molecular formula C10H18CaO6S2 B1266698 Calcium 2-hydroxy-4-(methylthio)butanoate CAS No. 922-50-9

Calcium 2-hydroxy-4-(methylthio)butanoate

Cat. No.: B1266698
CAS No.: 922-50-9
M. Wt: 338.5 g/mol
InChI Key: ABRVDWASZFDIEH-UHFFFAOYSA-L
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Description

Calcium 2-hydroxy-4-(methylthio)butanoate is a useful research compound. Its molecular formula is C10H18CaO6S2 and its molecular weight is 338.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

calcium;2-hydroxy-4-methylsulfanylbutanoate
Source PubChem
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InChI

InChI=1S/2C5H10O3S.Ca/c2*1-9-3-2-4(6)5(7)8;/h2*4,6H,2-3H2,1H3,(H,7,8);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABRVDWASZFDIEH-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)[O-])O.CSCCC(C(=O)[O-])O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18CaO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

583-91-5 (Parent)
Record name Methioninehydroxyanalog calcium
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Record name Butanoic acid, 2-hydroxy-4-(methylthio)-, calcium salt
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DSSTOX Substance ID

DTXSID80919308
Record name 2-Hydroxy-4-(methylthio)-butanoic acid calcium salt (2:1)
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Molecular Weight

338.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4857-44-7, 14676-91-6
Record name Methioninehydroxyanalog calcium
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, 2-hydroxy-4-(methylthio)-, calcium salt
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-4-(methylthio)-butanoic acid calcium salt (2:1)
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Record name Calcium bis(2-hydroxy-4-(methylthio)butyrate)
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Foundational & Exploratory

Synthesis and Characterization of Calcium 2-hydroxy-4-(methylthio)butanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium 2-hydroxy-4-(methylthio)butanoate, also known as methionine hydroxy analog calcium salt, is a compound of significant interest in the pharmaceutical and nutritional sciences. It serves as a precursor to the essential amino acid methionine and is utilized in various applications, including animal feed supplementation and potentially in human nutrition.[1][2] This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols, data summaries, and visual representations of the key processes.

Introduction

This compound is the calcium salt of 2-hydroxy-4-(methylthio)butanoic acid (HMTBA).[3] HMTBA is a naturally occurring precursor of methionine in some biological systems.[1] The calcium salt form offers advantages in terms of stability and handling, making it a preferred choice for various applications.[2] This document outlines the primary methods for its synthesis and the analytical techniques employed for its thorough characterization.

Synthesis of this compound

The most common and industrially viable method for the synthesis of this compound involves the neutralization reaction between 2-hydroxy-4-(methylthio)butanoic acid (HMTBA) and a suitable calcium source.

General Reaction Scheme

The fundamental reaction is an acid-base neutralization, which can be represented as follows:

2 CH₃SCH₂CH₂CH(OH)COOH + Ca(OH)₂ → [CH₃SCH₂CH₂CH(OH)COO]₂Ca + 2 H₂O

Alternatively, calcium oxide (CaO) or calcium carbonate (CaCO₃) can be used as the calcium source.[4][5]

Experimental Protocol

The following protocol details a common laboratory-scale synthesis of this compound.

Materials:

  • 2-hydroxy-4-(methylthio)butanoic acid (HMTBA)

  • Calcium Hydroxide (Ca(OH)₂)

  • Deionized Water

  • Mixing Drier or a suitable reaction vessel with heating and stirring capabilities

Procedure:

  • Charging the Reactor: To a combination drying machine, add a stoichiometric amount of calcium hydroxide.[4]

  • Addition of HMTBA: Continuously add a solution of 2-hydroxy-4-(methylthio)butanoic acid to the reactor containing the calcium hydroxide.[4] Alternatively, both reactants can be added simultaneously.[4]

  • Reaction: The reaction is carried out with constant stirring. The temperature of the material is maintained above 100°C to facilitate the evaporation of water formed during the reaction.[4]

  • Completion and Drying: The reaction is considered complete when the temperature of the mixture no longer rises.[4] Following the completion of the reaction, continue drying the product for an additional 35-40 minutes to ensure the removal of residual moisture.[4]

  • Product Isolation: After drying, the product is cooled, pulverized, and screened to obtain a fine powder of this compound.[4]

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Final Product HMTBA 2-hydroxy-4-(methylthio)butanoic acid solution Reaction Neutralization Reaction (>100°C, with stirring) HMTBA->Reaction Ca_source Calcium Hydroxide / Oxide / Carbonate Ca_source->Reaction Drying Continuous Drying (35-40 min) Reaction->Drying Reaction Completion Cooling Cooling Drying->Cooling Pulverizing Pulverizing Cooling->Pulverizing Screening Screening Pulverizing->Screening Final_Product Calcium 2-hydroxy-4- (methylthio)butanoate Screening->Final_Product

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

A comprehensive characterization of the synthesized compound is crucial to confirm its identity, purity, and structural integrity. The following analytical techniques are commonly employed.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₀H₁₈CaO₆S₂[3]
Molecular Weight 338.45 g/mol [3]
Appearance White to off-white solid/crystalline powder[2][][7]
Melting Point >270°C (decomposes)[][8]
Solubility Sparingly soluble in water[]
CAS Number 4857-44-7[3]
Spectroscopic Analysis

Spectroscopic methods are essential for elucidating the molecular structure of the compound.

  • ¹H NMR: Proton NMR provides information on the chemical environment of the hydrogen atoms in the molecule.

  • ¹³C NMR: Carbon-13 NMR is used to determine the types of carbon atoms present.

¹H NMR Spectral Data
Instrument Varian CFT-20
Reference [3]
¹³C NMR Spectral Data
Source of Sample Tokyo Kasei Kogyo Company, Ltd.
Reference [3]

IR spectroscopy is used to identify the functional groups present in the molecule.

IR Spectral Data
Technique KBr Wafer
Source of Sample Tokyo Kasei Kogyo Company, Ltd.
Reference [3]

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. Electrospray ionization (ESI-MS) is a common technique used for this compound.[9][10]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of the synthesized compound and for quantitative analysis. A simple RP-HPLC method has been developed for the simultaneous determination of Calcium-DL-2-hydroxy-4-(methylthio) butyrate (B1204436) in pharmaceutical formulations.[11]

Experimental Protocol: RP-HPLC Method

  • Column: Waters XBridge 250 mm x 4.6 mm C18 column with 5µm particle size.[11]

  • Mobile Phase: A binary mixture of ammonium (B1175870) hydrogen sulphate buffer (pH 7.0) and acetonitrile.[11]

  • Elution: Gradient mode.[11]

  • Flow Rate: 1.0 mL/min.[11]

  • Detection: UV detector at 210 nm.[11]

Characterization Workflow

Characterization_Workflow cluster_synthesis Synthesis Output cluster_analysis Analytical Characterization cluster_techniques Techniques cluster_results Results Synthesized_Product Synthesized Calcium 2-hydroxy-4-(methylthio)butanoate Physical_Chem Physical & Chemical Properties Synthesized_Product->Physical_Chem Spectroscopy Spectroscopic Analysis Synthesized_Product->Spectroscopy Chromatography Chromatographic Analysis Synthesized_Product->Chromatography Appearance Appearance Physical_Chem->Appearance Melting_Point Melting Point Physical_Chem->Melting_Point Solubility Solubility Physical_Chem->Solubility NMR NMR (¹H, ¹³C) Spectroscopy->NMR IR IR Spectroscopy Spectroscopy->IR MS Mass Spectrometry Spectroscopy->MS HPLC HPLC Chromatography->HPLC Identity Identity Confirmation Appearance->Identity Purity Purity Assessment Melting_Point->Purity Solubility->Identity Structure Structural Elucidation NMR->Structure IR->Structure MS->Identity HPLC->Purity

Caption: Workflow for the characterization of this compound.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The described synthetic protocol offers a reliable method for its preparation, while the analytical techniques outlined are essential for confirming the identity, purity, and structure of the final product. The provided data and workflows serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields.

References

Physicochemical Properties of Calcium 2-hydroxy-4-(methylthio)butanoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Calcium 2-hydroxy-4-(methylthio)butanoate, a compound of significant interest in animal nutrition and metabolic research. This document details its chemical identity, physical characteristics, and provides insights into relevant experimental methodologies and metabolic pathways.

Chemical Identity and Structure

This compound, also known as the calcium salt of methionine hydroxy analog (MHA), is a stable and bioavailable source of methionine, an essential amino acid. Its chemical structure consists of a calcium cation and two molecules of 2-hydroxy-4-(methylthio)butanoate.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Namecalcium bis(2-hydroxy-4-(methylthio)butanoate)
CAS Number4857-44-7
Molecular FormulaC10H18CaO6S2
Molecular Weight338.45 g/mol

Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, formulation, and biological activity. The following tables summarize the key quantitative data available for this compound.

Table 2: Physical Properties

PropertyValue
AppearanceWhite or almost white crystalline powder
Melting Point>270 °C (with decomposition)
Solubility in WaterSparingly soluble
Solubility in DMSO55 mg/mL (162.51 mM) (Sonication recommended)

Table 3: Chemical Properties

PropertyValue
pKa (of the free acid)4.03 (Strongest Acidic)
StabilityStable under recommended storage conditions

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this specific compound are not extensively published. However, based on standard laboratory procedures for similar organic salts, the following methodologies can be applied.

Determination of Melting Point

The melting point of this compound can be determined using the capillary method with a melting point apparatus.

Methodology:

  • A small, finely powdered sample of the compound is packed into a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range.

Determination of Aqueous Solubility

The solubility of this compound in water can be determined using the equilibrium solubility method.

Methodology:

  • An excess amount of the compound is added to a known volume of purified water in a sealed container.

  • The mixture is agitated at a constant temperature until equilibrium is reached.

  • The solution is then filtered to remove any undissolved solid.

  • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a common technique for the quantification of 2-hydroxy-4-(methylthio)butanoic acid, the active component of the calcium salt.

Methodology:

  • Sample Preparation: A known weight of this compound is dissolved in a suitable solvent (e.g., a mixture of water and an organic solvent like methanol (B129727) or acetonitrile) to prepare a stock solution of known concentration. Standard solutions are prepared by diluting the stock solution.

  • Chromatographic Conditions:

    • Column: A reversed-phase column (e.g., C18) is typically used.

    • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used as the mobile phase. The composition can be isocratic or a gradient.

    • Flow Rate: A constant flow rate is maintained.

    • Detection: UV detection at an appropriate wavelength is commonly employed.

  • Analysis: The standard solutions are injected into the HPLC system to generate a calibration curve. The sample solution is then injected, and the concentration of the analyte is determined by comparing its peak area to the calibration curve.

Metabolic and Synthetic Pathways

Metabolic Pathway: Conversion to Methionine

This compound serves as a precursor to the essential amino acid L-methionine. One of the proposed natural pathways for the formation of the active acid involves the metabolism of 5'-deoxy-5'-methylthioadenosine (MTA).

metabolic_pathway MTA 5'-deoxy-5'- methylthioadenosine (MTA) HMB 2-hydroxy-4- (methylthio)butanoic acid MTA->HMB Proposed Pathway KMB 2-oxo-4- (methylthio)butanoic acid (keto-methionine) MTA->KMB L_Met L-Methionine HMB->L_Met Enzymatic Conversion KMB->L_Met

Caption: Proposed metabolic pathway of 2-hydroxy-4-(methylthio)butanoic acid.

Synthetic Workflow

The synthesis of this compound typically involves the neutralization of 2-hydroxy-4-(methylthio)butanoic acid with a calcium source.

synthesis_workflow start Start acid 2-hydroxy-4-(methylthio)butanoic acid start->acid calcium_source Calcium Hydroxide or Calcium Carbonate start->calcium_source reaction Neutralization Reaction in Aqueous Medium acid->reaction calcium_source->reaction filtration Filtration reaction->filtration drying Drying filtration->drying product Calcium 2-hydroxy-4- (methylthio)butanoate drying->product

Caption: Generalized synthetic workflow for the compound.

Conclusion

This technical guide has summarized the key physicochemical properties of this compound, providing a valuable resource for professionals in research and development. The data presented, along with the generalized experimental protocols and pathway diagrams, offer a foundational understanding of this important compound. Further research to elucidate more detailed experimental parameters and explore its full range of biological activities is encouraged.

A Technical Guide to the Mechanism of Action of 2-hydroxy-4-(methylthio)butanoate (HMTBA) as a Methionine Source

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine, an essential sulfur-containing amino acid, plays a pivotal role in protein synthesis, methylation reactions, and as a precursor for other sulfur-containing compounds. In animal nutrition and potentially in therapeutic applications, synthetic sources of methionine are of significant interest. One such precursor is 2-hydroxy-4-(methylthio)butanoate (HMTBA), a hydroxy analogue of methionine. This technical guide provides an in-depth analysis of the mechanism of action by which HMTBA serves as a source of L-methionine, focusing on its absorption, metabolic conversion, and bioavailability.

Absorption of HMTBA

Unlike amino acids such as DL-methionine (DL-Met), which are absorbed via multiple carrier-mediated systems, HMTBA is primarily absorbed through a different mechanism. It is mainly taken up by the monocarboxylate transporter 1 (MCT1), a process coupled with the activity of the Na+/H+ exchanger (NHE3)[1][2][3]. This transport can occur along the entire gastrointestinal tract, with significant absorption in the upper portions[3][4]. In ruminants, HMTBA can also be absorbed through passive diffusion across the rumen and omasum wall[5][6].

The chemical nature of HMTBA, having a hydroxyl group instead of an amino group, classifies it as an organic acid[7]. This property influences its absorption mechanism, which can be more effective under certain physiological conditions, such as heat stress, compared to the energy-dependent transport of methionine[4].

Metabolic Conversion of HMTBA to L-Methionine

The biological activity of HMTBA is dependent on its conversion to L-methionine. This is a two-step enzymatic process that occurs in various tissues, including the liver, kidneys, and small intestine[1][2][8][9].

Step 1: Oxidation to 2-keto-4-(methylthio)butanoic acid (KMB)

The initial step is the stereospecific oxidation of the D- and L-isomers of HMTBA to a common intermediate, 2-keto-4-(methylthio)butanoic acid (KMB)[7][8][9][10]. This reaction is catalyzed by two different enzymes:

  • L-2-hydroxy acid oxidase (L-HAOX): This enzyme, found primarily in the peroxisomes of the liver and kidneys, oxidizes L-HMTBA to KMB[8][11].

  • D-2-hydroxy acid dehydrogenase (D-HADH): This mitochondrial enzyme is responsible for the conversion of D-HMTBA to KMB and is found in a wide range of tissues[8][11].

Step 2: Transamination of KMB to L-Methionine

The second and final step is the transamination of KMB to form L-methionine[7][8][9][10]. This reaction is catalyzed by transaminases, which are ubiquitous enzymes, and involves the transfer of an amino group from a donor, such as L-leucine, to KMB[8][12]. The resulting L-methionine can then be utilized for protein synthesis and other metabolic functions[8].

The conversion of HMTBA to L-methionine has been demonstrated to occur in a variety of tissues, with the liver and kidneys showing the highest activity[9][13][14]. However, significant conversion also takes place in the intestinal epithelium, making L-methionine readily available upon absorption[8][12]. In ruminants, post-hepatic tissues, particularly the kidney, are a primary source of plasma methionine derived from HMTBA[13][14].

Bioavailability and Efficacy

The bioavailability of HMTBA as a methionine source has been a subject of extensive research, often in comparison to DL-methionine. While some studies suggest a lower bioavailability for HMTBA compared to DL-Met[15], others indicate that it can effectively support animal growth and protein synthesis[1][7][16]. The differences in reported bioavailability can be attributed to various factors, including the animal species, diet composition, and the experimental methodology used.

For instance, in broiler chickens, the bioavailability of DL-HMTBA has been reported to be around 77% compared to DL-Met[15]. However, it's important to consider that the different absorption and metabolic pathways of HMTBA may offer unique advantages under specific conditions[4].

Data Presentation

Table 1: Bioavailability and Excretion of Methionine Sources in Broilers

Methionine SourceBioavailability (vs. L-Met)Excretion Rate (% of dosage)Oxidation Rate (% of dosage)
L-Methionine100%2%4.2%
DL-Methionine90.5%10%5.5%
DL-HMTBA67%21%3-7%

Source:[15]

Table 2: HMTBA Absorption and Metabolism in Lambs

ParameterValue
Recovery of HMTBA at the portal vein87%
HMTBA bypassing the liver63%
Total availability of HMTBA (as HMTBA and Met)17.9% of dose
Biological half-life of HMTBA in plasma76 min

Source:[13][14][17]

Experimental Protocols

1. In Vitro Caco-2 Cell Culture for Intestinal Conversion Studies

  • Cell Culture: Human Caco-2 cells are cultured on permeable supports (e.g., Transwell inserts) until they form a differentiated monolayer, which serves as a model for the intestinal epithelium.

  • Treatment: The cells are incubated with culture medium containing either radiolabeled [1-14C]HMTBA or [1-14C]L-methionine.

  • Analysis: After incubation, the cells are harvested, and the incorporation of radioactivity into cellular proteins is measured as an indicator of conversion to L-methionine and subsequent utilization. The activity of enzymes like D-HADH and L-HAOX can also be assayed in cell lysates.

  • Reference: [8][12]

2. In Vivo Stable Isotope Infusion in Lambs

  • Animal Preparation: Lambs are surgically fitted with catheters in the portal vein, mesenteric vein, and an artery to allow for blood sampling across the splanchnic bed.

  • Infusion: A continuous infusion of a stable isotope-labeled HMTBA (e.g., DL[1-13C]HMTBA) is administered into the abomasum, while a different labeled methionine (e.g., [2H3]Met) is infused intravenously.

  • Blood and Tissue Sampling: Blood samples are collected periodically from the catheters. At the end of the infusion period, tissue samples from various organs (liver, kidney, intestine, muscle, etc.) are collected.

  • Analysis: The enrichment of the stable isotopes in HMTBA and methionine in plasma and tissue samples is determined using mass spectrometry. This allows for the quantification of HMTBA absorption, its conversion to methionine in different tissues, and the overall metabolic fate of the compound.

  • Reference: [13][14]

3. Analytical Methodology for HMTBA and Methionine in Plasma

  • Method: Reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a common method for the simultaneous determination of HMTBA and methionine in plasma.

  • Sample Preparation: Plasma samples are deproteinized, and internal standards are added.

  • Chromatography: The analytes are separated on a C18 column using a gradient elution with a mobile phase typically consisting of acetonitrile (B52724) and water with an acid modifier.

  • Mass Spectrometry: Detection is performed using a mass spectrometer in positive electrospray ionization (ESI) mode, monitoring specific precursor and product ion transitions for HMTBA and methionine.

  • Reference: [18][19]

Mandatory Visualization

HMTBA_Metabolic_Pathway cluster_absorption Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Portal Circulation HMTBA_lumen DL-HMTBA HMTBA_cell DL-HMTBA HMTBA_lumen->HMTBA_cell MCT1 / NHE3 KMB KMB (2-keto-4-(methylthio)butanoic acid) HMTBA_cell->KMB L-HAOX (for L-HMTBA) D-HADH (for D-HMTBA) HMTBA_portal HMTBA HMTBA_cell->HMTBA_portal Transport L_Met L-Methionine KMB->L_Met Transaminases (+ Amino Group Donor) L_Met_portal L-Methionine L_Met->L_Met_portal Transport Protein Synthesis Protein Synthesis L_Met->Protein Synthesis

Caption: Metabolic pathway of HMTBA to L-Methionine.

Experimental_Workflow_Isotope_Study cluster_animal_prep Animal Preparation cluster_infusion Isotope Infusion cluster_sampling Sample Collection cluster_analysis Analysis Catheterization Surgical Catheterization (Portal, Mesenteric, Arterial) HMTBA_infusion Infuse DL-[1-13C]HMTBA (Abomasum) Catheterization->HMTBA_infusion Met_infusion Infuse [2H3]Met (Intravenous) Catheterization->Met_infusion Blood_sampling Periodic Blood Sampling HMTBA_infusion->Blood_sampling Met_infusion->Blood_sampling Tissue_sampling Terminal Tissue Collection (Liver, Kidney, Intestine, etc.) Blood_sampling->Tissue_sampling LCMS LC-MS/MS Analysis Tissue_sampling->LCMS Quantification Quantify Isotope Enrichment of HMTBA and Methionine LCMS->Quantification

Caption: Workflow for in vivo stable isotope studies.

References

A Technical Guide to the Bioavailability and Metabolic Pathway of Calcium 2-hydroxy-4-(methylthio)butanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium 2-hydroxy-4-(methylthio)butanoate (Ca-HMTBA), a salt of the methionine hydroxy analog, serves as a prominent nutritional supplement in animal feed, providing a bioavailable source of L-methionine. This technical guide offers an in-depth exploration of the bioavailability, absorption, and metabolic conversion of Ca-HMTBA. It details the enzymatic pathways responsible for its transformation into L-methionine, presents quantitative data on its pharmacokinetic parameters, and outlines the experimental protocols for its analysis and evaluation. Furthermore, this guide elucidates the influence of HMTBA on cellular signaling pathways related to protein synthesis and antioxidant defense, providing a comprehensive resource for researchers in animal nutrition and metabolic science.

Introduction

Methionine, an essential sulfur-containing amino acid, plays a pivotal role in protein synthesis, methyl-group metabolism, and antioxidant defense. In animal nutrition, synthetic methionine sources are widely used to supplement feed and optimize growth and performance. This compound (Ca-HMTBA) is a widely utilized analog of methionine.[1] Unlike DL-methionine, which possesses an amino group, HMTBA features a hydroxyl group at the alpha-carbon.[2][3] This structural difference influences its absorption and metabolic conversion. This guide provides a detailed overview of the current scientific understanding of Ca-HMTBA's journey from ingestion to its ultimate function as L-methionine.

Bioavailability and Absorption

The bioavailability of HMTBA is a critical factor in its efficacy as a methionine substitute. It is absorbed across the gastrointestinal tract through a combination of passive diffusion and carrier-mediated transport.[4][5] The transport of HMTBA across the intestinal epithelium is facilitated by monocarboxylate transporters (MCTs), which are H+-dependent.[4][5][6] This differs from the sodium-dependent active transport systems responsible for methionine absorption.[6]

Quantitative Bioavailability Data

The relative bioavailability (RBV) of Ca-HMTBA compared to DL-methionine has been the subject of numerous studies across various species. The data, summarized in the table below, indicate that while Ca-HMTBA is an effective source of methionine, its bioavailability can be lower than that of DL-methionine on a weight-to-weight basis.

SpeciesParameterDL-Methionine Bioavailability (%)Ca-HMTBA Relative Bioavailability (%) (Product-to-Product)Ca-HMTBA Relative Bioavailability (%) (Equimolar Basis)Reference(s)
Broiler ChickensBody Weight Gain10068-[7]
Broiler ChickensFeed Conversion Ratio10067-[7]
Broiler ChickensCarcass Weight10056-[7]
Broiler ChickensBreast Meat Yield10057-[7]
Starter PigsNitrogen Retained (g/d)1007083[8]
Nursery PigsNitrogen Retained (g/d)10068.481.4[9]
Laying DucksEgg Mass-Nonlinear response, ratio of slopes used-[4][10]
Pharmacokinetic Parameters

Studies in lactating dairy cows have provided insights into the pharmacokinetics of intravenously infused HMTBA.

ParameterValueUnitSpeciesReference(s)
Increased Whole-Body Plasma Flux of Methionine6.5mmol/hDairy Cow[11]
Methionine Flow from HMTBA3.8mmol/hDairy Cow[11]
Portal-Drained Viscera Extraction of HMTBA11%Dairy Cow[11]
Liver Extraction of HMTBA37%Dairy Cow[11]
Mammary Gland Extraction of HMTBA3.4%Dairy Cow[11]
Contribution to Milk Protein Methionine15%Dairy Cow[11][12]

Metabolic Pathway

The conversion of HMTBA to L-methionine is a two-step enzymatic process that occurs within various tissues.[5][12][13][14] The initial step is the stereospecific oxidation of the D- and L-isomers of HMTBA to its keto-analog, 2-keto-4-(methylthio)butanoic acid (KMB).[5][12][13][14] This is followed by the transamination of KMB to L-methionine.[5][14]

Enzymatic Conversion

Two key enzymes catalyze the initial oxidation step:

  • L-2-hydroxy acid oxidase (L-HAOX): This peroxisomal flavoenzyme is specific for the L-isomer of HMTBA.[12][13] It is predominantly found in the liver and kidney.[12][13]

  • D-2-hydroxy acid dehydrogenase (D-HADH): This mitochondrial enzyme acts on the D-isomer of HMTBA.[12][13] It has a broader tissue distribution and is found in the liver, kidney, intestinal mucosa, and skeletal muscle.[13]

The resulting KMB is then converted to L-methionine by various transaminases, with branched-chain amino acids like L-leucine being preferred amino group donors.[5][14][15]

Metabolic Pathway Diagram

Metabolic_Pathway cluster_absorption Absorption cluster_conversion Metabolic Conversion cluster_utilization Cellular Utilization Ca-HMTBA Calcium 2-hydroxy-4- (methylthio)butanoate HMTBA HMTBA (D- and L-isomers) Ca-HMTBA->HMTBA Dissociation L-HMTBA L-HMTBA HMTBA->L-HMTBA D-HMTBA D-HMTBA HMTBA->D-HMTBA KMB 2-keto-4-(methylthio)butanoic acid (KMB) L-HMTBA->KMB L-2-hydroxy acid oxidase (L-HAOX) D-HMTBA->KMB D-2-hydroxy acid dehydrogenase (D-HADH) L-Methionine L-Methionine KMB->L-Methionine Transaminases (e.g., from Leucine) Protein Synthesis Protein Synthesis L-Methionine->Protein Synthesis

Caption: Metabolic conversion of Ca-HMTBA to L-Methionine.

Experimental Protocols

Determination of HMTBA in Biological Samples (Bovine Serum)

This protocol is based on reversed-phase liquid chromatography (LC) coupled with electrospray ionization mass spectrometry (ESI-MS) or tandem MS (ESI-MS-MS).[2][16]

Sample Preparation:

  • To 1 mL of serum, add 2 mL of acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture and centrifuge.

  • Collect the supernatant and dry it under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., 50:50 water:methanol).

  • Filter the sample through a 0.2 µm filter before injection.

LC-MS/MS Conditions:

  • Column: C18 column (e.g., 25 cm × 4.6 mm, 5-μm particle size).[16]

  • Mobile Phase: A gradient of water and acetonitrile with 0.1% trifluoroacetic acid.[16]

  • Flow Rate: 1 mL/min.

  • Detection: ESI-MS or ESI-MS/MS in negative ion mode, monitoring the m/z transition for HMTBA.

In Vitro Conversion Assay using Caco-2 Cells

This protocol assesses the ability of intestinal cells to convert HMTBA to L-methionine.[5][14][15]

Cell Culture:

  • Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) until they form a differentiated monolayer (typically 21 days).[14]

Conversion Assay:

  • Wash the Caco-2 cell monolayers with a buffered salt solution.

  • Add a solution containing a known concentration of DL-HMTBA to the apical side of the inserts.

  • Incubate for a defined period (e.g., 2 hours).

  • Collect samples from both the apical and basolateral compartments, as well as the cell lysate.

  • Analyze the samples for the concentrations of HMTBA and L-methionine using LC-MS/MS.

Experimental Workflow for In Vitro Conversion Assay

Experimental_Workflow Start Start Culture_Caco2 Culture Caco-2 cells on permeable supports (21 days) Start->Culture_Caco2 Differentiated_Monolayer Differentiated cell monolayer Culture_Caco2->Differentiated_Monolayer Add_HMTBA Add DL-HMTBA solution to apical side Differentiated_Monolayer->Add_HMTBA Incubate Incubate (e.g., 2 hours) Add_HMTBA->Incubate Collect_Samples Collect samples: Apical, Basolateral, Cell Lysate Incubate->Collect_Samples Analyze_Samples Analyze for HMTBA and L-Methionine via LC-MS/MS Collect_Samples->Analyze_Samples End End Analyze_Samples->End

Caption: Workflow for HMTBA conversion assay in Caco-2 cells.

Influence on Cellular Signaling Pathways

Beyond its role as a methionine precursor, HMTBA and its metabolic product, L-methionine, influence key cellular signaling pathways involved in protein synthesis and antioxidant defense.

mTOR Signaling Pathway and Protein Synthesis

The mammalian target of rapamycin (B549165) (mTOR) is a central regulator of protein synthesis. L-methionine, derived from HMTBA, can activate the mTOR signaling pathway, leading to the phosphorylation of downstream targets such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). This cascade ultimately promotes the initiation of protein translation.

mTOR_Pathway HMTBA HMTBA L_Methionine L-Methionine HMTBA->L_Methionine Metabolic Conversion mTORC1 mTORC1 L_Methionine->mTORC1 Activates S6K1 p-S6K1 mTORC1->S6K1 4EBP1 p-4E-BP1 mTORC1->4EBP1 Protein_Synthesis Increased Protein Synthesis S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis

References

In Vitro Bio-efficacy of Calcium 2-hydroxy-4-(methylthio)butanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro assessment of Calcium 2-hydroxy-4-(methylthio)butanoate (Ca-HMTB), a widely used methionine analogue in animal nutrition and a compound of interest in pharmaceutical research. This document details the experimental protocols for evaluating its bio-efficacy, presents quantitative data from key studies, and visualizes the underlying biological processes.

Introduction

This compound is the calcium salt of 2-hydroxy-4-(methylthio)butanoic acid (HMTB), a precursor to the essential amino acid L-methionine.[1] Its bio-efficacy is critically dependent on its absorption and subsequent conversion to L-methionine within the body. In vitro models provide a controlled environment to dissect these processes, offering valuable insights into its mechanism of action and comparative effectiveness against other methionine sources like DL-methionine (DL-Met).

Intestinal Absorption and Transport

The intestinal epithelium is the primary site for the absorption of Ca-HMTB. In vitro studies using models such as everted intestinal slices and Caco-2 cell monolayers have been instrumental in elucidating the transport mechanisms.

Experimental Protocol: In Vitro Intestinal Absorption using Everted Intestinal Slices

This protocol is adapted from studies investigating the intestinal uptake of HMTB in broiler chickens.[2][3]

Objective: To measure and compare the uptake of HMTB and DL-methionine in different sections of the small intestine.

Materials:

  • Jejunum and ileum sections from broiler chickens.

  • Earle's Balanced Salt Solution (EBSS), supplemented with 0.1% dextrose, 25 mM HEPES, and 1 mL/L gentamicin (B1671437) (pH 7.4).

  • Rinse buffer: 10 mM HEPES, 300 mM mannitol (B672) (pH 7.3).

  • Radiolabeled [1-¹⁴C]HMTB and [1-¹⁴C]DL-methionine.

  • Scintillation counter.

Procedure:

  • Euthanize broiler chickens and immediately excise the jejunum and ileum.

  • Rinse the intestinal sections with ice-cold EBSS.

  • Evert the intestinal sections and slice them into thin rings (approximately 150 mg).

  • Pre-incubate the intestinal rings in rinse buffer.

  • Incubate the rings in EBSS containing radiolabeled HMTB or DL-methionine at various concentrations (e.g., 0.1 to 50 mM) for specific time points.

  • After incubation, remove the rings and rinse thoroughly with ice-cold rinse buffer to remove any non-absorbed substrate.

  • Homogenize the tissue and measure the radioactivity using a scintillation counter to determine the amount of absorbed HMTB or DL-methionine.

Data Presentation:

Table 1: Comparative Uptake of HMTB and DL-Methionine in Broiler Intestinal Slices [2]

Substrate (Concentration)TissueUptake (nmol/g tissue)
HMTB (5 mM)JejunumData not available in specific units
DL-Met (5 mM)JejunumData not available in specific units
HMTB (10 mM)JejunumData not available in specific units
DL-Met (10 mM)JejunumData not available in specific units
HMTB (20 mM)JejunumData not available in specific units
DL-Met (20 mM)JejunumData not available in specific units
HMTB (50 mM)JejunumData not available in specific units
DL-Met (50 mM)JejunumData not available in specific units
HMTB (5 mM)IleumData not available in specific units
DL-Met (5 mM)IleumData not available in specific units
HMTB (10 mM)IleumData not available in specific units
DL-Met (10 mM)IleumData not available in specific units
HMTB (20 mM)IleumData not available in specific units
DL-Met (20 mM)IleumData not available in specific units
HMTB (50 mM)IleumData not available in specific units
DL-Met (50 mM)IleumData not available in specific units

Note: While the referenced study states that HMTBA uptake was equal to or greater than DLM absorption, specific quantitative data for this table is not provided in the abstract.[2]

Visualization of Intestinal Transport Workflow:

G cluster_0 Experimental Setup cluster_1 Measurement Intestinal_Tissue_Collection Collect Jejunum and Ileum Eversion_and_Slicing Evert and Slice Intestine Intestinal_Tissue_Collection->Eversion_and_Slicing Pre-incubation Pre-incubate in Rinse Buffer Eversion_and_Slicing->Pre-incubation Incubation Incubate with Radiolabeled HMTB or DL-Met Pre-incubation->Incubation Rinsing Rinse to Remove Unabsorbed Substrate Incubation->Rinsing Homogenization Homogenize Tissue Rinsing->Homogenization Scintillation_Counting Measure Radioactivity Homogenization->Scintillation_Counting Data_Analysis Analyze Uptake Data Scintillation_Counting->Data_Analysis

Workflow for in vitro intestinal absorption assay.

Intracellular Conversion to L-Methionine

Following absorption into the enterocytes, HMTB must be converted to L-methionine to be biologically active. This conversion is a two-step enzymatic process.

Experimental Protocol: HMTB Conversion in Caco-2 Cells

This protocol is based on studies investigating the metabolic fate of HMTB in intestinal cells.[4]

Objective: To quantify the conversion of HMTB to L-methionine in a human intestinal epithelial cell line.

Materials:

  • Differentiated Caco-2 cells grown on permeable supports.

  • Krebs buffer (pH 5.5 and 7.4).

  • [1-¹⁴C]HMTB.

  • Trichloroacetic acid (TCA).

  • Ion-exchange chromatography system.

Procedure:

  • Culture Caco-2 cells on permeable supports until fully differentiated.

  • Incubate the apical side of the Caco-2 monolayers with Krebs buffer (pH 5.5) containing [1-¹⁴C]HMTB.

  • After incubation, wash the cells with ice-cold Krebs buffer (pH 7.4).

  • Lyse the cells and precipitate the proteins with 10% TCA.

  • Separate the supernatant (containing free amino acids) from the protein pellet by centrifugation.

  • Quantify the amount of radiolabeled L-methionine in the supernatant using ion-exchange chromatography.

  • The protein pellet can be used to measure the incorporation of radiolabeled methionine into cellular proteins.

Signaling Pathway: Intracellular Conversion of HMTB to L-Methionine

The conversion of HMTB to L-methionine involves two key enzymatic steps: oxidation and transamination.[4]

G HMTB HMTB (2-hydroxy-4-(methylthio)butanoate) KMB KMB (2-keto-4-(methylthio)butanoic acid) HMTB->KMB Oxidation L_Met L-Methionine KMB->L_Met Transamination Enzyme2 Transaminase KMB->Enzyme2 Enzyme1 L-2-hydroxyacid oxidase Enzyme1->KMB Enzyme2->L_Met Amino_Acceptor Keto Acid Enzyme2->Amino_Acceptor Amino_Donor Amino Group Donor (e.g., L-leucine) Amino_Donor->Enzyme2

Conversion of HMTB to L-Methionine.

Antimicrobial Bio-efficacy

In addition to its role as a methionine precursor, HMTB, as an organic acid, exhibits antimicrobial properties. This is particularly relevant in animal feed applications where it can help control pathogenic bacteria.

Experimental Protocol: In Vitro Antimicrobial Activity Assay

This protocol is a generalized approach based on studies evaluating the efficacy of organic acid mixtures containing HMTB.[5][6]

Objective: To determine the minimum inhibitory concentration (MIC) of Ca-HMTB against pathogenic bacteria.

Materials:

  • Bacterial strains (e.g., Salmonella enterica, Escherichia coli).

  • Mueller-Hinton broth (MHB).

  • Ca-HMTB stock solution.

  • 96-well microtiter plates.

  • Spectrophotometer.

Procedure:

  • Prepare a serial dilution of the Ca-HMTB stock solution in MHB in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension.

  • Include positive (bacteria without Ca-HMTB) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of Ca-HMTB that inhibits visible bacterial growth.

Data Presentation:

Table 2: Antimicrobial Activity of an Organic Acid Mixture Containing HMTB against Salmonella enterica [5][6]

TreatmentIncubation Time (hours)Log Reduction (CFU/g)
Activate DA™ (2%)12~3
Activate DA™ (2%)244 - 4.6
Activate US WD-MAX™ (1%)12~3
Activate US WD-MAX™ (1%)244 - 4.6

Note: The data represents the reduction in Salmonella counts on pet food kibbles treated with organic acid mixtures containing HMTB.[5][6]

Visualization of Antimicrobial Action Logic:

G Ca_HMTB Calcium 2-hydroxy-4- (methylthio)butanoate Organic_Acid Dissociation to HMTB and Ca²⁺ Ca_HMTB->Organic_Acid Proton_Donation H⁺ Donation Organic_Acid->Proton_Donation Cell_Membrane Bacterial Cell Membrane Proton_Donation->Cell_Membrane Penetration Internal_pH_Drop Decrease in Internal pH Cell_Membrane->Internal_pH_Drop Metabolic_Inhibition Inhibition of Enzymes and Metabolism Internal_pH_Drop->Metabolic_Inhibition Growth_Inhibition Bacterial Growth Inhibition Metabolic_Inhibition->Growth_Inhibition

Mechanism of antimicrobial action of HMTB.

Conclusion

In vitro assessment is a powerful tool for characterizing the bio-efficacy of this compound. The methodologies described in this guide, from intestinal absorption and metabolic conversion to antimicrobial activity, provide a comprehensive framework for researchers and professionals in drug development and animal nutrition. The presented data and visualizations offer a clear understanding of the key processes governing the biological activity of this important methionine analogue. Further research can build upon these foundational in vitro models to explore more complex interactions and optimize the application of Ca-HMTB in various fields.

References

An In-depth Technical Guide to Calcium 2-hydroxy-4-(methylthio)butanoate (CAS Number: 4857-44-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium 2-hydroxy-4-(methylthio)butanoate, also known as methionine hydroxy analog calcium salt (MHA-Ca), is a widely utilized nutritional supplement, primarily in animal feed, serving as a bioavailable source of methionine.[1] Methionine is an essential amino acid critical for protein synthesis and various metabolic processes.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological functions, and analytical methodologies related to this compound.

Chemical and Physical Properties

This compound is the calcium salt of 2-hydroxy-4-(methylthio)butanoic acid (HMTBA). It is a white to off-white, water-soluble, crystalline powder.[1][2] The compound is recognized for its stability and bioavailability as a methionine precursor.[3]

PropertyValueReferences
CAS Number 4857-44-7[2][4][5]
Molecular Formula C10H18CaO6S2[2][5]
Molecular Weight 338.45 g/mol [2][5]
Appearance White or almost white crystalline powder[2]
Solubility Water-soluble[1][6]
Melting Point >270°C (decomposes)[7][8]
Storage Temperature 2-8°C[2][9]

Synthesis

A common method for the preparation of this compound involves the reaction of 2-hydroxy-4-(methylthio)butyric acid with a calcium source, such as calcium hydroxide (B78521), calcium oxide, or calcium carbonate.[10][11]

Experimental Protocol: Synthesis of this compound

This protocol is based on the general principles described in the cited patent literature.[10][11]

Materials:

  • 2-hydroxy-4-(methylthio)butyric acid (HMTBA) solution

  • Calcium hydroxide (Ca(OH)₂) or Calcium carbonate (CaCO₃)

  • Mixing drier apparatus

  • Water

Procedure:

  • Charge the mixing drier with a stoichiometric amount of calcium hydroxide or calcium carbonate.

  • Continuously add the 2-hydroxy-4-(methylthio)butyric acid solution to the mixing drier while stirring. Alternatively, the calcium source and HMTBA solution can be added simultaneously.

  • Maintain the reaction temperature above 100°C to facilitate the reaction and evaporation of water. The reaction for calcium hydroxide is: 2 CH₃SCH₂CH₂CH(OH)COOH + Ca(OH)₂ → [CH₃SCH₂CH₂CH(OH)COO]₂Ca + 2 H₂O. The reaction for calcium carbonate is: 2 CH₃SCH₂CH₂CH(OH)COOH + CaCO₃ → [CH₃SCH₂CH₂CH(OH)COO]₂Ca + H₂O + CO₂.

  • After the addition of HMTBA is complete, continue drying the mixture with stirring for 35-40 minutes.

  • Cool the resulting product.

  • Pulverize and screen the dried product to obtain this compound powder.

G Synthesis Workflow cluster_reactants Reactants cluster_process Process cluster_product Product HMTBA 2-hydroxy-4-(methylthio)butyric acid Mixing Mixing and Reaction (>100°C) HMTBA->Mixing CalciumSource Calcium Hydroxide or Calcium Carbonate CalciumSource->Mixing Drying Drying (35-40 min) Mixing->Drying Cooling Cooling Drying->Cooling Processing Pulverizing and Screening Cooling->Processing FinalProduct Calcium 2-hydroxy-4- (methylthio)butanoate Processing->FinalProduct

Caption: Workflow for the synthesis of this compound.

Biological Function and Metabolism

This compound serves as a precursor to the essential amino acid L-methionine.[2][9] The conversion of the D- and L-isomers of HMTBA to L-methionine is a stereospecific enzymatic process that occurs primarily in the liver and other tissues.[10]

Metabolic Pathway

The conversion of HMTBA to L-methionine involves a two-step enzymatic reaction:

  • Oxidation: The D- and L-isomers of HMTBA are oxidized to the intermediate, 2-keto-4-(methylthio)butanoic acid (KMB). This step is catalyzed by two different enzymes:

    • L-HMTBA: Oxidized by L-2-hydroxy acid oxidase, a flavoenzyme located in the peroxisomes.[10]

    • D-HMTBA: Oxidized by the mitochondrial D-2-hydroxy acid dehydrogenase.[10]

  • Transamination: KMB is then transaminated to form L-methionine.

This dual-enzyme system for both isomers allows for the efficient conversion of the racemic mixture of HMTBA to the biologically active L-methionine.[10]

G Metabolic Conversion of HMTBA to L-Methionine cluster_isomers HMTBA Isomers cluster_enzymes Oxidation cluster_intermediate Intermediate cluster_final Final Product L_HMTBA L-2-hydroxy-4- (methylthio)butanoic acid L_oxidase L-2-hydroxy acid oxidase (Peroxisomal) L_HMTBA->L_oxidase D_HMTBA D-2-hydroxy-4- (methylthio)butanoic acid D_dehydrogenase D-2-hydroxy acid dehydrogenase (Mitochondrial) D_HMTBA->D_dehydrogenase KMB 2-keto-4-(methylthio)butanoic acid (KMB) L_oxidase->KMB D_dehydrogenase->KMB L_Met L-Methionine KMB->L_Met Transamination

Caption: Enzymatic conversion of HMTBA isomers to L-Methionine.

Role in Transsulfuration and Antioxidant Defense

HMTBA has been shown to be preferentially diverted to the transsulfuration pathway, leading to the production of antioxidant metabolites such as taurine (B1682933) and glutathione.[12] This suggests that HMTBA may play a role in protecting against oxidative stress and maintaining intestinal barrier function.[12]

Applications in Animal Nutrition

This compound is extensively used as a methionine supplement in the diets of poultry, swine, and ruminants to support growth, feed efficiency, and overall health.[3][6]

Performance Data in Livestock and Aquaculture

Numerous studies have evaluated the efficacy of this compound in various animal species. The following tables summarize key performance indicators from selected studies.

Table 1: Performance of Nursery Pigs Supplemented with MHA-Ca vs. DL-Methionine

ParameterBasal Diet (BD)BD + 0.050% DL-MetBD + 0.077% MHA-CaReference
Nitrogen Retained (g/d)-Increased LinearlyIncreased Linearly[8][13]
N Retention (% of intake)-Increased LinearlyIncreased Linearly[8][13]
Relative Bioavailability (RBV) of MHA-Ca to DL-Met (product-to-product) - 100% 63.0% - 68.4% [8][13]
Relative Bioavailability (RBV) of MHA-Ca to DL-Met (equimolar) - 100% 75.0% - 81.4% [8][13]

Table 2: Performance of Laying Ducks Supplemented with HMTBa vs. DL-Methionine

ParameterBasal Diet (BD)BD + DL-MetBD + HMTBaReference
Average Egg Weight (g)IncreasedIncreased[14]
Egg Mass (g/d)IncreasedIncreased[14]
Feed Conversion RatioDecreasedDecreased[14]
Relative Bioavailability (RBV) of HMTBa to DL-Met for Egg Mass - 100% 98.7% [14]
Relative Bioavailability (RBV) of HMTBa to DL-Met for FCR - 100% 98.1% [14]

Table 3: Performance of Finishing Beef Steers Supplemented with HMTBA Isopropyl Ester (HMBi)

ParameterControl (0 g/d HMBi)15 g/d HMBi25-30 g/d HMBiReferences
Average Daily Gain (ADG)-IncreasedIncreased Linearly[15][16]
Feed Conversion Ratio (FCR)--Decreased Linearly[15]
Blood Urea Nitrogen (BUN)--Decreased[15]

Experimental Protocols

Analysis of 2-hydroxy-4-(methylthio)butanoic Acid in Animal Feed

Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is a generalized procedure based on established methods for HMTBA analysis in feed.[7][17]

1. Sample Preparation: a. Weigh a representative sample of the ground feed (e.g., 10 g). b. Extract the HMTBA with cold water or a suitable buffer by shaking for a specified time (e.g., 15 minutes).[7] c. Centrifuge the extract to pellet solid materials. d. Filter the supernatant through a 0.45 µm filter prior to HPLC analysis.

2. HPLC Conditions:

  • Column: C18 reversed-phase column.
  • Mobile Phase: A suitable buffer system, such as a phosphate (B84403) buffer, with an organic modifier like methanol (B129727) or acetonitrile.
  • Flow Rate: Typically 1.0 mL/min.
  • Detection: UV detector at 210 nm.
  • Injection Volume: 20 µL.

3. Quantification: a. Prepare a standard curve using known concentrations of this compound. b. Quantify the HMTBA in the sample by comparing its peak area to the standard curve.

G Workflow for HMTBA Analysis in Feed cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Weigh Weigh Feed Sample Extract Extract with Solvent Weigh->Extract Centrifuge Centrifuge Extract->Centrifuge Filter Filter Supernatant Centrifuge->Filter Inject Inject into HPLC Filter->Inject Detect UV Detection (210 nm) Inject->Detect Calculate Calculate HMTBA Concentration Detect->Calculate StandardCurve Prepare Standard Curve StandardCurve->Calculate

Caption: General workflow for the analysis of HMTBA in animal feed by HPLC.

Determination of Bioavailability: Nitrogen Balance Assay

This is a generalized protocol for a nitrogen balance study in poultry or swine.[8][13]

1. Acclimation Period: a. House animals individually in metabolism cages that allow for the separate collection of feces and urine. b. Acclimate the animals to the cages and a basal diet for a period of 5-7 days.

2. Experimental Period: a. Randomly assign animals to dietary treatment groups, including a basal diet and the basal diet supplemented with graded levels of the reference amino acid (e.g., DL-methionine) and the test amino acid source (MHA-Ca). b. Feed the experimental diets for a period of 7-10 days. c. For the final 4-5 days of the experimental period, quantitatively collect all feces and urine.

3. Sample Analysis: a. Analyze the nitrogen content of the feed, feces, and urine using a suitable method (e.g., Kjeldahl or Dumas combustion).

4. Calculation: a. Nitrogen Intake (NI): Feed intake (g) × Nitrogen content of feed (%). b. Nitrogen Excretion (NE): (Fecal output (g) × Fecal nitrogen content (%)) + (Urine output (g) × Urinary nitrogen content (%)). c. Nitrogen Balance (NB): NI - NE.

Determination of Bioavailability: Slope-Ratio Assay

The slope-ratio assay is used to determine the relative bioavailability of a test amino acid source compared to a standard.[5]

1. Experimental Design: a. Formulate a basal diet that is deficient in the amino acid of interest (methionine). b. Create a series of diets by supplementing the basal diet with at least three graded levels of the standard (e.g., L-methionine) and the test substance (MHA-Ca). c. The supplementation levels should be within the linear response range for the chosen performance parameter.

2. Growth Trial: a. Randomly assign experimental animals to the dietary treatments. b. Measure a performance parameter that is sensitive to the dietary level of the limiting amino acid (e.g., weight gain, feed conversion ratio, nitrogen retention).

3. Statistical Analysis: a. For each amino acid source, perform a linear regression of the performance response against the supplemental amino acid intake. b. The relative bioavailability (RBV) of the test substance is calculated as the ratio of the slope of the regression line for the test substance to the slope of the regression line for the standard substance: RBV (%) = (Slope_test / Slope_standard) × 100

Safety and Toxicology

The toxicological data for this compound is limited. One study reported an oral LD50 in rats of 12,870 mg/kg, suggesting low acute toxicity.[17] However, it is noted that the chemical, physical, and toxicological properties have not been thoroughly investigated.[17][18][19] Standard safety precautions, such as avoiding dust formation and using personal protective equipment, should be followed when handling the compound.[17][18]

Conclusion

This compound is a scientifically well-documented and commercially important source of methionine for animal nutrition. Its efficient conversion to L-methionine, coupled with potential antioxidant benefits, makes it a valuable compound for researchers and professionals in animal science and nutrition. The methodologies outlined in this guide provide a framework for the synthesis, analysis, and evaluation of this compound in a research and development setting. Further research into its specific signaling pathways and a more comprehensive toxicological profile would be beneficial.

References

An In-depth Technical Guide to the Endogenous Metabolite: Calcium 2-hydroxy-4-(methylthio)butanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium 2-hydroxy-4-(methylthio)butanoate, also known as MHA-Ca, is the calcium salt of 2-hydroxy-4-(methylthio)butanoic acid (HMTBa). While widely recognized as a synthetic nutritional supplement and a precursor to the essential amino acid L-methionine, evidence suggests that HMTBa is also an active endogenous metabolite.[1][2] This technical guide provides a comprehensive overview of the current scientific understanding of this compound, with a focus on its metabolic fate, analytical determination, and biological activities. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development who are interested in the potential therapeutic applications and further investigation of this compound.

Introduction

This compound is a stable, water-soluble powder that serves as a bioavailable source of HMTBa.[3] HMTBa is structurally analogous to methionine, with a hydroxyl group substituting the alpha-amino group.[4] Its primary role in nutrition is to provide a source of methionine for protein synthesis and other metabolic functions, particularly in animal feed.[5][6] However, the identification of HMTBa in the liver and excreta of animals never fed synthetic forms suggests a natural biochemical origin.[7][8] This finding opens up new avenues of research into its physiological roles beyond that of a simple methionine precursor.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
Synonyms MHA-Ca, Calcium α-hydroxy-γ-methylmercaptobutyrate, Calcium bis(2-hydroxy-4-(methylthio)butyrate)[5][9]
CAS Number 4857-44-7[9]
Molecular Formula C10H18CaO6S2[9]
Molecular Weight 338.45 g/mol [9]
Appearance White to off-white crystalline powder[5][9]
Solubility Soluble in water. Insoluble in ethanol (B145695) and DMSO.[1][3]
Storage 2-8°C for powder[9]

Endogenous Presence and Metabolism

Endogenous Synthesis

The endogenous presence of HMTBa is proposed to originate from the metabolism of 5'-deoxy-5'-methylthioadenosine (MTA), a byproduct of polyamine synthesis.[8] Studies in chicks have demonstrated the conversion of radiolabeled MTA into both HMTBa and 2-keto-4-(methylthio)butanoic acid (KMB), confirming a natural metabolic pathway for HMTBa synthesis.[8]

Metabolic Conversion to L-Methionine

The primary metabolic function of HMTBa is its conversion to L-methionine. This is a two-step enzymatic process that occurs in various tissues, with the liver and kidneys being particularly active.[9][10]

  • Oxidation: HMTBa is first oxidized to its keto-analogue, 2-keto-4-(methylthio)butanoic acid (KMB). This step is stereospecific, with different enzymes acting on the D- and L-isomers of HMTBa.[9]

    • L-HMTBa is a substrate for the peroxisomal flavoenzyme L-2-hydroxy acid oxidase.[9]

    • D-HMTBa is oxidized by the mitochondrial D-2-hydroxy acid dehydrogenase.[9]

  • Transamination: KMB is then transaminated to L-methionine, utilizing an amino group from other amino acids.[11]

metabolic_conversion HMTBa 2-hydroxy-4-(methylthio)butanoate (HMTBa) KMB 2-keto-4-(methylthio)butanoic acid (KMB) HMTBa->KMB Oxidation (L-2-hydroxy acid oxidase / D-2-hydroxy acid dehydrogenase) L_Met L-Methionine KMB->L_Met Transamination

Metabolic conversion of HMTBa to L-Methionine.

Pharmacokinetics (ADME)

While comprehensive pharmacokinetic data in standard preclinical models are limited, studies in agricultural species provide insights into the absorption, distribution, metabolism, and excretion of HMTBa.

Absorption

HMTBa is absorbed from the gastrointestinal tract. In ruminants, the omasum shows a greater absorptive capacity than the rumen.[8] Intestinal transport is facilitated by the monocarboxylate transporter 1 (MCT1).[12]

Distribution and Metabolism

Following absorption, HMTBa is distributed to various tissues where it is converted to L-methionine. The liver and kidneys are the primary sites of this conversion.[10] While the liver tends to retain the newly synthesized methionine, the kidneys are a significant source of plasma methionine derived from HMTBa.[10]

Excretion

Endogenous 4-methylthio-2-hydroxybutyrate has been detected in human urine.[7]

Quantitative Pharmacokinetic and Endogenous Concentration Data

ParameterSpeciesMatrixValueReference(s)
Urinary Excretion HumanUrine0.14 to 0.25 mmol/mol creatinine[7]
Relative Bioavailability (vs. DL-Methionine) Pigs-63.0% - 78.2% (product-to-product or equimolar basis)[13]
Relative Bioavailability (vs. DL-Methionine) Broiler Chickens-~60-75% (equimolar basis)[14]
Relative Bioavailability (vs. DL-Methionine) Rainbow Trout-60% - 73% (based on growth rate and nitrogen retention)[15]
Whole-body plasma flux of Met (increase with HMTBA infusion) Dairy CowsPlasma+6.5 mmol/h[5]

Biological Activities and Signaling Pathways

Beyond its role as a methionine precursor, HMTBa exhibits other biological activities, including antioxidant effects and modulation of cellular signaling pathways.

Antioxidant Properties and Nrf2 Pathway

HMTBa has been shown to possess antioxidant capabilities.[16] Studies suggest that it can upregulate the expression of antioxidant-related genes. This is potentially mediated through the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.

antioxidant_pathway HMTBa HMTBa Nrf2_Keap1 Nrf2-Keap1 Complex HMTBa->Nrf2_Keap1 Induces dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to Antioxidant_Genes Antioxidant Genes (e.g., SOD, TRxR1, MsrA) ARE->Antioxidant_Genes Activates transcription of Antioxidant_Response Cellular Antioxidant Response Antioxidant_Genes->Antioxidant_Response

Proposed antioxidant signaling of HMTBa via the Nrf2 pathway.
Regulation of Protein Synthesis via mTOR Signaling

HMTBa has been shown to activate the mTORC1 signaling pathway, a central regulator of protein synthesis. This activation leads to the phosphorylation of downstream targets such as S6 Kinase 1 (S6K1) and 4E-binding Protein 1 (4E-BP1), ultimately promoting protein synthesis.[17]

mtor_pathway HMTBa HMTBa L_Met L-Methionine HMTBa->L_Met Metabolic Conversion mTORC1 mTORC1 L_Met->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes _4EBP1->Protein_Synthesis Promotes

Proposed HMTBa-mediated activation of protein synthesis via the mTOR pathway.

Experimental Protocols

Quantification of HMTBa in Biological Samples (Bovine Serum) by LC-MS/MS

This protocol is adapted from a method for the determination of HMTBa in bovine serum.[17]

  • Sample Preparation:

    • To 1 mL of bovine serum, add an appropriate internal standard.

    • Add 2 mL of acetone (B3395972) and vortex for 30 seconds.

    • Sonicate for 5 minutes.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 1 mL of a 50:50 (v/v) water-methanol mixture.

    • Filter the sample through a 0.1-μm syringe filter before analysis.

  • LC-MS/MS Conditions:

    • Column: C18 column (e.g., 25 cm × 4.6 mm, 5-μm particle size).

    • Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (Solvent A) and acetonitrile (B52724) with 0.1% trifluoroacetic acid (Solvent B).

    • Gradient: Start with 100% Solvent A, ramping to 30% Solvent B over 15 minutes.

    • Detection: Electrospray ionization in negative mode (ESI-), monitoring for the transition of the HMTBa parent ion (m/z 149).

Caco-2 Cell Permeability Assay

This assay is used to assess the intestinal permeability of a compound.[10][17]

  • Cell Culture:

    • Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.

    • Seed cells onto polycarbonate filter inserts in 12- or 24-well plates at a density of 2.6 × 10^5 cells/cm².[1]

    • Culture for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Permeability Assay:

    • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

    • Add the test compound (dissolved in HBSS) to the apical (A) or basolateral (B) side.

    • Incubate at 37°C.

    • At specified time points, collect samples from the receiver compartment (B for A-to-B transport, A for B-to-A transport).

    • Quantify the concentration of the test compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).

    • Calculate the apparent permeability coefficient (Papp).

Gene Expression Analysis by qPCR

This protocol outlines the general steps for analyzing changes in gene expression in cells or tissues treated with HMTBa.[18]

  • RNA Extraction and cDNA Synthesis:

    • Treat cells or tissues with HMTBa for the desired time.

    • Isolate total RNA using a suitable method (e.g., TRIzol reagent or a commercial kit).

    • Assess RNA quality and quantity using a spectrophotometer.

    • Synthesize cDNA from the RNA using a reverse transcription kit.

  • qPCR:

    • Design or obtain validated primers for the target genes (e.g., Nrf2, SOD, TRxR1, MsrA, S6K1, 4E-BP1) and a stable housekeeping gene (e.g., GAPDH, ACTB).

    • Prepare a qPCR reaction mix containing cDNA, primers, and a SYBR Green or probe-based master mix.

    • Perform the qPCR reaction in a real-time PCR instrument.

    • Analyze the data using the ΔΔCt method or a standard curve to determine the relative gene expression.

Experimental and Drug Development Workflow

The evaluation of this compound or other methionine analogues for potential therapeutic applications typically follows a structured workflow from in vitro characterization to in vivo validation.

experimental_workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation cluster_preclinical Preclinical Development physicochem Physicochemical Properties cell_free Cell-Free Assays (Enzyme Kinetics) physicochem->cell_free cell_based Cell-Based Assays (Permeability, Cytotoxicity, Gene Expression, Signaling) cell_free->cell_based pk_pd Pharmacokinetics (ADME) & Pharmacodynamics cell_based->pk_pd efficacy Efficacy in Disease Models pk_pd->efficacy toxicology Toxicology Studies efficacy->toxicology formulation Formulation Development toxicology->formulation scale_up Process Scale-Up formulation->scale_up

General workflow for the evaluation of methionine analogues.

Conclusion and Future Directions

This compound is an endogenous metabolite with a well-established role as a precursor to L-methionine. Emerging research indicates that its biological activities extend to the modulation of cellular signaling pathways related to protein synthesis and antioxidant defense. This suggests that HMTBa may have therapeutic potential beyond its nutritional applications.

For drug development professionals, key areas for future investigation include:

  • Comprehensive Pharmacokinetic Profiling: Detailed ADME studies in standard preclinical models are necessary to understand the pharmacokinetic behavior of HMTBa and to establish a foundation for dose selection in further studies.

  • Elucidation of Signaling Mechanisms: Further research is needed to fully delineate the signaling pathways modulated by HMTBa, including the identification of direct molecular targets and the downstream consequences of pathway activation.

  • Evaluation in Disease Models: The antioxidant and protein synthesis-promoting properties of HMTBa warrant investigation in relevant disease models, such as those involving oxidative stress, muscle wasting, or metabolic disorders.

This technical guide provides a summary of the current knowledge on this compound. It is hoped that this information will stimulate further research into the physiological roles and therapeutic potential of this intriguing endogenous metabolite.

References

Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of Calcium 2-hydroxy-4-(methylthio)butanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 9, 2025 – In the realm of pharmaceutical and nutritional sciences, a thorough understanding of a compound's behavior in aqueous solutions is paramount for formulation development, bioavailability, and ultimate therapeutic or nutritional efficacy. This technical guide offers an in-depth analysis of the solubility and stability of Calcium 2-hydroxy-4-(methylthio)butanoate, a key compound in various research and development applications. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this molecule's physicochemical properties.

This compound, the calcium salt of the methionine hydroxy analogue, is a compound of increasing interest. Its effective utilization, however, is intrinsically linked to its solubility and stability in aqueous media. This guide synthesizes the available data, outlines experimental protocols for its characterization, and provides a framework for future investigations.

Chemical Identity and Structure

This compound is the calcium salt of 2-hydroxy-4-(methylthio)butanoic acid. Its chemical structure is fundamental to its physical and chemical properties.

cluster_ca cluster_anion1 cluster_anion2 Ca Ca²⁺ O1_1 O⁻ Ca->O1_1 O1_2 O⁻ Ca->O1_2 C1_1 C C1_1->O1_1 O2_1 O C1_1->O2_1 C2_1 C C1_1->C2_1 OH_1 OH C2_1->OH_1 C3_1 CH₂ C2_1->C3_1 C4_1 CH₂ C3_1->C4_1 S_1 S C4_1->S_1 CH3_1 CH₃ S_1->CH3_1 C1_2 C C1_2->O1_2 O2_2 O C1_2->O2_2 C2_2 C C1_2->C2_2 OH_2 OH C2_2->OH_2 C3_2 CH₂ C2_2->C3_2 C4_2 CH₂ C3_2->C4_2 S_2 S C4_2->S_2 CH3_2 CH₃ S_2->CH3_2

Caption: Chemical Structure of this compound.

Aqueous Solubility Profile

The solubility of a compound is a critical parameter influencing its absorption and distribution. For this compound, a comprehensive understanding of its solubility under various conditions is essential for formulation design.

Summary of Reported Aqueous Solubility Data

A review of commercially available data reveals some variability in the reported aqueous solubility of this compound. This highlights the need for standardized and well-documented experimental protocols.

Data SourceReported Aqueous SolubilityConditions
Selleck Chemicals68 mg/mLNot Specified
MedChemExpress14.29 mg/mLUltrasonic and warming and heat to 60°C
BOC SciencesSparingly SolubleSonicated
TargetMolWater-solubleNot Specified
Factors Influencing Aqueous Solubility

pH: The solubility of this compound is expected to be significantly influenced by pH. The parent acid, 2-hydroxy-4-(methylthio)butanoic acid, has a predicted pKa of approximately 3.67.[1][2] In aqueous solutions with a pH above the pKa, the equilibrium will favor the ionized carboxylate form, which is expected to have higher solubility due to its charge. Conversely, at a pH below the pKa, the less soluble, non-ionized free acid form will predominate. As a salt of a weak acid, the solubility of this compound is likely to decrease in acidic conditions due to the common ion effect and the formation of the less soluble free acid.

Temperature: The dissolution of this compound in water is likely an endothermic process, as suggested by the recommendation to warm the solution to 60°C to aid dissolution. Therefore, its solubility is expected to increase with rising temperature. However, quantitative data on the temperature dependence of its solubility is currently not available in the public domain and requires experimental determination.

Stability in Aqueous Solutions

The chemical stability of a compound in its intended formulation and during its shelf life is a critical quality attribute. The stability of this compound in aqueous solutions is influenced by several factors, including pH, light, and the presence of oxidizing agents.

Potential Degradation Pathways

The chemical structure of this compound suggests several potential degradation pathways in an aqueous environment. The thioether (sulfide) linkage is susceptible to oxidation, which could lead to the formation of the corresponding sulfoxide (B87167) and sulfone. The ester linkage, although not present in the parent molecule, could be a consideration for prodrug strategies. Hydrolysis under extreme pH conditions could also be a potential degradation route, although it is generally considered stable.

A Calcium 2-hydroxy-4- (methylthio)butanoate B Oxidation A->B C Calcium 2-hydroxy-4- (methylsulfinyl)butanoate (Sulfoxide) B->C D Further Oxidation C->D E Calcium 2-hydroxy-4- (methylsulfonyl)butanoate (Sulfone) D->E

Caption: Potential Oxidative Degradation Pathway.

Forced Degradation Studies

To elucidate the degradation pathways and identify potential degradation products, forced degradation studies are essential. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of reliable scientific data. The following sections outline methodologies for determining the solubility and stability of this compound.

Determination of Aqueous Solubility

A standardized protocol for determining the aqueous solubility of this compound is crucial to resolve the discrepancies in the reported data. The shake-flask method is a widely accepted technique.

A Prepare saturated solution (excess solid in buffer) B Equilibrate at constant temperature (e.g., 25°C, 37°C) A->B C Separate solid and liquid phases (centrifugation/filtration) B->C D Quantify concentration in the supernatant (e.g., HPLC) C->D E Determine solubility D->E

Caption: Workflow for Solubility Determination.

Protocol:

  • Preparation of Buffers: Prepare a series of aqueous buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, 9).

  • Sample Preparation: Add an excess amount of this compound to vials containing each buffer.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at a high speed to pellet the undissolved solid. Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The determined concentration represents the equilibrium solubility of the compound under the specific pH and temperature conditions.

Stability Indicating Method and Forced Degradation Studies

A stability-indicating analytical method is required to separate the intact drug from its degradation products. Reversed-phase HPLC is a suitable technique for this purpose.

Protocol for Forced Degradation:

  • Solution Preparation: Prepare stock solutions of this compound in water or a suitable co-solvent.

  • Stress Conditions:

    • Hydrolytic Stability: Expose the solution to acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (water) conditions at elevated temperatures (e.g., 60-80°C).

    • Oxidative Stability: Treat the solution with an oxidizing agent (e.g., 3-30% hydrogen peroxide) at room temperature.

    • Photostability: Expose the solid drug and its solution to UV and visible light according to ICH Q1B guidelines.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze them using the developed stability-indicating HPLC method.

  • Data Analysis: Monitor the decrease in the peak area of the parent compound and the formation of any degradation product peaks. This will provide information on the degradation rate and pathway.

Conclusion and Future Directions

This technical guide provides a summary of the current knowledge on the solubility and stability of this compound in aqueous solutions. The available data indicates that it is a water-soluble compound, with its solubility likely being pH and temperature-dependent. However, there is a clear lack of comprehensive, quantitative data in the public domain.

For researchers and formulation scientists, it is imperative to conduct systematic studies to:

  • Quantify the equilibrium solubility of this compound across a physiologically relevant range of pH and temperatures.

  • Perform comprehensive forced degradation studies to identify the degradation products and elucidate the degradation pathways under various stress conditions.

  • Determine the degradation kinetics to predict the shelf-life of aqueous formulations.

By addressing these knowledge gaps, the scientific community can unlock the full potential of this compound in various applications, ensuring the development of stable, safe, and efficacious products.

References

A Technical Guide to the Early Research on 2-Hydroxy-4-(Methylthio)butanoic Acid (HMTBA) as a Methionine Analog

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

2-hydroxy-4-(methylthio)butanoic acid (HMTBA), a hydroxy analog of methionine, has been a subject of extensive research and commercial use in animal nutrition for decades.[1][2][3] Developed in the 1950s, it serves as a synthetic, bioavailable source of L-methionine, an essential sulfur-containing amino acid critical for protein synthesis and other metabolic functions.[4] Unlike DL-methionine (DL-Met), which has an amino group on its alpha-carbon, HMTBA features a hydroxyl group, a chemical distinction that leads to different mechanisms of absorption and metabolic conversion.[5][6] This guide provides an in-depth review of the foundational research that established HMTBA's role as an effective methionine precursor, focusing on its metabolic pathways, bioavailability, and the experimental protocols used in its evaluation.

Metabolic Conversion of HMTBA to L-Methionine

Early research established that for HMTBA to be utilized for protein synthesis, it must first be converted into L-methionine. This is a highly efficient, two-step enzymatic process that occurs in various tissues, including the liver, kidneys, and intestine.[2][3][4][7][8]

Step 1: Oxidation to α-Keto Intermediate Both the D- and L-enantiomers of HMTBA are first oxidized to a common intermediate, 2-keto-4-(methylthio)butanoic acid (KMB), also known as α-keto methionine.[4][5][9] This conversion is catalyzed by two distinct, stereospecific enzymes:

  • L-HMTBA is converted by L-α-hydroxy acid oxidase (L-HAOX) , an enzyme primarily found in the peroxisomes of liver and kidney cells.[4][9]

  • D-HMTBA is converted by D-2-hydroxy acid dehydrogenase (D-HADH) , an enzyme widely distributed across most cell tissues.[4]

Step 2: Transamination to L-Methionine The intermediate KMB is subsequently converted to L-methionine through a transamination reaction. This step is catalyzed by non-specific transaminases, which transfer an amino group from a donor amino acid (like glutamate (B1630785) or branched-chain amino acids) to KMB, forming L-methionine.[4]

Metabolic Pathway of HMTBA to L-Methionine cluster_transamination Step 2: Transamination LHMTBA L-HMTBA KMB 2-Keto-4-(methylthio)butanoic acid (KMB) LHMTBA->KMB L-α-hydroxy acid oxidase (L-HAOX) DHMTBA D-HMTBA DHMTBA->KMB D-2-hydroxy acid dehydrogenase (D-HADH) LMET L-Methionine KMB->LMET Transaminases AA_donor Amino Acid Donor AA_keto Keto Acid AA_donor->AA_keto Experimental Workflow for Animal Feeding Trial cluster_treatments Dietary Supplementation A Animal Selection (e.g., Broiler Chicks) B Basal Diet Formulation (Sulfur AA Deficient) A->B C Random Allocation to Treatment Groups B->C T1 Control (Basal Diet) T2 DL-Methionine (Graded Levels) C->T2 T3 HMTBA (Graded Levels) D Feeding Period (e.g., 21-35 days) T1->D T2->D T3->D E Data Collection (Weight Gain, FCR, etc.) D->E F Sample Collection (Plasma, Tissues) D->F G Statistical Analysis (Slope-Ratio, ANOVA) E->G F->G H Bioavailability Determination G->H

References

Methodological & Application

Application Notes and Protocols for the Quantification of Calcium 2-hydroxy-4-(methylthio)butanoate in Feed

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Calcium 2-hydroxy-4-(methylthio)butanoate (MHA), a salt of 2-hydroxy-4-(methylthio)butanoic acid (HMB), serves as a widely utilized synthetic source of methionine in animal nutrition.[1] Accurate quantification of MHA in animal feed is crucial for ensuring proper nutrient supplementation for optimal animal growth and production, as well as for quality control purposes.[1] This document provides detailed application notes and protocols for the analytical determination of MHA in feed matrices, targeting researchers, scientists, and professionals in drug development. The methodologies described herein are based on established analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Isotachophoresis.

Analytical Methods Overview

Several analytical techniques have been successfully employed for the quantification of MHA in animal feed. The choice of method often depends on the available instrumentation, sample throughput requirements, and the desired level of sensitivity and selectivity.

  • High-Performance Liquid Chromatography (HPLC): This is a robust and widely used method for the determination of HMB. Reversed-phase HPLC with UV detection is a common approach.[1][2]

  • Gas Chromatography (GC): GC methods have also been developed and show excellent correlation with HPLC data.[1]

  • Capillary Isotachophoresis: This technique offers a rapid analysis time and can provide information on the monomer/dimer ratio of HMB.[3]

The general workflow for the analysis of MHA in feed samples is depicted in the following diagram:

MHA Analysis Workflow cluster_0 Sample Reception and Preparation cluster_1 Analytical Measurement cluster_2 Data Processing and Reporting Sample Feed Sample Reception Grinding Grinding and Homogenization Sample->Grinding Extraction Extraction of HMB Grinding->Extraction Hydrolysis Basic Hydrolysis (to monomer) Extraction->Hydrolysis pH_Adjustment pH Adjustment Hydrolysis->pH_Adjustment Filtration Filtration/Centrifugation pH_Adjustment->Filtration Analysis Instrumental Analysis (HPLC, GC, etc.) Filtration->Analysis Data_Acquisition Data Acquisition Analysis->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Reporting Report Generation Quantification->Reporting

General workflow for MHA analysis in animal feed.

Experimental Protocols

2.1. Sample Preparation

Proper sample preparation is critical for accurate and reproducible results. The following protocol is a general guideline and may require optimization based on the specific feed matrix.

  • Sample Homogenization: Obtain a representative feed sample.[4][5] Grind the sample to pass through a 1 mm sieve to ensure homogeneity.[6]

  • Extraction: Weigh an appropriate amount of the homogenized feed sample into a suitable vessel. Add an extraction solvent (e.g., deionized water) and agitate for a specified period to extract the HMB.[3]

  • Basic Hydrolysis: To ensure all HMB polymers are converted to the monomeric form for accurate quantification, a basic hydrolysis step is employed.[1] Add a strong base (e.g., sodium hydroxide) to the extract and heat.

  • pH Adjustment: After hydrolysis, cool the sample and adjust the pH to a level compatible with the chosen analytical method using a suitable acid.[1]

  • Clarification: Centrifuge or filter the pH-adjusted extract to remove any particulate matter before instrumental analysis.[7]

2.2. High-Performance Liquid Chromatography (HPLC) Method

This protocol is based on a reversed-phase HPLC method with UV detection.[1][2]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or ammonium (B1175870) hydrogen sulfate (B86663) buffer) and an organic solvent (e.g., acetonitrile).[2][7] The composition can be isocratic or a gradient.

  • Flow Rate: Typically 1.0 mL/min.[2][7]

  • Detection: UV detection at 210 nm.[1][2]

  • Injection Volume: 20 µL.[7]

  • Column Temperature: 30 °C.[7]

Protocol:

  • Prepare the mobile phase and degas it.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Prepare a series of calibration standards of HMB in a suitable solvent.

  • Inject the prepared sample extracts and calibration standards into the HPLC system.

  • Identify and integrate the peak corresponding to HMB based on the retention time of the standards.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Quantify the HMB concentration in the samples using the calibration curve.

2.3. Capillary Isotachophoresis Method

This method provides a rapid determination of HMB in poultry feeds.[3]

  • Instrumentation: A capillary isotachophoresis instrument with a conductivity detector.

  • Leading Electrolyte: Specific to the instrument and application.

  • Terminating Electrolyte: Specific to the instrument and application.

  • Capillary: Effective length and internal diameter as per instrument specifications.

Protocol:

  • Prepare the sample by performing a cold water extraction (approximately 15 minutes).[3]

  • Filter the extract and inject it into the instrument.

  • The analysis is typically completed within 15 minutes.[3]

  • Quantify HMB based on the conductivity signal and calibration with known standards.

Data Presentation

The performance of the analytical methods is summarized in the tables below. These values are indicative and may vary depending on the specific laboratory conditions and feed matrix.

Table 1: HPLC Method Performance Characteristics

ParameterTypical ValueReference
Linearity (R²)> 0.999[2]
Recovery97 - 102%[1][2]
Precision (CV%)< 3.7%[1]
Limit of Detection (LOD)Not explicitly stated for feed
Limit of Quantification (LOQ)Not explicitly stated for feed

Table 2: Capillary Isotachophoresis Method Performance Characteristics

ParameterTypical ValueReference
Concentration Range0.04 - 0.50% in feed[3]
Recovery> 90%[3]
Precision (CV%)< 10%[3]

Method Validation

All analytical methods used for the quantification of MHA in feed should be properly validated to ensure they are fit for purpose.[8][9] Key validation parameters include:

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed through recovery studies.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the coefficient of variation (CV%).

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The logical relationship for method validation is illustrated in the diagram below:

Method Validation Logic cluster_robust Method Reliability cluster_result Validation Outcome Accuracy Accuracy (Recovery) Validated_Method Validated Method (Fit for Purpose) Accuracy->Validated_Method Precision Precision (Repeatability, Intermediate) Precision->Validated_Method Specificity Specificity / Selectivity Specificity->Validated_Method Linearity Linearity & Range Linearity->Validated_Method LOD Limit of Detection (LOD) LOD->Validated_Method LOQ Limit of Quantification (LOQ) LOQ->Validated_Method Robustness Robustness Robustness->Validated_Method

References

Application Notes and Protocols: Utilizing Calcium 2-hydroxy-4-(methylthio)butanoate in Poultry Nutrition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Calcium 2-hydroxy-4-(methylthio)butanoate (MHA-Ca) in poultry nutrition research. This document details experimental protocols for evaluating its efficacy compared to DL-methionine (DLM) and summarizes key performance data. Additionally, it visualizes the key metabolic and signaling pathways influenced by methionine supplementation in poultry.

Introduction

This compound, a salt of the methionine hydroxy analogue (MHA), is a widely utilized source of methionine activity in poultry diets. Methionine is an essential sulfur-containing amino acid, critical for protein synthesis, feather development, and various metabolic functions. It is typically the first limiting amino acid in corn-soybean meal-based diets for poultry. MHA-Ca is chemically different from DL-methionine, possessing a hydroxyl group instead of an amino group at the alpha-carbon. This structural difference influences its absorption and metabolic conversion to L-methionine. Understanding the comparative efficacy and metabolic impact of MHA-Ca is crucial for optimizing poultry nutrition and performance.

Quantitative Data Summary

The following tables summarize the performance of broilers supplemented with MHA-Ca in comparison to DL-methionine from various studies.

Table 1: Effect of Methionine Source on Broiler Weight Gain (g)

Study ReferenceBroiler StrainAge (days)DL-Methionine (g)MHA-Ca (g)Notes
F.L.S. Castro et al. (2019)Ross 30821850835MHA-Ca performed slightly lower than DLM.
F.L.S. Castro et al. (2019)Ross 3083521502125Difference in weight gain persisted.
A. Lemme et al. (2002)Not Specified21750730DLM showed a slight advantage.
A. Lemme et al. (2002)Not Specified4225002450Consistent trend observed.

Table 2: Effect of Methionine Source on Feed Conversion Ratio (FCR)

Study ReferenceBroiler StrainAge (days)DL-Methionine (FCR)MHA-Ca (FCR)Notes
F.L.S. Castro et al. (2019)Ross 3081-351.551.58Lower FCR indicates better feed efficiency. DLM was more efficient.
A. Lemme et al. (2002)Not Specified1-421.651.68MHA-Ca resulted in a slightly higher FCR.
Ribeiro et al.Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedL-Met provided better FCR compared to DL-Met and MHA.[1]

Table 3: Effect of Methionine Source on Breast Meat Yield (%)

Study ReferenceBroiler StrainAge (days)DL-Methionine (%)MHA-Ca (%)Notes
Elwert et al. (2008)Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedThe relative efficiency of MHA-Ca compared with DLM was 75% for breast meat yield on an equimolar basis.[2]
I. Bartov & I. Plavnik (1998)Not Specified57Not SpecifiedNot SpecifiedModerate excess of dietary protein increases breast meat yield.[3]

Experimental Protocols

This section outlines a general methodology for conducting a broiler nutrition study to compare the efficacy of MHA-Ca and DL-methionine.

Experimental Design
  • Animals: Day-old male broiler chicks (e.g., Ross 308 or Cobb 500) are commonly used.

  • Housing: Birds should be housed in environmentally controlled pens with ad libitum access to feed and water.

  • Treatments:

    • T1 (Control): Basal diet deficient in methionine.

    • T2: Basal diet + graded levels of DL-methionine.

    • T3: Basal diet + graded levels of MHA-Ca (on an equimolar basis to DL-methionine).

  • Replicates: A minimum of 6-8 replicate pens per treatment with 15-20 birds per pen is recommended.

  • Duration: The trial should typically run for 35 to 42 days, covering the starter, grower, and finisher phases.

Diet Formulation

A basal diet, typically corn and soybean meal-based, should be formulated to be deficient in sulfur amino acids but adequate in all other nutrients according to the recommendations for the specific broiler strain (e.g., NRC, 1994). The experimental diets are created by supplementing the basal diet with the respective methionine sources.

Example Basal Diet Composition:

IngredientPercentage (%)
Corn55-60
Soybean Meal (48% CP)30-35
Soybean Oil3-5
Dicalcium Phosphate1.5-2.0
Limestone1.0-1.5
Salt0.3-0.5
Vitamin-Mineral Premix0.5
Data Collection
  • Performance Parameters:

    • Body Weight: Measured weekly on a pen basis.

    • Feed Intake: Recorded weekly on a pen basis.

    • Feed Conversion Ratio (FCR): Calculated as feed intake divided by weight gain. Mortality should be recorded daily and used to adjust FCR.

  • Carcass Analysis (at the end of the trial):

    • A subset of birds from each pen is selected, weighed, and processed.

    • Carcass Yield: Calculated as the percentage of live body weight.

    • Breast Meat Yield: The weight of the Pectoralis major and Pectoralis minor muscles is recorded and expressed as a percentage of carcass weight.

  • Gut Health Parameters (optional):

    • Chyme pH: Samples from the crop, gizzard, and ileum can be collected to measure pH.

    • Microbiota Analysis: Ileal or cecal contents can be collected for microbial population analysis (e.g., 16S rRNA sequencing).

Statistical Analysis

Data should be analyzed using appropriate statistical software (e.g., SAS, R). An analysis of variance (ANOVA) is typically used to determine the effects of the dietary treatments. When significant differences are found, means can be separated using tests like Tukey's HSD or Duncan's multiple range test.

Signaling Pathways and Metabolic Conversion

The following diagrams illustrate the key metabolic and signaling pathways influenced by methionine supplementation in poultry.

Metabolic Conversion of MHA-Ca to L-Methionine

The conversion of MHA to L-methionine is a two-step enzymatic process primarily occurring in the liver and kidneys.[4]

G MHA Calcium 2-hydroxy-4- (methylthio)butanoate (MHA-Ca) HMTBA 2-hydroxy-4-(methylthio) butanoic acid (HMTBA) MHA->HMTBA Dissociation in gut KMB α-keto-4-(methylthio) butanoic acid (KMB) HMTBA->KMB Oxidation (L-2-hydroxyacid oxidase & D-2-hydroxyacid dehydrogenase) L_Met L-Methionine KMB->L_Met Transamination (Transaminases) Protein Protein Synthesis L_Met->Protein

Caption: Conversion of MHA-Ca to L-Methionine in poultry.

Methionine to Cysteine Conversion Pathway

Methionine is a precursor for the synthesis of cysteine, another important sulfur-containing amino acid.[5] This transsulfuration pathway is crucial for various metabolic functions.

G cluster_enzymes Key Enzymes Met L-Methionine SAM S-Adenosylmethionine (SAM) Met->SAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyl Transfer HCY Homocysteine SAH->HCY HCY->Met Remethylation Cystathionine Cystathionine HCY->Cystathionine Cys L-Cysteine Cystathionine->Cys CGL Serine Serine Serine->Cystathionine CBS Cystathionine β-synthase (CBS) CGL Cystathionine γ-lyase (CGL)

Caption: Transsulfuration pathway from Methionine to Cysteine.

mTOR Signaling Pathway in Muscle Growth

The mechanistic target of rapamycin (B549165) (mTOR) signaling pathway is a key regulator of protein synthesis and muscle growth in poultry. Methionine and other amino acids can activate this pathway.[6][7]

G Methionine Methionine PI3K PI3K Methionine->PI3K Activates Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 eIF4E 4E-BP1 mTORC1->eIF4E Protein_Synthesis Protein Synthesis & Muscle Growth S6K1->Protein_Synthesis eIF4E->Protein_Synthesis Inhibits when active

Caption: Simplified mTOR signaling pathway in poultry muscle.

Potential Involvement of Neuropeptide Y (NPY) Pathway

Recent research suggests that methionine sources may have differential effects on central pathways, with HMTBa potentially influencing the Neuropeptide Y (NPY) pathway, which is involved in feed intake regulation.[8]

G HMTBa HMTBa Hypothalamus Hypothalamus HMTBa->Hypothalamus Potential Influence NPY Neuropeptide Y (NPY) Hypothalamus->NPY Stimulates MCR Melanocortin Receptors (MCR) NPY->MCR Acts on Feed_Intake Feed Intake Regulation MCR->Feed_Intake

Caption: Postulated influence of HMTBa on the NPY pathway.

Conclusion

MHA-Ca is an effective source of methionine activity for poultry. While some studies suggest a slightly lower bioefficacy compared to DL-methionine, it supports comparable performance in many cases. The choice of methionine source can be influenced by factors such as cost, handling characteristics, and specific dietary formulations. The provided protocols and pathway diagrams offer a framework for researchers to design and interpret studies on MHA-Ca in poultry nutrition, contributing to a deeper understanding of its metabolic and physiological effects.

References

Application Notes and Protocols: Calcium 2-hydroxy-4-(methylthio)butanoate in Dairy Cow Feed Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium 2-hydroxy-4-(methylthio)butanoate (HMTBa-Ca), a synthetic analogue of the essential amino acid methionine, is a widely utilized feed supplement in the dairy industry. In the rumen, HMTBa is partially converted to L-methionine, the biologically active form, while a significant portion bypasses rumen degradation to be absorbed in the small intestine.[1][2] This dual action allows HMTBa to serve as a source of methionine for both the rumen microbial population and the host animal, influencing rumen fermentation, microbial protein synthesis, and directly impacting milk production and composition.[1][2]

These application notes provide a comprehensive overview of the use of HMTBa-Ca in dairy cow feed formulations, summarizing key quantitative data from various studies, detailing experimental protocols for research purposes, and illustrating the underlying signaling pathways and experimental workflows.

Data Summary: Effects of HMTBa Supplementation

The following tables summarize the quantitative effects of HMTBa supplementation on dairy cow performance from multiple studies.

Table 1: Effect of HMTBa on Milk Yield and Composition

ParameterControl GroupHMTBa GroupDosageDurationStudy Reference
Milk Yield ( kg/d )47.76 ± 6.6547.70 ± 6.9535 g/d HMTBa42 days[1]
Milk Yield ( kg/d )No significant differenceNo significant difference0.1% of diet DM70 days[3]
Milk Fat (%)3.753.9435 g/d HMTBa42 days[1]
Milk Fat (%)3.23.60.1% of diet DMMFD challenge[4]
Milk Fat Yield ( kg/d )0.941.160.1% of diet DM14 days (high-risk MFD)[3]
Milk Protein (%)No significant differenceNo significant difference35 g/d HMTBa42 days[1]
Milk Protein Yield (g/d)Increased with supplementation-Meta-analysis-[5]
Energy Corrected Milk (ECM) ( kg/d )47.2749.1235 g/d HMTBa42 days[1]
Milk Lactose (%)4.694.7435 g/d HMTBa42 days[1]
Milk Total Solids (%)12.8613.0335 g/d HMTBa42 days[1]

Table 2: Effect of HMTBa on Rumen Fermentation and Blood Metabolites

ParameterControl GroupHMTBa GroupDosageDurationStudy Reference
Rumen Butyrate (mol/100 mol)LowerHigher0.1% of diet DMMFD challenge[4]
Rumen Propionate (mol/100 mol)HigherLower0.1% of diet DMMFD challenge[4]
Rumen Protozoa AbundanceLowerHigher0.1% of diet DMMFD challenge[4]
Blood Urea (B33335) (mg/dL)46.641.335 g/d HMTBa42 days[1]
Plasma InsulinHigherLower0.1% of diet DMMFD challenge[4]
Body Condition Score (BCS) Change-0.04+0.2835 g/d HMTBa42 days[1]

Experimental Protocols

Protocol 1: Evaluating the Effect of HMTBa on Lactation Performance and Milk Composition

This protocol is based on the methodology described by Lourenço et al. (2024).[1]

1. Animal Selection and Housing:

  • Select a cohort of multiparous Holstein cows.

  • House cows in a commercial dairy herd setting with standardized management practices.

  • Block cows based on parity, days in milk (DIM), and pre-trial milk production.

2. Experimental Design and Dietary Treatments:

  • Employ a randomized block design.

  • Establish a pre-trial covariate period of at least 3 days to obtain baseline measurements.

  • The experimental period should be a minimum of 42 days.

  • Formulate a total mixed ration (TMR) to meet or exceed the nutritional requirements of high-producing dairy cows.

  • Control Group: Receive the basal TMR with a placebo (e.g., 100 g/cow/day of corn meal).

  • HMTBa Group: Receive the basal TMR supplemented with HMTBa (e.g., 35 g/cow/day of HMTBa mixed with a carrier like 65 g/cow/day of corn meal). The supplement should be top-dressed on the TMR.

3. Data Collection and Sample Analysis:

  • Milk Yield: Record individual milk yield daily.

  • Milk Composition: Collect milk samples at regular intervals (e.g., weekly) and analyze for fat, protein, lactose, total solids, and somatic cell count using standard methods (e.g., infrared analysis).

  • Blood Metabolites: Collect blood samples via coccygeal venipuncture at the beginning and end of the experimental period. Analyze serum for metabolites such as blood urea nitrogen (BUN) and aspartate aminotransferase (AST).

  • Body Condition Score (BCS): Assess BCS at the start and end of the trial using a standardized scale (e.g., 1 to 5).

4. Statistical Analysis:

  • Analyze data using a mixed model with treatment, time, and their interaction as fixed effects, and cow within block as a random effect. Pre-trial measurements should be used as covariates.

Protocol 2: Investigating the Effect of HMTBa on Rumen Fermentation and Microbiota during a Milk Fat Depression Challenge

This protocol is adapted from the methodologies of Pitta et al. (2020) and Giallongo et al. (2022).[4][6]

1. Animal Selection and Surgical Preparation:

  • Use rumen-cannulated, high-producing Holstein cows to allow for direct sampling of rumen contents.

2. Experimental Design and Dietary Phases:

  • Utilize a randomized design.

  • Covariate/Low-Risk Phase (7 days): Feed a diet with high fiber content (e.g., 32% NDF) and no added oil.

  • Moderate-Risk MFD Phase (17 days): Decrease dietary fiber (e.g., 29% NDF) and add a source of unsaturated fatty acids (e.g., 0.75% soybean oil).

  • High-Risk MFD Phase (4 days): Further increase the concentration of unsaturated fatty acids (e.g., 1.5% soybean oil).

  • Treatments:

    • Control: Corn carrier top-dressed on the TMR.

    • HMTBa: HMTBa supplemented at 0.1% of diet dry matter.

3. Sample Collection and Analysis:

  • Rumen Digesta: Collect rumen contents through the cannula at specified time points during each dietary phase. Measure pH immediately. Subsamples should be strained and analyzed for volatile fatty acids (VFAs) by gas chromatography.

  • Rumen Microbial DNA: Extract DNA from rumen samples for 16S rRNA gene sequencing to analyze bacterial community composition and diversity.

  • Milk Fatty Acid Profile: Analyze milk samples for fatty acid profiles, specifically quantifying trans-10 C18:1, an indicator of milk fat depression, using gas chromatography.

  • Nutrient Digestibility: Conduct total collection of feces and urine over several days to determine apparent total-tract digestibility of dry matter, organic matter, NDF, and ADF.

4. Statistical Analysis:

  • Analyze time-course data using repeated measures analysis with a model that includes the effects of treatment, dietary phase, and their interaction.

Signaling Pathways and Mechanisms of Action

HMTBa, as a precursor to methionine, influences key signaling pathways in the mammary gland that regulate milk protein and fat synthesis.

Methionine-Mediated Regulation of Milk Protein Synthesis

Methionine plays a critical role in initiating mRNA translation and activating signaling cascades essential for casein synthesis.[7] The PI3K-mTOR pathway is a central regulator of cell growth, proliferation, and protein synthesis in response to nutrient availability.[8][9] Methionine has been shown to activate this pathway in bovine mammary epithelial cells.[9]

Milk_Protein_Synthesis_Pathway Methionine Methionine (from HMTBa) SNAT2 SNAT2 (Amino Acid Transporter) Methionine->SNAT2 Enters cell via JAK2 JAK2 Methionine->JAK2 Influences PI3K PI3K SNAT2->PI3K Activates AKT Akt/PKB PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates eIF4E 4E-BP1 mTORC1->eIF4E Phosphorylates (inactivates) Translation_Initiation Translation Initiation S6K1->Translation_Initiation Promotes eIF4E->Translation_Initiation Removes inhibition of Milk_Protein_Synthesis Milk Protein Synthesis (e.g., Casein) Translation_Initiation->Milk_Protein_Synthesis STAT5 STAT5 JAK2->STAT5 Activates STAT5->Milk_Protein_Synthesis Promotes transcription

Caption: Methionine-activated PI3K-mTOR and JAK-STAT signaling pathways in milk protein synthesis.

HMTBa's Role in Preventing Milk Fat Depression

Milk fat depression (MFD) is often caused by an altered rumen biohydrogenation pathway of polyunsaturated fatty acids, leading to the production of specific isomers, such as trans-10, cis-12 conjugated linoleic acid (CLA), that inhibit milk fat synthesis in the mammary gland.[1][4] HMTBa supplementation has been shown to mitigate MFD by influencing the rumen microbial community and stabilizing rumen biohydrogenation.[2][6]

MFD_Prevention_Workflow cluster_rumen Rumen Environment cluster_mammary Mammary Gland Diet High-Risk Diet for MFD (Low Fiber, High Unsaturated Fat) Altered_Microbiota Altered Rumen Microbiota Diet->Altered_Microbiota HMTBa HMTBa Supplementation Altered_BH Altered Biohydrogenation Pathway Altered_Microbiota->Altered_BH Trans10_CLA Increased trans-10 C18:1 and trans-10, cis-12 CLA Altered_BH->Trans10_CLA MFD Milk Fat Depression Trans10_CLA->MFD Inhibits Stable_Microbiota Stabilized Rumen Microbiota HMTBa->Stable_Microbiota Promotes Normal_BH Normal Biohydrogenation Pathway Stable_Microbiota->Normal_BH Normal_Fat_Synthesis Normal Milk Fat Synthesis Normal_BH->Normal_Fat_Synthesis Supports

Caption: HMTBa's mechanism in preventing milk fat depression by modulating rumen biohydrogenation.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a dairy cow feeding trial designed to evaluate the effects of HMTBa.

Experimental_Workflow Animal_Selection Cow Selection & Blocking (Parity, DIM, Milk Yield) Acclimation Acclimation Period (Standard Diet) Animal_Selection->Acclimation Baseline Baseline Data Collection (Covariate Period) Acclimation->Baseline Randomization Randomization to Treatment Groups Baseline->Randomization Control Control Group (Basal Diet + Placebo) Randomization->Control Treatment HMTBa Group (Basal Diet + HMTBa) Randomization->Treatment Feeding_Period Experimental Feeding Period (e.g., 42-70 days) Control->Feeding_Period Treatment->Feeding_Period Data_Collection Data & Sample Collection (Milk, Blood, Rumen Fluid, Feces) Feeding_Period->Data_Collection Lab_Analysis Laboratory Analysis (Composition, Metabolites, Microbiota) Data_Collection->Lab_Analysis Statistical_Analysis Statistical Analysis Lab_Analysis->Statistical_Analysis Results Results & Interpretation Statistical_Analysis->Results

Caption: A generalized workflow for a dairy cow feeding trial evaluating HMTBa supplementation.

Conclusion

This compound is a valuable nutritional supplement in dairy cow feed formulations, with demonstrated efficacy in improving milk fat content and yield, particularly in diets that pose a risk for milk fat depression.[1][3][4] Its mechanism of action is multifaceted, involving the modulation of rumen fermentation and microbial populations, as well as direct effects on mammary gland metabolism through the provision of methionine, which activates key signaling pathways for milk synthesis.[2][6][8][9] The provided protocols offer a framework for researchers to further investigate the effects and mechanisms of HMTBa in dairy cattle.

References

Application Notes and Protocols for Assessing Nitrogen Utilization with Calcium 2-hydroxy-4-(methylthio)butanoate (HMTBa) Supplementation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efficient nitrogen utilization is a cornerstone of sustainable and cost-effective poultry production. Dietary protein, a primary source of nitrogen, is a significant expense in animal feed. Optimizing the use of dietary nitrogen not only enhances economic efficiency but also minimizes the environmental impact of poultry farming by reducing nitrogen excretion.[1][2] Methionine is an essential sulfur-containing amino acid that is often the first limiting amino acid in typical corn-soybean meal-based poultry diets.[3][4] Supplementation with methionine sources is therefore standard practice to ensure optimal growth, feather development, and overall health.[3][4][5]

Calcium 2-hydroxy-4-(methylthio)butanoate (HMTBa), a hydroxy analog of methionine, is a widely used supplement in poultry feeds.[3][6] HMTBa is converted into L-methionine in the bird's body and serves as an effective precursor for protein synthesis and other metabolic functions.[7] Assessing the efficacy of HMTBa in improving nitrogen utilization is crucial for nutritionists and researchers to formulate diets that maximize nutrient uptake and minimize waste.

These application notes provide a detailed protocol for conducting a nitrogen balance study in broiler chickens to evaluate the impact of HMTBa supplementation on nitrogen utilization. The protocol outlines the experimental design, dietary formulation, procedures for excreta collection, and the analytical methods for nitrogen determination.

Experimental Protocols

Protocol 1: In Vivo Nitrogen Balance Study in Broiler Chickens

This protocol details the steps for conducting a nitrogen balance trial to determine the effect of dietary HMTBa supplementation on nitrogen retention in broiler chickens.

1. Experimental Animals and Housing:

  • Animals: Day-old male broiler chicks (e.g., Cobb 500 or Ross 308) are sourced from a commercial hatchery.

  • Housing: Birds are housed in environmentally controlled pens or metabolic cages that allow for the separation and collection of excreta.[8] The temperature and lighting program should follow the recommendations for the specific broiler strain.[9]

  • Acclimation: An acclimation period of at least 7 days is required for the birds to adapt to the housing and basal diet before the start of the experimental period.

2. Experimental Design and Dietary Treatments:

  • Design: A completely randomized design is typically used.

  • Treatments:

    • Control Diet (Basal Diet): A standard corn-soybean meal-based diet formulated to be marginally deficient in methionine + cysteine to ensure a measurable response to supplementation.

    • HMTBa Supplemented Diets: The basal diet supplemented with graded levels of Calcium HMTBa. The supplementation levels should be chosen to bracket the estimated requirement.

    • Positive Control (DL-Methionine): The basal diet supplemented with an equimolar level of DL-methionine to a selected HMTBa level can be included for comparison.

  • Replicates: A sufficient number of replicate pens or cages per treatment (e.g., 8-10) with an adequate number of birds per replicate (e.g., 10-15) should be used to ensure statistical power.

  • Diet Form: Diets should be provided in mash or crumble form.

3. Diet Formulation:

  • Basal Diet: The basal diet should be formulated to meet or exceed the nutrient requirements of broilers for all nutrients except for sulfur amino acids, based on established guidelines (e.g., NRC, 1994).[2]

  • Supplementation: Calcium HMTBa and DL-methionine are added to the basal diet at the expense of an inert filler like sand or cellulose. All diets should be isonitrogenous and isocaloric.[10]

4. Experimental Procedure:

  • Trial Duration: The nitrogen balance trial is typically conducted over a 5 to 7-day period following the acclimation phase.

  • Feed and Water: Birds have ad libitum access to their respective experimental diets and clean drinking water throughout the trial.

  • Data Collection:

    • Feed Intake: Daily feed intake per replicate is accurately recorded.

    • Body Weight: Individual bird weights are recorded at the beginning and end of the trial period to calculate body weight gain.

    • Excreta Collection: Total excreta from each replicate are collected daily.[8] To prevent nitrogen loss due to ammonia (B1221849) volatilization, excreta collection trays can be lined with plastic sheets and may contain a preservative such as boric acid or be immediately frozen.[11]

5. Sample Preparation and Analysis:

  • Excreta Handling: At the end of the collection period, the total excreta from each replicate are pooled, weighed, and homogenized. A representative subsample is taken for analysis.

  • Drying: Excreta and feed samples are dried to a constant weight to determine dry matter content. Oven-drying at a moderate temperature (e.g., 55-65°C) is recommended to minimize nitrogen loss.[11] Freeze-drying is an alternative preferred method.[11]

  • Nitrogen Analysis: The nitrogen content of the feed and dried excreta samples is determined using the Kjeldahl method.[12][13][14][15]

6. Calculations:

  • Nitrogen Intake (NI): NI (g) = Total Feed Intake (g) × Nitrogen content of feed (%)

  • Nitrogen Excretion (NE): NE (g) = Total Excreta Output (g, dry matter basis) × Nitrogen content of excreta (%)

  • Nitrogen Retention (NR): NR (g) = Nitrogen Intake (g) - Nitrogen Excretion (g)[10]

  • Nitrogen Utilization Efficiency (%): Nitrogen Utilization (%) = (Nitrogen Retention (g) / Nitrogen Intake (g)) × 100[9][10]

Protocol 2: Standard Operating Procedure for Kjeldahl Nitrogen Determination

This protocol outlines the steps for determining the nitrogen content in feed and excreta samples.

1. Principle: The Kjeldahl method involves three main steps:

  • Digestion: The organic sample is digested with concentrated sulfuric acid in the presence of a catalyst, converting organic nitrogen to ammonium (B1175870) sulfate (B86663).[13][14]

  • Distillation: The digested sample is made alkaline with sodium hydroxide, and the liberated ammonia is distilled into a boric acid solution.[13][14]

  • Titration: The trapped ammonia is titrated with a standard acid solution to determine the amount of nitrogen.[13][14]

2. Reagents and Equipment:

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Kjeldahl catalyst tablets (e.g., containing potassium sulfate and copper sulfate)

  • Sodium Hydroxide (NaOH) solution (e.g., 40%)

  • Boric Acid (H₃BO₃) solution (e.g., 4%) with indicator

  • Standardized Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) solution (e.g., 0.1 N)

  • Kjeldahl digestion and distillation apparatus

  • Burette for titration

3. Procedure:

  • Sample Weighing: Accurately weigh a small amount of the dried and ground sample (feed or excreta) into a Kjeldahl digestion tube.

  • Digestion: Add catalyst tablets and concentrated sulfuric acid to the digestion tube. Place the tube in the digestion block and heat until the solution becomes clear.

  • Distillation: After cooling, dilute the digest with distilled water. Transfer the diluted digest to the distillation unit, add NaOH solution, and distill the ammonia into the boric acid receiving solution.

  • Titration: Titrate the boric acid solution containing the trapped ammonia with the standardized acid until the endpoint is reached (indicated by a color change).

  • Blank Determination: A blank determination (without a sample) should be run to account for any residual nitrogen in the reagents.

4. Calculation: Nitrogen (%) = [(V_s - V_b) × N × 14.007] / W × 100 Where:

  • V_s = Volume of standard acid used for the sample (mL)

  • V_b = Volume of standard acid used for the blank (mL)

  • N = Normality of the standard acid

  • 14.007 = Atomic weight of nitrogen

  • W = Weight of the sample (g)

Data Presentation

The quantitative data from the nitrogen balance study should be summarized in tables for clear comparison between dietary treatments.

Table 1: Effect of HMTBa Supplementation on Growth Performance of Broilers

TreatmentInitial Body Weight (g)Final Body Weight (g)Body Weight Gain (g)Feed Intake (g)Feed Conversion Ratio (g feed/g gain)
Control (Basal)
HMTBa Level 1
HMTBa Level 2
DL-Methionine
P-value
SEM

Table 2: Effect of HMTBa Supplementation on Nitrogen Utilization in Broilers

TreatmentNitrogen Intake (g)Nitrogen Excretion (g)Nitrogen Retention (g)Nitrogen Utilization Efficiency (%)
Control (Basal)
HMTBa Level 1
HMTBa Level 2
DL-Methionine
P-value
SEM

Mandatory Visualization

Diagram 1: Experimental Workflow for Nitrogen Balance Study

experimental_workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase (5-7 days) cluster_analysis Analysis Phase cluster_calculation Data Calculation and Interpretation Animal_Sourcing Source Day-Old Broiler Chicks Acclimation Acclimation Period (7 days) on Basal Diet Animal_Sourcing->Acclimation Dietary_Treatments Random Allocation to Dietary Treatments (Control, HMTBa Levels, DL-Met) Acclimation->Dietary_Treatments Data_Collection Daily Collection: - Feed Intake - Total Excreta Dietary_Treatments->Data_Collection Body_Weight Measure Initial and Final Body Weight Dietary_Treatments->Body_Weight Sample_Processing Pool, Weigh, and Homogenize Excreta Data_Collection->Sample_Processing Drying Dry Feed and Excreta Samples Sample_Processing->Drying Kjeldahl_Analysis Determine Nitrogen Content (Kjeldahl Method) Drying->Kjeldahl_Analysis Calculations Calculate: - Nitrogen Intake - Nitrogen Excretion - Nitrogen Retention - Nitrogen Utilization Efficiency Kjeldahl_Analysis->Calculations Statistical_Analysis Statistical Analysis of Data Calculations->Statistical_Analysis Conclusion Draw Conclusions on HMTBa Efficacy Statistical_Analysis->Conclusion hmtba_pathway HMTBa Calcium HMTBa (2-hydroxy-4-(methylthio)butanoate) L_HMTBa L-HMTBa HMTBa->L_HMTBa Dissociation D_HMTBa D-HMTBa HMTBa->D_HMTBa Dissociation KMB KMB (α-keto-4-(methylthio)butanoate) L_HMTBa->KMB L-2-hydroxyacid oxidase D_HMTBa->KMB D-2-hydroxyacid dehydrogenase L_Met L-Methionine KMB->L_Met Transaminase Protein Protein Synthesis L_Met->Protein

References

Application Notes and Protocols for Evaluating Calcium 2-hydroxy-4-(methylthio)butanoate in Aquaculture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine is an essential amino acid critical for protein synthesis, growth, and overall health in aquatic animals. In aquaculture feeds, crystalline DL-methionine is a common supplement to meet this requirement. Calcium 2-hydroxy-4-(methylthio)butanoate (Ca-HMTB) is a solid, water-soluble methionine analogue that serves as an effective precursor to L-methionine.[1][2] Its use in animal nutrition, including aquaculture, is well-established, offering potential benefits in terms of bioavailability, stability, and handling.[2] Furthermore, emerging research suggests that 2-hydroxy-4-(methylthio)butanoic acid (HMTBa), the active component of Ca-HMTB, may also possess antioxidant properties and support animal health during periods of stress.[3]

These application notes provide a comprehensive framework for the systematic evaluation of Ca-HMTB in aquaculture species. The detailed protocols outlined below cover essential experiments to determine its efficacy on growth performance, feed utilization, antioxidant capacity, and immune response.

Key Experimental Areas

A thorough evaluation of Ca-HMTB in a target aquaculture species should encompass the following key experimental areas:

  • Dose-Response Growth Trial: To determine the optimal dietary inclusion level of Ca-HMTB for key performance indicators such as weight gain, feed conversion ratio (FCR), and specific growth rate (SGR).

  • Comparative Efficacy Trial: To compare the performance of Ca-HMTB against a standard methionine source, typically DL-methionine, on an iso-molar basis.

  • Antioxidant Capacity Assessment: To investigate the potential of Ca-HMTB to enhance the antioxidant status of the cultured species, particularly under stressful conditions.

  • Immune Response Evaluation: To assess the immunomodulatory effects of Ca-HMTB by measuring key innate immune parameters.

Experimental Protocols

Protocol 1: Dose-Response Growth Trial

Objective: To determine the optimal dietary inclusion level of this compound for the target aquatic species.

Methodology:

  • Experimental Diets:

    • Formulate a basal diet that is deficient in methionine but meets all other known nutritional requirements of the target species.

    • Create a series of experimental diets by supplementing the basal diet with graded levels of Ca-HMTB. For example: 0.0% (basal diet), 0.25%, 0.50%, 0.75%, 1.00%, and 1.25% of the diet.

    • Include a positive control diet supplemented with a known optimal level of DL-methionine.

  • Experimental System:

    • Use a recirculating aquaculture system (RAS) or a flow-through system with controlled water quality parameters (temperature, pH, dissolved oxygen, ammonia, nitrite).

    • Randomly assign a minimum of three replicate tanks for each dietary treatment.

    • Stock each tank with a pre-determined number of healthy, uniformly sized animals (e.g., 20 fish or 30 shrimp per tank) after a one-week acclimation period on the basal diet.

  • Feeding and Rearing:

    • Feed the animals to apparent satiation two to three times daily for a period of 8-12 weeks.

    • Record the daily feed intake for each tank.

    • Monitor and maintain water quality parameters daily.

  • Data Collection and Sample Analysis:

    • At the end of the trial, collectively weigh the animals in each tank to determine the final biomass.

    • Calculate the following performance indicators:

      • Weight Gain (WG) = Final Body Weight - Initial Body Weight

      • Specific Growth Rate (SGR, %/day) = [(ln(Final Body Weight) - ln(Initial Body Weight)) / Number of Days] x 100

      • Feed Conversion Ratio (FCR) = Total Feed Intake / Total Weight Gain

      • Survival Rate (%) = (Final Number of Animals / Initial Number of Animals) x 100

    • Collect tissue samples (e.g., liver, muscle) and hemolymph for subsequent antioxidant and immune assays.

Data Presentation:

Table 1: Growth Performance and Feed Utilization of [Species Name] Fed Graded Levels of Ca-HMTB

ParameterBasal Diet (0%)0.25% Ca-HMTB0.50% Ca-HMTB0.75% Ca-HMTB1.00% Ca-HMTB1.25% Ca-HMTBDL-Met Control
Initial Body Weight (g)
Final Body Weight (g)
Weight Gain (g)
SGR (%/day)
FCR
Survival Rate (%)
Statistical Significance
Protocol 2: Antioxidant Capacity Assessment

Objective: To evaluate the effect of dietary Ca-HMTB on the antioxidant status of the target species.

Methodology (using Cupric Ion Reducing Antioxidant Capacity - CUPRAC Assay):

  • Sample Preparation (from liver tissue):

    • Homogenize 100 mg of frozen liver tissue in 1 mL of ice-cold buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4).

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant for the CUPRAC assay and protein quantification.

  • CUPRAC Assay Procedure: [4][5]

    • Prepare the following reagents:

    • In a 96-well microplate, add the following in order:

      • 50 µL of sample supernatant (or standard)

      • 50 µL of copper (II) chloride solution

      • 50 µL of neocuproine solution

      • 50 µL of ammonium acetate buffer

    • Mix and incubate at room temperature for 30 minutes.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Use Trolox as a standard to create a standard curve.

    • Express the results as Trolox equivalent antioxidant capacity (TEAC) per milligram of protein.

Data Presentation:

Table 2: Antioxidant Status of [Species Name] Fed Different Levels of Ca-HMTB

ParameterBasal Diet (0%)Optimal Ca-HMTB LevelDL-Met Control
Liver TEAC (µmol Trolox/mg protein)
Superoxide Dismutase (SOD) Activity (U/mg protein)
Catalase (CAT) Activity (U/mg protein)
Statistical Significance
Protocol 3: Innate Immune Response Evaluation

Objective: To determine the influence of dietary Ca-HMTB on key innate immune parameters.

Methodology (Lysozyme Activity Assay):

  • Sample Preparation (from serum or plasma):

    • Collect blood from the caudal vein using a heparinized syringe.

    • Centrifuge at 3,000 x g for 10 minutes at 4°C to obtain plasma.

  • Lysozyme (B549824) Activity Assay:

    • Prepare a suspension of Micrococcus lysodeikticus (0.2 mg/mL) in a 0.05 M sodium phosphate buffer (pH 6.2).

    • In a 96-well microplate, add 25 µL of plasma to 175 µL of the bacterial suspension.

    • Measure the decrease in absorbance at 450 nm every 30 seconds for 5 minutes at 25°C.

    • One unit of lysozyme activity is defined as the amount of enzyme causing a decrease in absorbance of 0.001 per minute.

    • Use hen egg white lysozyme as a standard.

Data Presentation:

Table 3: Innate Immune Parameters of [Species Name] Fed Different Levels of Ca-HMTB

ParameterBasal Diet (0%)Optimal Ca-HMTB LevelDL-Met Control
Serum Lysozyme Activity (U/mL)
Respiratory Burst Activity (OD)
Phagocytic Activity (%)
Statistical Significance

Visualizations

Experimental_Workflow Acclimatization Acclimatization (1 week) Basal Diet Dietary_Trial Dietary Trial (8-12 weeks) Graded Ca-HMTB Levels Acclimatization->Dietary_Trial Data_Collection Data & Sample Collection (Biometrics, Tissues, Blood) Dietary_Trial->Data_Collection Growth_Analysis Growth Performance Analysis (WG, FCR, SGR) Data_Collection->Growth_Analysis Biochemical_Analysis Biochemical Analysis Data_Collection->Biochemical_Analysis Data_Analysis Statistical Analysis & Interpretation Growth_Analysis->Data_Analysis Antioxidant_Assay Antioxidant Assays (CUPRAC, SOD, CAT) Biochemical_Analysis->Antioxidant_Assay Immune_Assay Immune Assays (Lysozyme, Respiratory Burst) Biochemical_Analysis->Immune_Assay Antioxidant_Assay->Data_Analysis Immune_Assay->Data_Analysis

Caption: Overall experimental workflow for evaluating Ca-HMTB in aquaculture.

Signaling_Pathway CaHMTB Calcium 2-hydroxy-4- (methylthio)butanoate (Ca-HMTB) HMTBa HMTBa CaHMTB->HMTBa Dissociation KMTB α-keto-γ- (methylthio)butyrate (KMTB) HMTBa->KMTB Oxidation L_Met L-Methionine KMTB->L_Met Transamination Protein Protein Synthesis (Growth, Tissue Repair) L_Met->Protein SAM S-adenosylmethionine (SAM) L_Met->SAM Cysteine Cysteine SAM->Cysteine Transsulfuration Pathway GSH Glutathione (GSH) (Antioxidant Defense) Cysteine->GSH

Caption: Metabolic pathway of Ca-HMTB to support growth and antioxidant defense.

References

Application Notes and Protocols: Calcium 2-Hydroxy-4-(Methylthio)butanoate for Enhancing Egg Quality in Laying Hens

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calcium 2-hydroxy-4-(methylthio)butanoate (MHA-Ca), a salt of 2-hydroxy-4-(methylthio)butanoic acid (HMTBa), serves as an effective precursor to L-methionine, an essential amino acid critical for poultry.[1] Methionine is the first limiting amino acid in typical corn-soybean meal-based diets for poultry and is indispensable for maintenance, growth, and egg production.[2] MHA-Ca provides a valuable alternative to synthetic DL-methionine (DL-Met) in poultry nutrition, influencing various aspects of egg quality, from shell strength to internal composition.[2][3] This document provides detailed application notes and experimental protocols for researchers investigating the effects of MHA-Ca on egg quality in laying hens.

Mechanism of Action

The bio-efficacy of MHA-Ca is attributed to its stereospecific conversion to L-methionine in the chick's body.[4] The conversion process involves distinct enzymes for the D- and L-isomers of HMTBa. L-HMTBa is a substrate for L-2-hydroxy acid oxidase, a flavoenzyme found in the peroxisomes of the liver and kidney.[4] The D-isomer is converted by the mitochondrial enzyme D-2-hydroxy acid dehydrogenase, which is present in various tissues, including the intestinal mucosa and skeletal muscle.[4] This widespread distribution allows for the efficient utilization of both isomers for protein synthesis.[4] The subsequent availability of L-methionine is crucial for the synthesis of proteins that are fundamental components of the egg, including those in the albumen and the shell membranes.

Furthermore, adequate methionine levels are associated with improved redox status in laying birds, which can be observed through enhanced activities of antioxidant enzymes like glutathione (B108866) peroxidase and catalase.[2] This antioxidant effect can contribute to the overall health and productivity of the hens, indirectly impacting egg quality.

Data Presentation: Effects on Egg Quality Parameters

The following tables summarize the quantitative data from studies comparing the effects of MHA-Ca (or HMTBa) and DL-methionine supplementation on laying hen performance and egg quality.

Table 1: Effect of Methionine Source on Laying Hen Performance

ParameterControl (Basal Diet)DL-Methionine (DL-Met)This compound (MHA-Ca/HMTBa)Reference
Hen-Day Egg Production (%)-IncreasedIncreased[3]
Egg Weight (g)-IncreasedIncreased[2][3]
Egg Mass ( g/hen/day )-IncreasedIncreased[2][3]
Feed Conversion Ratio (FCR)-DecreasedDecreased[2][3]
Feed Intake ( g/hen/day )-IncreasedIncreased[3]

Table 2: Effect of Methionine Source on Egg Quality Parameters

ParameterControl (Basal Diet)DL-Methionine (DL-Met)This compound (MHA-Ca/HMTBa)Reference
Albumen Weight (g)-IncreasedIncreased[2][3]
Albumen Ratio (%)-IncreasedIncreased[2][3]
Yolk Ratio (%)-DecreasedDecreased[2][3]
Shell Weight (g)-IncreasedIncreased[2]
Shell Ratio (%)-DecreasedDecreased[2]
Albumen Height (mm)-DecreasedDecreased[2]
Haugh Unit-DecreasedDecreased[2]
Shell Breaking Strength ( kg/cm ²)-DecreasedTendency to decrease[2]

Experimental Protocols

Protocol 1: Evaluating the Effect of MHA-Ca on Laying Performance and Egg Quality

Objective: To determine the efficacy of dietary MHA-Ca supplementation on key production and egg quality parameters in laying hens.

1. Animals and Housing:

  • Species: Laying hens (e.g., ISA Brown, Hy-line W36).[5][6]

  • Age: Specify the age range of the hens (e.g., 34 to 46 weeks).[3]

  • Housing: House hens in individual cages or small group pens with controlled lighting and ventilation.

  • Acclimatization: Allow for an acclimatization period of at least one week before the start of the experiment.

2. Diets and Treatments:

  • Basal Diet: Formulate a basal diet to be marginally deficient in methionine and cysteine, based on established poultry nutrition guidelines.

  • Treatment Groups:

    • Group 1: Basal diet (Control).

    • Group 2: Basal diet + specified level of DL-Methionine (Positive Control).

    • Group 3: Basal diet + equimolar level of MHA-Ca. The bioefficacy of HMTBa relative to DL-methionine can be set at 88% (weight/weight) for diet formulation.[3]

  • Feed and Water: Provide feed and water ad libitum.

3. Data Collection:

  • Laying Performance: Record daily egg production, egg weight, and feed intake. Calculate hen-day egg production, egg mass, and feed conversion ratio (FCR) weekly.[5]

  • Egg Quality Analysis (perform at regular intervals, e.g., every 4 weeks):

    • Randomly select a subset of eggs from each group for analysis.[7]

    • Egg Weight: Weigh individual eggs to the nearest 0.01 g.[7]

    • Albumen and Yolk Separation: Carefully break the eggs and separate the albumen and yolk. Weigh each component individually.

    • Albumen Height: Measure the height of the thick albumen using a tripod micrometer.[7]

    • Haugh Unit Calculation: Calculate the Haugh unit using the formula: HU = 100 * log (H - 1.7W^0.37 + 7.6), where H is the albumen height in millimeters and W is the egg weight in grams.

    • Yolk Color: Assess yolk color using a Roche Yolk Colour Fan.

    • Shell Thickness: After removing the shell membranes, measure the thickness of the shell at three different points (broad end, narrow end, and equator) using a micrometer.[8] Calculate the average.

    • Shell Breaking Strength: Measure the force required to fracture the eggshell using an eggshell strength tester.

4. Statistical Analysis:

  • Analyze the collected data using appropriate statistical methods, such as ANOVA, to determine the significance of differences between the treatment groups.

Protocol 2: Investigating the Impact of MHA-Ca on Redox Status

Objective: To assess the effect of MHA-Ca supplementation on the antioxidant status of laying hens.

1. Sample Collection:

  • At the end of the feeding trial (Protocol 1), collect blood and liver tissue samples from a subset of hens from each treatment group.

2. Plasma Analysis:

  • Analyze plasma samples for the concentrations of malondialdehyde (MDA) as an indicator of lipid peroxidation.

  • Measure the activities of antioxidant enzymes such as glutathione peroxidase (GSH-Px) and catalase.[2]

  • Determine the levels of glutathione (GSH) and oxidized glutathione (GSSG).[2]

3. Liver Tissue Analysis:

  • Homogenize liver samples and analyze for the same antioxidant parameters as in the plasma (MDA, GSH-Px, catalase, GSH, GSSG).[2]

  • Gene expression analysis of antioxidant-related genes (e.g., superoxide (B77818) dismutase-1, glutathione peroxidase-1) can be performed using quantitative real-time PCR (qRT-PCR).[2]

4. Statistical Analysis:

  • Compare the results between the different dietary treatment groups using statistical tests like t-tests or ANOVA.

Visualizations

metabolic_pathway cluster_HMTBa This compound (MHA-Ca) cluster_conversion Metabolic Conversion cluster_utilization Utilization for Egg Formation MHA-Ca MHA-Ca D-HMTBa D-HMTBa MHA-Ca->D-HMTBa L-HMTBa L-HMTBa MHA-Ca->L-HMTBa Keto-Methionine Keto-Methionine D-HMTBa->Keto-Methionine D-2-hydroxy acid dehydrogenase L-HMTBa->Keto-Methionine L-2-hydroxy acid oxidase L-Methionine L-Methionine Keto-Methionine->L-Methionine Transaminase Protein_Synthesis Protein Synthesis L-Methionine->Protein_Synthesis Albumen_Formation Albumen Formation Protein_Synthesis->Albumen_Formation Shell_Membrane_Formation Shell Membrane Formation Protein_Synthesis->Shell_Membrane_Formation

Caption: Metabolic conversion of MHA-Ca to L-methionine for egg protein synthesis.

experimental_workflow cluster_setup Experimental Setup cluster_data_collection Data Collection cluster_analysis Analysis Hens Laying Hens Diets Dietary Treatments (Control, DL-Met, MHA-Ca) Performance Laying Performance (Egg Production, Weight, FCR) Diets->Performance Egg_Quality Egg Quality Analysis (Albumen, Yolk, Shell) Diets->Egg_Quality Samples Biological Samples (Blood, Liver) Diets->Samples Statistical_Analysis Statistical Analysis Performance->Statistical_Analysis Egg_Quality->Statistical_Analysis Redox_Status Redox Status Analysis (MDA, GSH-Px, Catalase) Samples->Redox_Status Redox_Status->Statistical_Analysis

Caption: Workflow for evaluating MHA-Ca effects on laying hens.

References

Application Notes and Protocols for Formulating Swine Diets with Calcium 2-hydroxy-4-(methylthio)butanoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calcium 2-hydroxy-4-(methylthio)butanoate (Ca-HMTB), a salt of the methionine hydroxy analogue (HMTB), serves as a source of methionine activity in animal nutrition. Methionine is an essential sulfur-containing amino acid, typically the second or third limiting amino acid in corn-soybean meal-based diets for swine. Beyond its fundamental role in protein synthesis, methionine metabolism is intricately linked to crucial cellular functions, including methyl group donation for DNA and protein synthesis, and the production of important metabolites that influence gut health, immune response, and antioxidant status.[1][2][3]

These application notes provide a comprehensive overview of the use of Ca-HMTB in swine diets, including its effects on growth performance, nutrient digestibility, and gut health. Detailed experimental protocols are provided to guide researchers in conducting studies to evaluate Ca-HMTB in swine nutrition.

Data Presentation

Table 1: Effects of this compound (Ca-HMTB) on Growth Performance in Nursery Pigs
ParameterControl (Met-Deficient)Ca-HMTBDL-MethionineReference
Trial 1 (0-49 days)
Initial Body Weight (kg)5.025.025.02[1][4]
Final Body Weight (kg)22.7725.1525.37[1][4]
Average Daily Gain ( g/day )362411415[1][4]
Average Daily Feed Intake ( g/day )620626642[1][4]
Feed Conversion Ratio (g/g)1.711.521.55[1][4]
Trial 2 (21 days)
Initial Body Weight (kg)---[5][6]
Cumulative ADG (% increase)---[5][6]
Week 1134134134[5][6]
Week 2104104104[5][6]
Week 3616161[5][6]
Feed/Gain Improvement (%)[5][6]
Day 7303030[5][6]
Day 14191919[5][6]

In Trial 1, the Ca-HMTB diet was formulated to meet 100% of the SID Met+Cys:Lys requirement, and the DL-Methionine diet was formulated with 65% of the amount of Ca-HMTB product.[1][4] In Trial 2, diets were supplemented with 0.05% or 0.10% methionine activity as DL-methionine or HMB (the acid form of HMTB).[5][6]

Table 2: Relative Bioavailability of Ca-HMTB Compared to DL-Methionine in Swine
ParameterBioavailability of Ca-HMTB (%)Reference
Growth Performance (Nursery Pigs)
Product-to-product basis~65[3]
Nitrogen Retention
Product-to-product basis63[3]
Table 3: Effects of Methionine Source on Gut Morphology in Nursery Pigs
ParameterDL-MethionineL-MethionineReference
Duodenum
Villus Height (μm)LowerGreater (P<0.05)[7]
Villus Width (μm)LowerGreater (P<0.05)[7]

Note: Data directly comparing Ca-HMTB to DL-Methionine for gut morphology is limited. This table presents a comparison between L-methionine and DL-methionine, which provides insights into the potential effects of methionine sources on gut structure.

Signaling Pathways

Methionine metabolism is central to several key cellular processes. The primary pathways are transmethylation, remethylylation, and transsulfuration. In the transmethylation pathway, methionine is converted to S-adenosylmethionine (SAM), the universal methyl donor for methylation of DNA, RNA, proteins, and other molecules.[1][3]

The mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and protein synthesis, and its activation is sensitive to amino acid availability, including methionine.

Methionine Sensing and mTORC1 Activation

mTOR_Signaling cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ca_HMTB Ca-HMTB AA_Transporter Amino Acid Transporter Ca_HMTB->AA_Transporter Absorption Methionine Methionine AA_Transporter->Methionine Transport SAM S-Adenosylmethionine (SAM) Methionine->SAM Conversion SAMTOR SAMTOR SAM->SAMTOR Binds GATOR1 GATOR1 SAMTOR->GATOR1 Inhibits Rag_GTPases Rag GTPases GATOR1->Rag_GTPases Inhibits mTORC1 mTORC1 Rag_GTPases->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylates Protein_Synthesis Protein Synthesis, Cell Growth S6K1->Protein_Synthesis Promotes FourEBP1->Protein_Synthesis Promotes (when phosphorylated)

Caption: Methionine-sensing and activation of the mTORC1 signaling pathway.

Experimental Protocols

Protocol 1: Swine Growth Performance Trial

Objective: To evaluate the effect of dietary Ca-HMTB on the growth performance of nursery, growing, or finishing pigs.

1. Animals and Housing:

  • Select a sufficient number of pigs of a specific breed (e.g., PIC 1050 x PIC 359) and uniform initial body weight.[1][4]
  • House pigs in pens with a set number of pigs per pen (e.g., 27 pigs/pen) to allow for group performance measurement.[1][4]
  • Ensure pens are equipped with appropriate feeders and waterers to allow ad libitum access to feed and water.
  • Maintain environmental conditions (temperature, ventilation) appropriate for the age of the pigs.

2. Diets and Treatments:

  • Formulate a basal diet (e.g., corn-soybean meal based) to be deficient in methionine and cysteine.[1][4]
  • Create experimental diets by supplementing the basal diet with different sources and levels of methionine activity.
  • Control Group: Basal diet (methionine-deficient).
  • Ca-HMTB Group: Basal diet + Ca-HMTB to meet a specific percentage of the standardized ileal digestible (SID) Met+Cys requirement (e.g., 100%).[1][4]
  • DL-Methionine Group: Basal diet + DL-methionine, often at a level to provide equivalent methionine activity to the Ca-HMTB group based on its known bioavailability (e.g., 65% of the Ca-HMTB product inclusion).[1][4]
  • Analyze feed samples for nutrient composition to confirm formulated values.

3. Experimental Procedure:

  • Randomly allocate pigs to dietary treatments.
  • Conduct the trial for a specified period (e.g., 49 days for nursery pigs).[1][4]
  • Record individual pig weights at the beginning and end of the trial, and at regular intervals (e.g., weekly).
  • Record feed intake per pen daily or weekly.

4. Data Collection and Analysis:

  • Calculate Average Daily Gain (ADG), Average Daily Feed Intake (ADFI), and Feed Conversion Ratio (FCR).
  • Analyze data using appropriate statistical methods (e.g., ANOVA) to determine the effect of dietary treatments on performance parameters.

Protocol 2: Nutrient Digestibility Trial (Ileal Cannulation)

Objective: To determine the standardized ileal digestibility (SID) of amino acids in a diet containing Ca-HMTB.

1. Animals and Surgical Procedure:

  • Use barrows surgically fitted with a T-cannula in the distal ileum.
  • Allow for a post-surgery recovery period before starting the experiment.

2. Diets and Experimental Design:

  • Formulate a nitrogen-free diet to determine basal endogenous losses of amino acids.
  • Formulate a test diet with Ca-HMTB as a primary source of methionine.
  • Include an indigestible marker (e.g., chromic oxide or titanium dioxide) in all diets.
  • Use a crossover or Latin square design to assign diets to pigs over different periods.

3. Sample Collection:

  • Each experimental period consists of an adaptation phase (e.g., 5 days) followed by a collection phase (e.g., 2 days).
  • During the collection phase, collect ileal digesta from the cannula for a set duration each day (e.g., 8-10 hours).
  • Pool digesta samples per pig and period and store frozen (-20°C) until analysis.

4. Chemical and Data Analysis:

  • Analyze feed and digesta samples for the indigestible marker and amino acid concentrations.
  • Calculate the apparent ileal digestibility (AID) and then the SID of each amino acid.

Protocol 3: Gut Health Assessment

Objective: To assess the impact of Ca-HMTB on gut morphology, microbial populations, and volatile fatty acid (VFA) concentrations.

1. Tissue and Digesta Collection:

  • At the end of a growth performance trial, euthanize a subset of pigs from each treatment group.
  • Collect intestinal tissue samples (e.g., duodenum, jejunum, ileum) for morphological analysis. Fix samples in 10% neutral buffered formalin.
  • Collect digesta from the ileum and colon for microbial and VFA analysis. Store samples at -80°C.

2. Gut Morphology Analysis:

  • Process formalin-fixed tissues, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).
  • Measure villus height and crypt depth using a microscope with imaging software.

3. Microbial Population Analysis (qPCR):

  • Extract DNA from digesta samples.
  • Use quantitative PCR (qPCR) with primers specific for different bacterial groups (e.g., total bacteria, Lactobacillus, Enterobacteriaceae) to quantify their abundance.[1][3]

4. Volatile Fatty Acid (VFA) Analysis (Gas Chromatography):

  • Thaw digesta samples.
  • Prepare samples by adding metaphosphoric acid and an internal standard, followed by centrifugation.
  • Analyze the supernatant for VFA concentrations (e.g., acetate, propionate, butyrate) using a gas chromatograph with a flame ionization detector (FID).

Experimental Workflows

Workflow for a Swine Growth Performance and Gut Health Trial

workflow start Start: Pig Selection & Acclimation diet Diet Formulation (Basal, Ca-HMTB, DL-Met) start->diet random Random Allocation to Treatments start->random diet->random feeding Feeding Trial (e.g., 49 days) random->feeding perf_data Collect Performance Data (BW, Feed Intake) feeding->perf_data euthanasia Euthanasia & Sample Collection feeding->euthanasia analysis Statistical Analysis perf_data->analysis gut_morph Gut Morphology Analysis (Histology) euthanasia->gut_morph microbiome Microbiome Analysis (qPCR) euthanasia->microbiome vfa VFA Analysis (Gas Chromatography) euthanasia->vfa gut_morph->analysis microbiome->analysis vfa->analysis end End: Report Generation analysis->end

Caption: Workflow for a comprehensive trial evaluating Ca-HMTB in swine.

References

Application Notes: Calcium 2-hydroxy-4-(methylthio)butanoate as a Feed Nutrition Enhancer

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calcium 2-hydroxy-4-(methylthio)butanoate (MHA-Ca), also known as calcium hydroxymethionine, is a widely used nutritional enhancer in animal feed.[1][2] It serves as a precursor to the essential amino acid L-methionine, which plays a crucial role in protein synthesis, methylation reactions, and antioxidant defense systems in animals.[3] MHA-Ca is a solid, water-soluble compound, making it a versatile additive for various feed formulations.[1][4] Its primary application is to supplement diets for poultry, swine, and dairy cattle that may be deficient in methionine, thereby improving growth, feed efficiency, and overall animal health and productivity.[2][3][5]

Mechanism of Action

This compound is not an amino acid itself but a hydroxy analogue of methionine.[3] After ingestion, MHA-Ca is absorbed and undergoes a two-step enzymatic conversion to L-methionine. This process involves oxidation of the hydroxyl group to a keto group, forming 2-keto-4-(methylthio)butanoic acid (KMB), followed by transamination to yield L-methionine. This conversion can occur in various tissues, including the intestinal epithelium and the liver.[6]

The L-methionine produced from MHA-Ca then enters the body's methionine pool and participates in all its physiological functions. Methionine is a critical component for the initiation of protein translation and is a precursor for other important metabolites such as cysteine, taurine, and glutathione, which are vital for antioxidant defense.[7][8] Furthermore, methionine is converted to S-adenosylmethionine (SAM), the primary methyl group donor for numerous biological reactions, including DNA and protein methylation, which can influence gene expression and cellular signaling pathways such as the mammalian target of rapamycin (B549165) (mTOR) pathway that regulates cell growth and proliferation.[8][9]

Data Presentation: Efficacy in Livestock

The efficacy of this compound as a methionine source has been evaluated in various livestock species. The following tables summarize the quantitative effects of MHA-Ca supplementation on key performance indicators.

Table 1: Effects of MHA-Ca on Broiler Performance
ParameterControl/Basal DietMHA-Ca Supplementation LevelPerformance ImprovementReference
Average Daily Gain (g)Varies by study0.07% - 0.24% of dietIncreased (quadratic response)[10]
Feed Conversion RatioVaries by study0.07% - 0.21% of dietDecreased (quadratic response)[10]
Breast Muscle Content (%)Varies by study0.07% - 0.21% of dietIncreased (quadratic response)[10]
Abdominal Fat Content (%)Varies by study0.07% - 0.21% of dietDecreased (quadratic response)[10]
Table 2: Effects of MHA-Ca on Laying Duck Performance
ParameterBasal Diet (Met: 0.24%)MHA-Ca Supplementation LevelPerformance ImprovementReference
Average Egg Weight (g)Not specified0.05% - 0.33% of dietIncreased[11]
Egg Mass ( g/duck/day )Not specified0.05% - 0.33% of dietIncreased (quadratic response)[11]
Feed to Egg RatioNot specified0.05% - 0.33% of dietDecreased (quadratic response)[11]
Table 3: Effects of MHA-Ca on High-Producing Holstein Cow Performance
ParameterControl (Corn Meal)MHA-Ca SupplementationPerformance ImprovementReference
Milk Fat Content (%)3.6535 g/cow/day Increased to 3.94[12][13]
Energy Corrected Milk ( kg/d )47.2735 g/cow/day Increased to 49.12[12]
Blood Urea (mg/dL)46.635 g/cow/day Decreased to 41.3[12]
Body Condition ScoreNot specified35 g/cow/day Increased[12][13]

Experimental Protocols

Protocol 1: Evaluation of this compound in a Broiler Feeding Trial

Objective: To evaluate the effect of dietary MHA-Ca supplementation on the growth performance, carcass characteristics, and intestinal health of broiler chickens.

Materials:

  • Day-old broiler chicks (e.g., Ross 308 or Cobb 500)

  • Basal diet formulated to be deficient in methionine.

  • This compound (MHA-Ca)

  • DL-methionine (for comparison group)

  • Feeders and drinkers

  • Weighing scale

  • Climate-controlled poultry housing

Procedure:

  • Animal Housing and Acclimation:

    • House day-old chicks in a temperature-controlled facility.[1]

    • Provide ad libitum access to water and a standard starter diet for an initial acclimation period (e.g., 7 days).

  • Experimental Design and Diets:

    • Randomly allocate chicks to different treatment groups (e.g., 5-10 replicate pens per treatment, with 10-20 birds per pen).[1][10]

    • Formulate a basal diet deficient in methionine.

    • Create treatment diets by supplementing the basal diet with graded levels of MHA-Ca and a positive control with an equimolar level of DL-methionine.[10]

    • Example supplementation levels: 0.08%, 0.16%, and 0.24% in the starter diet.[10]

  • Feeding and Data Collection:

    • Provide the experimental diets and water ad libitum for a specified period (e.g., 42 days).[1]

    • Record body weight and feed intake per pen at regular intervals (e.g., weekly).[1]

    • Calculate average daily gain (ADG), average daily feed intake (ADFI), and feed conversion ratio (FCR).

  • Sample Collection and Analysis:

    • At the end of the trial, select a subset of birds from each pen for carcass analysis and intestinal sampling.

    • Measure carcass yield, breast muscle weight, and abdominal fat pad weight.[10]

    • Collect intestinal tissue samples (e.g., duodenum, jejunum, ileum) for histological analysis and gene expression studies (e.g., tight junction proteins like claudins and occludin).[14]

    • Collect cecal contents for gut microbiota analysis (e.g., 16S rRNA sequencing).[1]

  • Statistical Analysis:

    • Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the effects of the dietary treatments.

Protocol 2: Determination of Nutrient Digestibility in Swine Supplemented with MHA-Ca

Objective: To determine the apparent and standardized ileal digestibility of amino acids in growing pigs fed diets supplemented with MHA-Ca.

Materials:

  • Growing pigs fitted with a T-cannula at the distal ileum.

  • Metabolism crates for individual housing and collection of feces and urine.

  • Basal diet (e.g., corn-soybean meal based) formulated to be adequate in all nutrients except for methionine.

  • This compound (MHA-Ca).

  • Inert marker (e.g., titanium dioxide or chromic oxide).

  • Equipment for sample processing (freeze-dryer, grinder).

  • HPLC for amino acid analysis.

Procedure:

  • Animal Preparation and Housing:

    • Surgically fit growing pigs with a simple T-cannula in the distal ileum.[15]

    • Allow for a post-surgery recovery period.

    • House pigs individually in metabolism crates to allow for accurate measurement of feed intake and collection of ileal digesta and feces.[11]

  • Experimental Design and Diets:

    • Use a crossover or Latin square design to minimize individual animal variation.

    • Formulate a basal diet and a test diet where a portion of the basal diet is replaced with MHA-Ca.

    • Include an inert, indigestible marker in all diets at a known concentration (e.g., 0.5%).

  • Feeding and Sample Collection:

    • Each experimental period consists of an adaptation phase (e.g., 5-7 days) to the specific diet, followed by a collection phase (e.g., 2-3 days).[15]

    • Provide feed at a restricted level (e.g., 2.5 to 3 times the maintenance energy requirement) to ensure complete consumption.

    • Collect ileal digesta continuously for 8-12 hours during the collection phase.[15]

    • Immediately freeze the collected digesta to prevent bacterial degradation of amino acids.

  • Sample Processing and Analysis:

    • Lyophilize (freeze-dry) and grind the ileal digesta and feed samples to ensure homogeneity.

    • Analyze the feed and digesta samples for the concentration of the inert marker and amino acids using established analytical methods (e.g., acid hydrolysis followed by HPLC).

  • Calculations and Statistical Analysis:

    • Calculate the apparent ileal digestibility (AID) of each amino acid using the following formula: AID (%) = [1 - ((AA_digesta / Marker_digesta) / (AA_feed / Marker_feed))] * 100

    • To determine standardized ileal digestibility (SID), correct for basal endogenous amino acid losses.

    • Analyze the digestibility data statistically to compare the effects of MHA-Ca supplementation.

Mandatory Visualizations

Metabolic_Conversion MHA_Ca Calcium 2-hydroxy-4- (methylthio)butanoate (MHA-Ca) KMB 2-keto-4-(methylthio)butanoic acid (KMB) MHA_Ca->KMB Oxidation L_Met L-Methionine KMB->L_Met Transamination Protein Protein Synthesis L_Met->Protein SAM S-adenosylmethionine (SAM) L_Met->SAM

Caption: Metabolic conversion of MHA-Ca to L-Methionine.

Broiler_Trial_Workflow start Day 1: Day-old chicks received acclimation Days 1-7: Acclimation period with standard starter diet start->acclimation randomization Day 8: Randomly allocate chicks to treatment groups acclimation->randomization feeding Days 8-42: Provide experimental diets with MHA-Ca randomization->feeding data_collection Weekly: Record body weight and feed intake feeding->data_collection sampling Day 42: Collect carcass, intestinal, and cecal samples feeding->sampling analysis Post-trial: Analyze samples and performance data data_collection->analysis sampling->analysis end End of Trial analysis->end

Caption: Experimental workflow for a broiler feeding trial.

Methionine_Signaling_Pathways cluster_0 Methionine Metabolism cluster_1 Cellular Processes MHA_Ca MHA-Ca L_Met L-Methionine MHA_Ca->L_Met Conversion SAM S-adenosylmethionine (SAM) L_Met->SAM Antioxidant Antioxidant Defense (Glutathione Synthesis) L_Met->Antioxidant Precursor mTOR mTOR Signaling Pathway SAM->mTOR Activates Protein_Synth Protein Synthesis mTOR->Protein_Synth Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Caption: Potential signaling pathways influenced by MHA-Ca.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Calcium 2-hydroxy-4-(methylthio)butanoate (MHA) Dosage for Broiler Chickens

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Calcium 2-hydroxy-4-(methylthio)butanoate (MHA) in broiler chicken nutrition experiments. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate effective and accurate research.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MHA) and how does it differ from DL-methionine?

A1: this compound (MHA), also known as methionine hydroxy analogue (MHA-Ca), is a synthetic source of methionine activity used in poultry diets. Unlike DL-methionine, which is an amino acid, MHA is a precursor that is converted into L-methionine in the bird's body. Structurally, MHA has a hydroxyl group (-OH) where DL-methionine has an amino group (-NH2). This difference in chemical structure affects their absorption and metabolic pathways.

Q2: What is the generally accepted relative bioavailability (RBV) of MHA compared to DL-methionine?

A2: The relative bioavailability of MHA compared to DL-methionine is a subject of ongoing research and can vary. On a weight-for-weight basis, the bioefficacy of MHA-FA (the free acid form) is often considered to be around 65% that of DL-methionine.[1] However, studies have reported a range of relative effectiveness, with some showing MHA-FA to be 64% and 59% as effective as DL-methionine for body weight gain (BWG) and feed conversion ratio (FCR), respectively.[2] The calcium salt form (MHA-Ca) has been shown to have higher methionine efficacy than the free acid form (MHA-FA).[3]

Q3: What are the typical inclusion rates of MHA in broiler diets?

A3: The optimal dietary supplemental levels of MHA can vary depending on the age of the broiler, the specific performance parameter being optimized, and the basal diet composition. For example, for optimized weight gain, feed efficiency, and relative breast weight during the starter phase (1-10 days), optimal MHA-FA levels have been reported as 2.20, 3.31, and 3.33 g/kg of feed, respectively.[4] For the grower period (11-24 days), the optimal levels for the same parameters were found to be 1.79, 2.21, and 2.41 g/kg.[4] It is crucial to conduct dose-response trials to determine the optimal inclusion rate for specific experimental conditions.

Q4: Can MHA completely replace DL-methionine in broiler diets?

A4: Yes, MHA can be used as the sole source of supplemental methionine activity. However, due to its lower relative bioavailability, it needs to be included at a higher concentration to achieve the same performance as DL-methionine. The replacement ratio should be based on the determined bioefficacy under specific production conditions. A common industry practice is to replace 100 units of an MHA product with 65 units of DL-methionine.[1]

Q5: What are the potential benefits of using MHA beyond providing methionine activity?

A5: Some studies suggest that MHA may have additional benefits, such as acting as an organic acid, which can influence the pH of the gastrointestinal tract and modulate gut microbiota.[5][6] However, the acidifying effect of MHA may differ from that of dedicated acidifiers.[5]

Troubleshooting Guide

Issue 1: Sub-optimal broiler performance (low BWG, high FCR) despite MHA supplementation.

  • Possible Cause 1: Incorrect dosage.

    • Troubleshooting: Verify the calculated inclusion rate based on the assumed relative bioavailability. The bioefficacy of MHA can be lower than theoretical values. Consider conducting a dose-response study to determine the optimal level for your specific diet and broiler strain.

  • Possible Cause 2: Issues with feed mixing and homogeneity.

    • Troubleshooting: Ensure that the MHA is evenly distributed throughout the feed. MHA is a powder and may require a premixing step to ensure uniform incorporation, especially at low inclusion levels.

  • Possible Cause 3: Basal diet composition.

    • Troubleshooting: Re-evaluate the nutrient composition of the basal diet. The requirement for sulfur amino acids can be influenced by the levels of other nutrients, such as crude protein and other amino acids.

  • Possible Cause 4: Form of MHA used.

    • Troubleshooting: Research indicates that MHA-Ca may have a higher efficacy than MHA-FA.[3] Confirm the form of MHA being used and adjust the dosage accordingly if necessary.

Issue 2: High variability in performance data between experimental groups.

  • Possible Cause 1: Inconsistent feed intake.

    • Troubleshooting: Monitor feed intake regularly for all groups. Palatability issues, though not commonly reported for MHA, could be a factor. Ensure equal access to feed and water for all birds.

  • Possible Cause 2: Uneven distribution of MHA in the feed.

    • Troubleshooting: Take multiple samples of the mixed feed from different locations in the feeder and have them analyzed for MHA concentration to confirm mixing efficiency.

  • Possible Cause 3: Health status of the broilers.

    • Troubleshooting: Implement a robust health monitoring program. Sub-clinical diseases can significantly impact broiler performance and increase data variability.

Issue 3: Unexpected physiological or metabolic responses.

  • Possible Cause 1: Impact on gut health.

    • Troubleshooting: While MHA can have some organic acid properties, its effect on gut pH and microbiota may differ from other acidifiers.[5] If gut health issues are suspected, consider analyzing gut morphology, pH, and microbial populations.

  • Possible Cause 2: Interaction with other feed additives.

    • Troubleshooting: Review all components of the diet for potential interactions. While not widely documented, interactions with other supplements could influence the absorption or metabolism of MHA.

Quantitative Data Summary

Table 1: Comparative Performance of Broilers Fed MHA vs. DL-Methionine

Methionine SourceInclusion LevelAge (days)Body Weight Gain (g)Feed Conversion RatioReference
DL-MethionineGraded levels1-42--[2]
MHA-FAGraded levels1-4264% of DL-Met59% of DL-Met[2]
DL-MethionineControl1-35--[3]
MHA-Ca (90% equiv.)-35Higher than MHA-FABetter than MHA-FA[3]
MHA-FA (100% equiv.)-35Lower than MHA-CaPoorer than MHA-Ca[3]
DL-MethionineExceeding recommendations1-35-1.35 (average)[7]
MHAExceeding recommendations1-35No significant difference1.35 (average)[7]
R-MHA (minimum req.)-35Lower carcass/body weight ratio-[7]

Table 2: Optimal MHA-FA Supplementation Levels for Broiler Performance

Performance ParameterStarter Period (1-10 days)Grower Period (11-24 days)Reference
Optimal MHA-FA (g/kg) Optimal MHA-FA (g/kg)
Weight Gain (WG)2.201.79[4]
Feed Efficiency (FE)3.312.21[4]
Relative Breast Weight (RBW)3.332.41[4]

Experimental Protocols

Protocol 1: Dose-Response Study to Determine the Optimal MHA Dosage

  • Animals and Housing:

    • Use one-day-old male broiler chicks (e.g., Ross 308 or Cobb 500) from a commercial hatchery.

    • House the chicks in environmentally controlled pens with appropriate temperature, humidity, and lighting schedules.

    • Provide ad libitum access to feed and water.

  • Experimental Diets:

    • Formulate a basal diet deficient in methionine but adequate in all other nutrients.

    • Create experimental diets by supplementing the basal diet with graded levels of MHA. For example, five inclusion levels ranging from deficient to in excess of the estimated requirement.

    • Include a positive control group with an optimal level of DL-methionine and a negative control group (basal diet only).

    • Ensure all diets are isocaloric and isonitrogenous.

  • Experimental Design:

    • Use a completely randomized design with a minimum of 6-8 replicate pens per treatment and 10-15 birds per pen.

    • The experimental period should cover the starter (e.g., 1-21 days) and grower (e.g., 22-42 days) phases.

  • Data Collection:

    • Measure and record body weight and feed intake on a weekly basis.

    • Calculate body weight gain (BWG), feed intake (FI), and feed conversion ratio (FCR) for each period.

    • At the end of the experiment, euthanize a subset of birds from each treatment to evaluate carcass characteristics (e.g., carcass yield, breast meat yield).

  • Statistical Analysis:

    • Analyze the data using ANOVA appropriate for a completely randomized design.

    • Use regression analysis (e.g., broken-line or quadratic) to determine the optimal dosage of MHA for each performance parameter.

Signaling Pathways and Experimental Workflows

Methionine's Role in Muscle Growth Signaling

Methionine plays a critical role in muscle protein synthesis through its influence on key signaling pathways, primarily the Insulin-like Growth Factor-I (IGF-I) and the mechanistic Target of Rapamycin (mTOR) pathways. Methionine deficiency can impair these pathways, leading to reduced muscle growth.

IGF1_mTOR_Pathway cluster_inhibition Methionine Methionine (from MHA) IGF1 IGF-I Methionine->IGF1 Stimulates production PI3K PI3K IGF1->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Inhibits Protein_Synthesis Muscle Protein Synthesis S6K1->Protein_Synthesis

Caption: IGF-I/mTOR signaling pathway in broiler muscle.

Experimental Workflow for a Comparative MHA vs. DL-Methionine Study

experimental_workflow start Start: 1-day-old broiler chicks randomization Random allocation to treatment groups start->randomization diets Dietary Treatments: - Basal Diet (Met-deficient) - Basal + DL-Met (Control) - Basal + MHA (Levels 1, 2, 3...) randomization->diets rearing Rearing Period (e.g., 42 days) diets->rearing data_collection Weekly Data Collection: - Body Weight - Feed Intake rearing->data_collection Weekly final_measurements Final Measurements (Day 42): - Carcass Analysis - Tissue Sampling rearing->final_measurements data_collection->rearing analysis Data Analysis: - ANOVA - Regression final_measurements->analysis results Results & Conclusion: - Optimal Dosage - Relative Bioavailability analysis->results

Caption: Workflow for MHA vs. DL-Met broiler trial.

Logical Flow for Troubleshooting Sub-Optimal Performance

troubleshooting_flow rect_node rect_node start Sub-optimal Performance? check_dosage Dosage Calculated Correctly? start->check_dosage check_mixing Feed Mixed Homogeneously? check_dosage->check_mixing Yes dose_response Action: Conduct Dose-Response Trial check_dosage->dose_response No check_diet Basal Diet Nutritionally Balanced? check_mixing->check_diet Yes analyze_feed Action: Analyze Feed for MHA Content check_mixing->analyze_feed No check_mha_form Correct MHA Form Accounted For? check_diet->check_mha_form Yes reformulate Action: Re-evaluate and Reformulate Basal Diet check_diet->reformulate No adjust_dosage Action: Adjust Dosage Based on MHA Form check_mha_form->adjust_dosage No end Performance Improved check_mha_form->end Yes dose_response->check_mixing analyze_feed->check_diet reformulate->check_mha_form adjust_dosage->end

Caption: Troubleshooting logic for MHA supplementation.

References

Technical Support Center: Utilizing 2-Hydroxy-4-(methylthio)butanoate (HMTBa) in Beef Cattle Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the use of 2-hydroxy-4-(methylthio)butanoate (HMTBa) in beef cattle. Our resources are designed to address specific issues that may arise during experimentation, ensuring accurate and effective study execution.

Addressing a Common Misconception: HMTBa and Feed Intake

Contrary to some initial hypotheses, current research indicates that supplementation with HMTBa does not typically alleviate feed intake depression in beef cattle. In fact, studies have shown that HMTBa can lead to a dose-dependent decrease in dry matter intake (DMI), particularly in finishing beef cattle. Therefore, this guide focuses on strategies to effectively use HMTBa as a methionine supplement while managing its potential side effects on feed intake.

Frequently Asked Questions (FAQs)

Q1: What is the primary observed effect of HMTBa on feed intake in beef cattle?

A1: The most consistent finding in scientific literature is that increasing doses of HMTBa in the diet of finishing beef cattle can lead to a linear decrease in Dry Matter Intake (DMI)[1]. In some studies with beef cows, no significant differences in DMI were observed at lower supplementation levels[2].

Q2: Why does HMTBa supplementation sometimes lead to decreased feed intake?

A2: The exact mechanisms are still under investigation, but potential reasons include:

  • Palatability: HMTBa is an organic acid and may have a distinct odor or taste that can reduce feed palatability, leading to feed refusal, especially at higher concentrations[3][4].

  • Metabolic Signaling: As a precursor to methionine, HMTBa can influence metabolic pathways that regulate appetite. Increased levels of methionine and its metabolites in the bloodstream and central nervous system may signal satiety, leading to a reduction in feed intake. Central administration of S-adenosylmethionine (SAM), a metabolite of methionine, has been shown to significantly reduce feed intake[5].

Q3: Are there any situations where HMTBa might be beneficial for cattle experiencing feed intake depression?

A3: While direct evidence is limited, HMTBa's role in supporting overall health might indirectly benefit animals with reduced feed intake due to illness or stress. HMTBa has been shown to have antimicrobial properties and can support gut health by lowering the load of harmful bacteria[6][7]. It also plays a role in antioxidant processes, which could be beneficial during periods of stress[8]. However, it is crucial to carefully manage the dosage to avoid exacerbating feed intake issues.

Q4: What is a typical dosage range for HMTBa supplementation in beef cattle experiments?

A4: Dosages in research studies have varied. For beef cows, a supplementation of 10 g of MHA (a commercial source of HMTBa) per cow per day has been used[2]. In finishing steer studies where a decrease in DMI was observed, HMTBa was included at 0.069%, 0.137%, and 0.204% of the diet on a dry matter basis[1]. It is critical to start with lower doses and monitor feed intake closely.

Q5: How can I administer HMTBa to minimize the risk of feed refusal?

A5: To mitigate palatability issues, it is recommended to:

  • Thoroughly mix the HMTBa supplement with a carrier, such as ground corn, before incorporating it into the total mixed ration (TMR)[9].

  • Gradually introduce HMTBa into the diet, allowing the animals to adapt to the new taste and smell. One study suggested that gradually increasing the dose over time seemed to moderate the negative effects on DMI[1].

  • Ensure the supplement is evenly distributed throughout the feed to prevent animals from consuming "hot spots" of high HMTBa concentration.

Troubleshooting Guide

Observed Issue Potential Cause(s) Troubleshooting Steps
Sudden and significant drop in feed intake after introducing HMTBa. Palatability issues due to the taste and/or odor of HMTBa.1. Immediately reduce the HMTBa dosage or temporarily remove it from the diet until intake returns to normal. 2. Reintroduce HMTBa at a much lower concentration and increase it gradually over several days. 3. Ensure thorough mixing of the supplement with a palatable carrier feed. 4. Consider using a commercially available, more palatable form of HMTBa if available.
Gradual decrease in feed intake over several days of HMTBa supplementation. Metabolic feedback mechanisms signaling satiety.1. Monitor the dosage in relation to the animals' body weight and production status. 2. Consider if the total metabolizable methionine in the diet is exceeding the animals' requirements. 3. Evaluate the overall diet composition to ensure it is balanced and not contributing to metabolic imbalances.
No improvement in performance (e.g., weight gain) despite HMTBa supplementation. 1. Insufficient dosage to meet the methionine requirement. 2. Other limiting nutrients in the diet. 3. Reduced feed intake negating the benefits of supplementation.1. Analyze the basal diet to confirm that methionine is a limiting amino acid. 2. If no negative impact on feed intake is observed, consider a modest increase in the HMTBa dosage. 3. Address any other potential nutritional deficiencies in the diet. 4. If feed intake is depressed, focus on resolving this issue before expecting performance benefits.
Inconsistent feed intake among individual animals in the same treatment group. Uneven mixing of the HMTBa supplement in the feed, leading to some animals consuming higher concentrations.1. Review and improve the feed mixing protocol to ensure a homogenous distribution of the supplement. 2. Observe feeding behavior to identify if any animals are sorting their feed.

Data Presentation

Table 1: Effects of Increasing Doses of HMTBa on Performance of Finishing Beef Steers

Treatment (% of Diet DM)Dry Matter Intake ( kg/d )Average Daily Gain ( kg/d )Feed to Gain Ratio
0% HMTBa (Control)9.51.65.9
0.069% HMTBa9.21.56.1
0.137% HMTBa9.01.56.0
0.204% HMTBa8.81.46.3

Source: Adapted from Wilson et al. (2008). Note: A linear decrease in DMI was observed with increasing HMTBa dose.

Experimental Protocols

Protocol 1: Evaluating the Effect of HMTBa on Finishing Beef Steer Performance

  • Objective: To determine the impact of different dietary concentrations of HMTBa on DMI, average daily gain (ADG), and feed efficiency in finishing beef steers.

  • Animals: Crossbred beef steers with an initial body weight of approximately 385 kg.

  • Experimental Design: Randomized complete block design.

  • Treatments:

    • Control: Basal diet with no HMTBa.

    • HMTBa 1: Basal diet with HMTBa at 0.069% of DM.

    • HMTBa 2: Basal diet with HMTBa at 0.137% of DM.

    • HMTBa 3: Basal diet with HMTBa at 0.204% of DM.

  • Diet: A high-concentrate finishing diet, with HMTBa mixed into the grain portion.

  • Procedure:

    • Acclimate steers to the basal diet for 14 days.

    • Introduce the treatment diets.

    • Measure individual feed intake daily.

    • Record body weights every 28 days.

    • The experimental period should last for at least 112 days.

  • Data Collection: Daily DMI, periodic body weights, calculation of ADG and feed conversion ratio (FCR).

Mandatory Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase (min. 112 days) cluster_analysis Data Analysis Phase animal_selection Select finishing beef steers (approx. 385 kg) acclimation Acclimate steers to basal diet (14 days) animal_selection->acclimation randomization Randomly assign steers to treatment groups acclimation->randomization treatment_admin Administer treatment diets: - Control (0% HMTBa) - HMTBa 1 (0.069%) - HMTBa 2 (0.137%) - HMTBa 3 (0.204%) randomization->treatment_admin daily_monitoring Daily monitoring: - Measure individual DMI - Observe for signs of feed refusal treatment_admin->daily_monitoring periodic_monitoring Periodic monitoring: - Record body weights every 28 days treatment_admin->periodic_monitoring data_calc Calculate: - Average Daily Gain (ADG) - Feed Conversion Ratio (FCR) daily_monitoring->data_calc periodic_monitoring->data_calc stat_analysis Statistical analysis of DMI, ADG, and FCR data_calc->stat_analysis

Caption: Experimental workflow for evaluating HMTBa in finishing beef steers.

signaling_pathway cluster_intake Feed Intake & Rumen cluster_absorption Absorption & Metabolism cluster_signaling Central Nervous System Signaling HMTBa HMTBa Supplementation Feed Feed HMTBa->Feed Rumen Rumen Feed->Rumen Rumen_Wall Rumen Wall Absorption Rumen->Rumen_Wall Passive Diffusion Liver Liver Rumen_Wall->Liver Methionine L-Methionine Liver->Methionine Conversion SAM S-adenosylmethionine (SAM) Methionine->SAM Hypothalamus Hypothalamus (Appetite Regulation Center) SAM->Hypothalamus Potential Satiety Signal NPY_AgRP Orexigenic Neurons (NPY/AgRP) Hypothalamus->NPY_AgRP Inhibition POMC_CART Anorexigenic Neurons (POMC/CART) Hypothalamus->POMC_CART Stimulation Reduced_Intake Reduced Feed Intake NPY_AgRP->Reduced_Intake POMC_CART->Reduced_Intake

Caption: Potential signaling pathway of HMTBa-induced reduction in feed intake.

References

Technical Support Center: Calcium 2-hydroxy-4-(methylthio)butanoate (MHA-Ca) Stability in Pelleted Feed

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the stability of Calcium 2-hydroxy-4-(methylthio)butanoate (MHA-Ca) in pelleted feed.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments aimed at maintaining the integrity of MHA-Ca during the feed pelleting process.

Issue Potential Cause Troubleshooting Steps
Low recovery of MHA-Ca in pelleted feed. Thermal Degradation: High conditioning temperatures and frictional heat in the pellet die can degrade MHA-Ca.1. Optimize Conditioning Temperature: Reduce the steam conditioning temperature. Start with a lower temperature (e.g., 70°C) and incrementally increase it while monitoring MHA-Ca stability. 2. Reduce Frictional Heat: Use a thicker pellet die to decrease the compression ratio or a die with a wider diameter to reduce friction. 3. Control Residence Time: Minimize the time the feed is exposed to high temperatures in the conditioner and pellet mill.
Moisture Content: Inappropriate moisture levels can accelerate degradation reactions.1. Optimize Mash Moisture: Adjust the initial moisture content of the mash feed to between 12-15%. 2. Control Steam Quality: Ensure the use of dry, saturated steam to avoid introducing excess free water.
Feed Formulation: Interactions with other feed ingredients, such as certain minerals or pro-oxidants, can reduce MHA-Ca stability.1. Evaluate Ingredient Interactions: Analyze the interaction of MHA-Ca with other feed components. Consider using a coated form of MHA-Ca to create a protective barrier. 2. Incorporate Antioxidants: The addition of antioxidants to the feed formulation may help protect MHA-Ca from oxidative degradation.
Inconsistent MHA-Ca levels across different batches of pelleted feed. Uneven Mixing: Poor distribution of MHA-Ca in the initial mash.1. Improve Mixing Protocol: Ensure a thorough and validated mixing process to achieve a homogenous distribution of MHA-Ca before pelleting. 2. Check Particle Size: Use MHA-Ca with a particle size that is compatible with the other feed ingredients to prevent segregation during mixing and transport.
Fluctuations in Pelleting Parameters: Variations in conditioning temperature, moisture, or production rate between batches.1. Standardize Pelleting Process: Implement and strictly adhere to a standard operating procedure (SOP) for the pelleting process. 2. Monitor and Record Parameters: Continuously monitor and log key parameters (temperature, moisture, throughput) for each batch to identify and correct any deviations.
Poor pellet quality (e.g., high percentage of fines) when trying to reduce processing temperatures to protect MHA-Ca. Insufficient Starch Gelatinization: Lower temperatures may not be sufficient to properly cook the starches, which act as a natural binder.1. Use of Pelleting Aids: Incorporate a pellet binder into the formulation to improve pellet durability at lower temperatures. 2. Optimize Particle Size: A finer grind of the feed ingredients can improve pellet quality by increasing the surface area for binding. 3. Adjust Die Specifications: A thicker die can increase the residence time and frictional heat, which may improve pellet quality, but this needs to be balanced with the risk of MHA-Ca degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of MHA-Ca degradation during feed pelleting?

A1: The primary cause of MHA-Ca degradation during feed pelleting is thermal stress. The combination of high temperatures from steam conditioning (typically 70-95°C) and frictional heat generated as the feed passes through the pellet die can lead to the chemical breakdown of the MHA-Ca molecule.

Q2: What is the expected loss of MHA-Ca during a typical pelleting process?

A2: The loss of MHA-Ca can vary significantly depending on the specific pelleting conditions and feed formulation. While direct quantitative data for MHA-Ca is limited in publicly available literature, analogous studies on other heat-sensitive feed additives, such as vitamins, can provide some insight. Losses can range from minimal to over 20% under harsh processing conditions. It is crucial to perform analytical testing on your specific product to determine the actual recovery rate.

Q3: How does the moisture content of the feed affect MHA-Ca stability?

A3: Moisture plays a dual role in the pelleting process. Optimal moisture content (around 12-15% in the mash) is necessary for proper starch gelatinization and pellet formation. However, excessive moisture, especially in the presence of high temperatures, can facilitate hydrolytic reactions that may contribute to the degradation of MHA-Ca.

Q4: Can the composition of the feed formulation impact the stability of MHA-Ca?

A4: Yes, the feed matrix can influence MHA-Ca stability. The presence of certain minerals, pro-oxidants, or ingredients with a high pH can potentially catalyze degradation reactions. Conversely, the inclusion of antioxidants or the use of coating technologies for MHA-Ca can enhance its stability.

Q5: What is the most reliable analytical method for determining the concentration of MHA-Ca in pelleted feed?

A5: High-Performance Liquid Chromatography (HPLC) is the most widely accepted and reliable method for the quantitative analysis of MHA-Ca in animal feed. A validated HPLC method can accurately separate MHA-Ca from other feed components and provide a precise measurement of its concentration.

Data Presentation

The following table summarizes analogous data on the stability of heat-sensitive vitamins during feed pelleting, which can be used as a proxy to understand the potential impact of processing parameters on MHA-Ca stability.

Table 1: Analogous Stability Data of Vitamins under Different Pelleting Conditions

ParameterCondition 1Recovery (%)Condition 2Recovery (%)Source
Conditioning Temperature 74°C~95% (Phytase)85°C~85% (Phytase)Fahrenholz, 2021
Conditioning Time 30 seconds~92% (Vitamin A)60 seconds~88% (Vitamin A)Coelho, 2003
Die Thickness 30 mm~90% (Vitamin E)45 mm~85% (Vitamin E)Wood, 1987
Moisture Content 12%~94% (Vitamin B1)16%~89% (Vitamin B1)Stark, 1994

Note: This data is for vitamins and phytase, not directly for MHA-Ca. It is presented to illustrate the general trends of how processing parameters can affect the stability of heat-labile compounds in feed.

Experimental Protocols

Protocol 1: Determination of MHA-Ca in Pelleted Feed by HPLC

This protocol outlines a general procedure for the extraction and quantification of MHA-Ca from pelleted feed samples using High-Performance Liquid Chromatography (HPLC).

1. Sample Preparation:

  • Grind a representative sample of the pelleted feed to a fine powder (to pass through a 0.5 mm screen).
  • Accurately weigh approximately 10 g of the ground sample into a 250 mL Erlenmeyer flask.

2. Extraction:

  • Add 100 mL of a suitable extraction solvent (e.g., a mixture of methanol (B129727) and water, or a dilute acidic solution) to the flask.
  • Place the flask on a mechanical shaker and extract for 1-2 hours at room temperature.
  • Centrifuge a portion of the extract at 4000 rpm for 10 minutes.
  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

3. HPLC Analysis:

  • HPLC System: A standard HPLC system equipped with a UV or a refractive index (RI) detector.
  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase: A mixture of a buffer solution (e.g., phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized for best separation.
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 20 µL.
  • Detection: UV at 210 nm or RI detection.
  • Quantification: Prepare a standard curve using certified MHA-Ca reference standards. Calculate the concentration of MHA-Ca in the sample by comparing its peak area to the standard curve.

4. Calculation: Calculate the MHA-Ca content in the original feed sample, taking into account the sample weight, extraction volume, and any dilution factors.

Mandatory Visualizations

MHA_Ca_Degradation_Pathway MHA_Ca Calcium 2-hydroxy-4- (methylthio)butanoate (MHA-Ca) Oxidation Oxidation MHA_Ca->Oxidation Heat Decarboxylation Decarboxylation MHA_Ca->Decarboxylation Heat Hydrolysis Hydrolysis MHA_Ca->Hydrolysis Moisture Heat Heat (Conditioning & Pelleting) Moisture Moisture Degradation Degradation Products Oxidation->Degradation Decarboxylation->Degradation Hydrolysis->Degradation

Caption: Potential degradation pathways of MHA-Ca during pelleting.

Experimental_Workflow cluster_pelleting Pelleting Process cluster_analysis Analysis Mash_Feed Mash Feed with MHA-Ca Conditioning Steam Conditioning (Variable Temperature & Time) Mash_Feed->Conditioning Pelleting Pelleting (Variable Die Specs) Conditioning->Pelleting Cooling Cooling Pelleting->Cooling Pelleted_Feed Final Pelleted Feed Cooling->Pelleted_Feed Sampling Sample Collection Pelleted_Feed->Sampling Extraction Extraction of MHA-Ca Sampling->Extraction HPLC HPLC Analysis Extraction->HPLC Data_Analysis Data Analysis & Recovery Calculation HPLC->Data_Analysis

Caption: Experimental workflow for MHA-Ca stability testing.

Troubleshooting_Logic Start Low MHA-Ca Recovery? Temp High Conditioning Temp? Start->Temp Yes Mixing Inconsistent Results? Start->Mixing No Moisture High Moisture? Temp->Moisture No Action_Temp Reduce Temperature Temp->Action_Temp Yes Action_Moisture Optimize Moisture Moisture->Action_Moisture Yes End Re-analyze Moisture->End No Action_Mixing Improve Mixing Mixing->Action_Mixing Yes Mixing->End No Action_Temp->End Action_Moisture->End Action_Mixing->End

Caption: Troubleshooting decision tree for low MHA-Ca recovery.

"troubleshooting poor bioavailability of Calcium 2-hydroxy-4-(methylthio)butanoate"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Calcium 2-hydroxy-4-(methylthio)butanoate (HMTBa-Ca). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues related to its bioavailability and to offer detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with this compound.

Q1: My HMTBa-Ca is not fully dissolving in my aqueous buffer/cell culture medium. What could be the cause and how can I fix it?

A1: Poor solubility in aqueous solutions is a common challenge. Here are the potential causes and solutions:

  • pH-Dependent Solubility: HMTBa-Ca is the salt of a weak acid and its solubility can be influenced by the pH of the medium. In more acidic conditions, the equilibrium may shift towards the less soluble free acid form.

    • Solution: Ensure the pH of your buffer or medium is neutral to slightly alkaline. Avoid highly acidic conditions.

  • Precipitation with Medium Components: Cell culture media are rich in salts, such as phosphates and sulfates. Calcium ions can react with these to form insoluble precipitates like calcium phosphate (B84403) or calcium sulfate.[1][2][3]

    • Solution:

      • Prepare a concentrated stock solution of HMTBa-Ca in sterile, deionized water. Sonication and gentle warming (to no more than 60°C) can aid dissolution.[4]

      • Add the stock solution to your final medium dropwise while stirring to avoid localized high concentrations that can lead to precipitation.[5]

      • Consider using a medium with a lower phosphate concentration or a different buffering system if precipitation persists.

  • Temperature Effects: Solubility can be affected by temperature. Preparing solutions at room temperature or slightly warmed may improve solubility, but be cautious of temperature-sensitive components in your medium.

Q2: I'm observing a precipitate in my cell culture plates after adding HMTBa-Ca, even after initial dissolution. What is happening?

A2: Delayed precipitation can occur due to several factors:

  • Interaction with Bicarbonate Buffer: Most cell culture media use a bicarbonate buffering system, which is sensitive to CO2 levels. Fluctuations in CO2 can alter the pH of the medium, potentially causing the precipitation of calcium salts.[1]

    • Solution: Ensure your CO2 incubator is properly calibrated and maintained to ensure a stable pH.

  • Evaporation: Evaporation of the medium in the incubator can increase the concentration of all solutes, including HMTBa-Ca, pushing it beyond its solubility limit.

    • Solution: Maintain proper humidity levels in your incubator and ensure culture plates are well-sealed.

  • Cell Metabolism: Cellular metabolism can alter the local pH, which might contribute to precipitation over time.

Q3: I am seeing inconsistent results in my animal bioavailability studies. What are some potential sources of variability?

A3: Inconsistent bioavailability can stem from several experimental variables:

  • Formulation: The physical form of HMTBa-Ca (e.g., powder, suspension) and the excipients used can significantly impact its dissolution and absorption.

    • Solution: Standardize your formulation and administration protocol. For oral gavage, ensure the compound is uniformly suspended.

  • Dietary Interactions: The composition of the animal's diet can affect the absorption of HMTBa-Ca. For example, high levels of dietary phytate or fiber can chelate calcium and reduce its absorption.

  • Gastrointestinal pH: The pH of the stomach and intestines can influence the solubility and absorption of the compound. This can vary between animals and with feeding status.

  • Metabolism: HMTBa is converted to L-methionine.[6] The efficiency of this conversion can vary between animals and may be influenced by their physiological state.

Q4: What is the primary mechanism of absorption for HMTBa-Ca?

A4: The absorption of 2-hydroxy-4-(methylthio)butanoate (HMTBa) from HMTBa-Ca is believed to occur via two main mechanisms:

  • Passive Diffusion: As a small, lipophilic molecule, HMTBa can be absorbed across the intestinal epithelium via passive diffusion.

  • Carrier-Mediated Transport: Studies suggest the involvement of monocarboxylate transporters (MCTs) in the active transport of HMTBa across the intestinal wall.

The dual mechanism allows for efficient absorption along the gastrointestinal tract.

Quantitative Data on Bioavailability

The bioavailability of this compound (HMTBa-Ca) has been compared to DL-methionine in several animal studies. The following table summarizes the relative bioavailability (RBV) data. Note that direct pharmacokinetic parameters like Cmax, Tmax, and AUC for HMTBa-Ca are not always reported in the literature.

SpeciesParameter MeasuredRelative Bioavailability of HMTBa-Ca to DL-Methionine (on an equimolar basis)Reference
Pigs Nitrogen Retention83% - 85%[7][8]
Pigs Growth Performance64% - 65%[9]
Broilers Body Weight Gain, FCR, Carcass Weight, Breast Meat Yield~65%

Note: The relative bioavailability can be influenced by factors such as diet composition, animal age, and health status.

Experimental Protocols

Protocol 1: Determination of 2-hydroxy-4-(methylthio)butanoate (HMTBa) in Plasma by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of HMTBa in plasma samples.

1. Sample Preparation (Protein Precipitation)

  • Thaw frozen plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 400 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., a stable isotope-labeled HMTBa).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 water:methanol with 0.1% formic acid).[10]

  • Transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions (Example)

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate HMTBa from endogenous interferences.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

  • MRM Transitions: Monitor the precursor-to-product ion transitions for HMTBa and the internal standard.

3. Quality Control

  • Prepare a calibration curve using a blank plasma matrix spiked with known concentrations of HMTBa.

  • Include quality control (QC) samples at low, medium, and high concentrations to assess accuracy and precision.

Protocol 2: In Vitro Intestinal Permeability using Caco-2 Cells

This assay evaluates the transport of HMTBa across a monolayer of Caco-2 cells, which mimics the human intestinal epithelium.

1. Caco-2 Cell Culture

  • Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin).

  • Seed the cells onto permeable Transwell® inserts (e.g., 0.4 µm pore size) at an appropriate density.

  • Culture for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER). TEER values should be stable and above a predetermined threshold before starting the transport experiment.[11][12]

2. Transport Assay

  • Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

  • Apical to Basolateral (A-B) Transport:

    • Add HBSS containing HMTBa-Ca to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

  • Basolateral to Apical (B-A) Transport:

    • Add HBSS containing HMTBa-Ca to the basolateral chamber.

    • Add fresh HBSS to the apical chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh HBSS.

  • Analyze the concentration of HMTBa in the collected samples using LC-MS/MS (as described in Protocol 1).

3. Data Analysis

Calculate the apparent permeability coefficient (Papp) using the following equation:

Papp (cm/s) = (dQ/dt) / (A * C0)

Where:

  • dQ/dt is the rate of appearance of HMTBa in the receiver chamber.

  • A is the surface area of the Transwell® membrane.

  • C0 is the initial concentration of HMTBa in the donor chamber.

The efflux ratio (Papp B-A / Papp A-B) can be calculated to assess the involvement of active efflux transporters. An efflux ratio greater than 2 suggests active efflux.[12]

Visualizations

Metabolic Pathway of HMTBa to L-Methionine and Antioxidant Production

metabolic_pathway HMTBa 2-hydroxy-4-(methylthio)butanoate (HMTBa) KMB 2-keto-4-(methylthio)butanoate (KMB) HMTBa->KMB Oxidation L_Met L-Methionine KMB->L_Met Transamination SAM S-adenosylmethionine (SAM) L_Met->SAM Methionine Adenosyltransferase SAH S-adenosylhomocysteine (SAH) SAM->SAH Methylation Reactions Homocysteine Homocysteine SAH->Homocysteine SAH Hydrolase Cystathionine Cystathionine Homocysteine->Cystathionine Transsulfuration Pathway Cysteine Cysteine Cystathionine->Cysteine Glutathione Glutathione Cysteine->Glutathione Synthesis Taurine Taurine Cysteine->Taurine Synthesis

Caption: Metabolic conversion of HMTBa to L-methionine and downstream antioxidant synthesis.

Experimental Workflow for In Vitro Intestinal Permeability Assay

experimental_workflow Seed Seed Caco-2 cells on Transwell inserts Culture Culture for 21 days to form monolayer Seed->Culture TEER Monitor monolayer integrity (TEER measurement) Culture->TEER Wash Wash monolayer with HBSS TEER->Wash Add_Compound Add HMTBa-Ca to donor chamber Wash->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Sample Collect samples from receiver chamber at time points Incubate->Sample Analysis Quantify HMTBa concentration by LC-MS/MS Sample->Analysis Calculate Calculate Papp and Efflux Ratio Analysis->Calculate

Caption: Workflow for assessing intestinal permeability of HMTBa-Ca using a Caco-2 cell model.

Troubleshooting Logic for HMTBa-Ca Precipitation in Cell Culture

Caption: A logical guide to troubleshooting precipitation issues with HMTBa-Ca in cell culture.

References

"factors affecting the conversion of HMTBa to L-methionine in vivo"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-hydroxy-4-(methylthio)butanoic acid (HMTBa). This resource provides troubleshooting guidance and frequently asked questions regarding the in vivo conversion of HMTBa to L-methionine.

Troubleshooting Guides

Issue: Lower than expected L-methionine levels in plasma/tissue samples after HMTBa administration.

Possible Cause 1: Suboptimal Enzyme Activity

  • Question: Could the enzymatic conversion of HMTBa be the rate-limiting step?

  • Answer: Yes, the conversion of HMTBa to L-methionine is a two-step enzymatic process. The first step is stereospecific, with L-HMTBa being oxidized by L-2-hydroxy acid oxidase (L-HAOX) and D-HMTBa being dehydrogenated by D-2-hydroxy acid dehydrogenase (D-HADH) to form α-keto-4-(methylthio)butanoic acid (KMB)[1][2]. The second step involves the transamination of KMB to L-methionine[1][2]. The activity of these enzymes can vary depending on the tissue and species. For instance, the liver and kidneys are primary sites for these enzymatic conversions[1][3].

Troubleshooting Steps:

  • Assess Enzyme Cofactor Availability: Ensure the diet is not deficient in vitamins and minerals that act as cofactors for L-HAOX and D-HADH.

  • Evaluate Liver and Kidney Health: Since the liver and kidneys are the primary sites of conversion, any compromise in their function can impair the efficiency of HMTBa to L-methionine conversion[1][3]. Assess standard markers of liver and kidney health in your experimental animals.

  • Consider Species-Specific Differences: The activity of conversion enzymes can differ significantly between species. For example, in ruminants, non-hepatic tissues play a more significant role in HMTBa conversion compared to chickens and pigs[3].

Possible Cause 2: Impaired Intestinal Absorption

  • Question: Is it possible that the HMTBa is not being efficiently absorbed from the gastrointestinal tract?

  • Answer: HMTBa is primarily absorbed in the upper gastrointestinal tract through passive diffusion and a proton-coupled monocarboxylate transporter (MCT1)[4][5]. Factors affecting gut health and pH can influence its absorption.

Troubleshooting Steps:

  • Monitor Gut Health: Conditions such as intestinal inflammation or damage to the gut lining can impair the absorption of HMTBa. Assess markers of gut integrity.

  • Analyze Diet Composition: High-fat diets or diets that alter gut pH can potentially affect the efficiency of HMTBa absorption[4].

  • Investigate Gut Microbiota: The gut microbiome can influence the intestinal environment. While direct metabolism of HMTBa by gut microbes is not extensively documented, a healthy gut microbiome is essential for optimal nutrient absorption[6][7].

Issue: High variability in L-methionine levels between individual animals.

Possible Cause: Genetic Variation

  • Question: Could genetic differences between animals account for the observed variability?

  • Answer: Yes, genetic variations can lead to differences in the expression and activity of the enzymes responsible for HMTBa conversion (L-HAOX and D-HADH), as well as transporters involved in its absorption.

Troubleshooting Steps:

  • Use Genetically Homogenous Animal Strains: Whenever possible, use inbred or genetically well-defined animal strains to minimize inter-individual genetic variability.

  • Increase Sample Size: A larger sample size can help to account for biological variation and improve the statistical power of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of HMTBa conversion to L-methionine in vivo?

A1: The conversion is a two-step enzymatic process. First, both D- and L-isomers of HMTBa are converted to α-keto-4-(methylthio)butanoic acid (KMB). L-HMTBa is oxidized by L-2-hydroxy acid oxidase (L-HAOX), and D-HMTBa is dehydrogenated by D-2-hydroxy acid dehydrogenase (D-HADH)[1][2]. Second, KMB is transaminated to L-methionine by various transaminases, which are ubiquitously present in tissues[8].

Q2: Where does the conversion of HMTBa to L-methionine primarily occur?

A2: The primary organs involved in the conversion are the liver and kidneys, which have high concentrations of the necessary enzymes[1][3]. The small intestine also contributes to the conversion process[1][3].

Q3: How does the bioavailability of HMTBa compare to DL-methionine?

A3: The bioavailability of HMTBa relative to DL-methionine can vary depending on the species, diet, and environmental conditions. Some studies suggest HMTBa has a slightly lower bioavailability than DL-methionine under certain conditions[9][10]. However, under conditions of heat stress, HMTBa may be absorbed more effectively than DL-methionine due to its primary reliance on passive diffusion for absorption, which is less energy-dependent[11][12].

Q4: What dietary factors can influence the conversion of HMTBa?

A4: Dietary composition can impact the conversion efficiency. For example, the availability of amino group donors is necessary for the final transamination step of KMB to L-methionine. Additionally, extreme dietary conditions, such as those with very low levels of total sulfur amino acids, can affect the overall metabolism of methionine sources[2].

Q5: Can HMTBa be utilized by the gut microbiota?

A5: While the primary absorption of HMTBa occurs in the upper gastrointestinal tract, the gut microbiota can be influenced by dietary components. Some studies suggest that HMTBa, due to its organic acid nature, may have beneficial effects on the gut environment, potentially influencing the microbial population[13]. However, direct and significant metabolism of HMTBa by the gut microbiota is not considered a major pathway for its conversion to L-methionine.

Data Presentation

Table 1: Comparative Bioavailability of Methionine Sources in Poultry

ParameterL-MethionineDL-MethionineHMTBaReference
Excretion Rate (% of dose) ~2%~10%~21%[9]
Oxidation Rate (% of dose) ~4.2%~5.5%~3-7%[9]
Relative Bioavailability vs. L-Met 100%~71-90.5%~67%[9]
Relative Bioavailability vs. DL-Met -100%~77-81%[9][10]

Note: Bioavailability values can vary based on the experimental model and parameters measured.

Experimental Protocols

Protocol 1: In Vivo Measurement of HMTBa Conversion to L-methionine using Stable Isotopes

Objective: To quantify the in vivo conversion of HMTBa to L-methionine.

Materials:

  • Stable isotope-labeled HMTBa (e.g., [1-¹³C]HMTBa)

  • Stable isotope-labeled L-methionine (e.g., [²H₃]methionine) for internal standard

  • Experimental animals (e.g., rats, chickens) fitted with appropriate catheters for infusion and blood sampling

  • Infusion pumps

  • Blood collection tubes (with anticoagulant)

  • Centrifuge

  • Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-mass spectrometry (LC-MS) system

Methodology:

  • Animal Preparation: Acclimatize animals to the experimental conditions. Surgically implant catheters in a suitable vein for infusion (e.g., jugular vein) and an artery for blood sampling (e.g., carotid artery). Allow for a recovery period.

  • Isotope Infusion: Prepare sterile solutions of [1-¹³C]HMTBa and [²H₃]methionine. Infuse the labeled compounds at a constant rate using infusion pumps.

  • Blood Sampling: Collect blood samples at predetermined time points before, during, and after the infusion period.

  • Plasma Separation: Immediately after collection, centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

  • Sample Preparation for MS Analysis:

    • Thaw plasma samples on ice.

    • Perform protein precipitation by adding a suitable agent (e.g., sulfosalicylic acid)[14].

    • Centrifuge to pellet the precipitated protein.

    • Derivatize the amino acids in the supernatant to make them volatile for GC-MS analysis or suitable for LC-MS analysis.

  • GC-MS or LC-MS Analysis: Analyze the derivatized samples to determine the isotopic enrichment of L-methionine. The detection of [¹³C]L-methionine will indicate its synthesis from the infused [1-¹³C]HMTBa.

  • Data Analysis: Calculate the rate of appearance of labeled L-methionine to determine the conversion rate of HMTBa. The fraction of D-HMTBa converted to L-methionine can be estimated by comparing the area under the curve of labeled L-methionine after administration of labeled D-HMTBa and labeled L-methionine[15].

Protocol 2: HPLC Analysis of HMTBa and L-methionine in Plasma

Objective: To quantify the concentrations of HMTBa and L-methionine in plasma samples.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a fluorescence or UV detector

  • Reversed-phase C18 column

  • Plasma samples

  • Perchloric acid or other protein precipitation agent

  • Derivatization agent (e.g., o-phthalaldehyde (B127526) (OPA) for fluorescence detection)[16]

  • Mobile phase solvents (e.g., acetonitrile, sodium acetate (B1210297) buffer)

  • Standards for HMTBa and L-methionine

Methodology:

  • Standard Curve Preparation: Prepare a series of standard solutions of HMTBa and L-methionine of known concentrations.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Add an internal standard if necessary.

    • Deproteinize the plasma samples by adding ice-cold perchloric acid, followed by vortexing and centrifugation.

    • Collect the supernatant.

  • Derivatization (for fluorescence detection):

    • Mix a portion of the supernatant with the OPA derivatizing reagent.

    • Allow the reaction to proceed for a specified time at room temperature.

  • HPLC Analysis:

    • Inject the derivatized sample (or underivatized sample for UV detection) onto the C18 column.

    • Elute the compounds using a suitable mobile phase gradient.

    • Detect the analytes using the fluorescence or UV detector at the appropriate wavelengths.

  • Data Analysis:

    • Identify the peaks corresponding to HMTBa and L-methionine based on the retention times of the standards.

    • Quantify the concentrations by comparing the peak areas of the samples to the standard curve.

Visualizations

HMTBa_Conversion_Pathway cluster_absorption Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Portal Circulation cluster_liver Hepatocyte HMTBa_Lumen HMTBa HMTBa_Cell HMTBa HMTBa_Lumen->HMTBa_Cell Passive Diffusion & MCT1 Transporter KMB_Cell KMB HMTBa_Cell->KMB_Cell L-HAOX / D-HADH HMTBa_Portal HMTBa HMTBa_Cell->HMTBa_Portal L_Met_Cell L-Methionine KMB_Cell->L_Met_Cell Transaminases L_Met_Portal L-Methionine L_Met_Cell->L_Met_Portal HMTBa_Liver HMTBa HMTBa_Portal->HMTBa_Liver KMB_Liver KMB HMTBa_Liver->KMB_Liver L-HAOX / D-HADH L_Met_Liver L-Methionine KMB_Liver->L_Met_Liver Transaminases Systemic Circulation Systemic Circulation L_Met_Liver->Systemic Circulation

Caption: In vivo pathway of HMTBa absorption and conversion to L-methionine.

Experimental_Workflow Animal_Model Select Animal Model (e.g., Rat, Chicken) Diet_Acclimation Dietary Acclimation (Basal Diet ± HMTBa) Animal_Model->Diet_Acclimation HMTBa_Admin Administer HMTBa (Oral Gavage or in Feed) Diet_Acclimation->HMTBa_Admin Sample_Collection Collect Blood/Tissue Samples at Timed Intervals HMTBa_Admin->Sample_Collection Sample_Processing Process Samples (e.g., Plasma Separation) Sample_Collection->Sample_Processing Analysis Quantify HMTBa & L-Met (HPLC or LC-MS) Sample_Processing->Analysis Data_Interpretation Data Interpretation & Statistical Analysis Analysis->Data_Interpretation

Caption: General experimental workflow for in vivo HMTBa conversion studies.

Troubleshooting_Logic Start Low L-Methionine Conversion Observed Check_Absorption Is HMTBa Absorption Efficient? Start->Check_Absorption Check_Enzymes Is Enzymatic Conversion Optimal? Check_Absorption->Check_Enzymes Yes Resolve_Absorption Investigate Gut Health, Diet, Microbiota Check_Absorption->Resolve_Absorption No Check_Health Is Animal Health Optimal? Check_Enzymes->Check_Health Yes Resolve_Enzymes Assess Cofactors, Species Differences Check_Enzymes->Resolve_Enzymes No Resolve_Health Evaluate Liver/Kidney Function Check_Health->Resolve_Health No Re-evaluate Re-evaluate Conversion Check_Health->Re-evaluate Yes Resolve_Absorption->Re-evaluate Resolve_Enzymes->Re-evaluate Resolve_Health->Re-evaluate

Caption: Logical troubleshooting flow for low HMTBa to L-methionine conversion.

References

Technical Support Center: Analysis of Calcium 2-hydroxy-4-(methylthio)butanoate (HMTBa) Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analysis of Calcium 2-hydroxy-4-(methylthio)butanoate (HMTBa) and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying HMTBa and its metabolites?

A1: The most frequently employed methods include reversed-phase liquid chromatography (LC) coupled with UV detection, electrospray ionization mass spectrometry (ESI-MS), and tandem mass spectrometry (ESI-MS-MS).[1][2] Capillary electrophoresis (CE) with UV detection is also utilized, particularly for analysis in fodder additives, offering a cost-effective alternative to HPLC as it does not require an expensive column.[3] For complex matrices like bovine serum, LC-MS/MS is often preferred to mitigate matrix interference.[1][2]

Q2: What are the key challenges in analyzing HMTBa metabolites in biological samples?

A2: Researchers often face challenges with matrix effects, such as ion suppression in ESI-MS, especially in complex samples like serum.[1] The presence of high salt concentrations, for instance in sea water samples, can also interfere with analysis by shifting the chemical equilibrium and reducing the concentration of the HMTBa anion.[1] Minimizing interference from coeluted compounds and ensuring efficient extraction of the analyte from the sample matrix are also critical steps.[1]

Q3: How can I minimize matrix effects in my LC-MS/MS analysis of serum samples?

A3: To overcome matrix interference in serum, gradient elution in your liquid chromatography method is highly effective at separating HMTBa from potentially interfering compounds.[1] Additionally, employing tandem mass spectrometry (MS/MS) allows for more selective detection by monitoring a specific fragment ion of HMTBa, which significantly improves the signal-to-noise ratio and reduces the impact of co-eluting matrix components.[2] Proper sample preparation, including protein precipitation and extraction, is also crucial.[1]

Q4: What is the metabolic fate of HMTBa in animals?

A4: HMTBa, which is a racemic mixture of D- and L-enantiomers, is converted to L-methionine before it can be used by the animal for protein synthesis and other metabolic functions.[4] This is a two-step process involving different enzymes for each enantiomer. L-HMTBa is oxidized to 2-oxo-4-(methylthio)butanoic acid (KMB) by L-hydroxy acid oxidase. D-HMTBa is converted to the same KMB intermediate by D-hydroxy acid dehydrogenase.[4] KMB is then transaminated to form L-methionine.[4][5] This conversion primarily occurs in the liver and kidneys.[5]

Q5: Is HMTBa a naturally occurring compound in animals?

A5: Yes, HMTBa has been identified in the liver and excreta of chicks that have never been fed HMTBa supplements.[6] It is believed to be an intermediate in a naturally occurring pathway for L-methionine synthesis from 5'-deoxy-5'-methylthioadenosine (MTA), a normal biochemical pathway product.[6]

Troubleshooting Guides

Issue Potential Cause Recommended Solution
Low Analyte Recovery Inefficient extraction from the sample matrix (e.g., serum, tissue).Optimize the extraction procedure. For serum, evaluate both liquid-liquid and solid-liquid extraction methods. Lyophilizing the sample before solid-liquid extraction with an organic solvent like methanol (B129727) or acetone (B3395972) can improve recovery.[1] Ensure complete protein precipitation.
High Signal Variability / Poor Reproducibility Inconsistent sample handling and preparation.Standardize all sample handling steps. Keep samples cold at all times to prevent metabolite degradation.[7] Use a consistent protocol for quenching, homogenization, and extraction for all samples.[7][8] A pilot study is recommended to ensure the extraction technique is reproducible for your specific sample type.[7]
Ion Suppression in ESI-MS Co-elution of matrix components that interfere with the ionization of HMTBa.Improve chromatographic separation using a gradient elution method instead of isocratic elution.[1] Dilute the sample extract if the analyte concentration is sufficiently high. Switch to a more selective detection method like MS/MS, monitoring a specific product ion to reduce interference.[2]
Peak Tailing in Chromatography Secondary interactions between the analyte and the stationary phase or issues with the mobile phase.Ensure the mobile phase pH is appropriate for the analyte. Adding a small amount of an acid like trifluoroacetic acid (0.1%) can improve peak shape.[1] Check for column contamination or degradation.
Difficulty Quantifying in High-Salt Matrices (e.g., Sea Water) High salt concentration shifting the equilibrium and reducing the detectable HMTBa anion concentration.Reduce salt concentration in the extracts. After lyophilizing the sea water sample, extract the residue with acetone instead of methanol. Reconstitute the dried extract in a basified water-methanol mixture before analysis.[1]

Quantitative Data

Table 1: Performance Characteristics of an RP-HPLC-UV Method for HMBi Analysis [9]

ParameterFeed AdditiveFeedingstuffs
Relative Standard Deviation for Repeatability (RSDr) 0.2 - 3.7 %0.2 - 3.7 %
Relative Standard Deviation for Intermediate Precision (RSDip) 0.4 - 4.6 %0.4 - 4.6 %
Recovery Rate (RRec) 94 - 104.7 %94 - 104.7 %
Limit of Quantification (LOQ) Not Specified2.3 g/kg

Table 2: Comparison of Analytical Methods for HMTBa Quantification in Bovine Serum and Sea Water [1]

MethodMatrixLimit of Quantification (LOQ)Notes
Reversed-Phase LC-UV Bovine Serum & Sea Water-Less sensitive compared to MS methods.
ESI-MS (Direct Infusion) Sea Water1.0 ng/mLSatisfactory for sea water but not for serum due to matrix interference.
ESI-MS/MS (Direct Infusion) Bovine Serum1.0 ng/mLOvercomes matrix interference in serum by monitoring a specific fragment ion (m/z 101).

Experimental Protocols

Protocol 1: Extraction and Analysis of HMTBa from Bovine Serum via LC-MS/MS[1]

This protocol is adapted from methods developed for the determination of HMTBa in bovine serum.[1]

1. Sample Preparation and Extraction: a. To 1 mL of bovine serum in a centrifuge tube, add 1 mL of acetonitrile (B52724) to precipitate proteins. b. Vortex the mixture for 30 seconds. c. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins. d. Carefully collect the supernatant. e. The precipitate can be extracted a second time with 2 mL of methanol to ensure complete recovery. f. Pool the supernatants and evaporate to near dryness under a gentle stream of nitrogen. g. Reconstitute the dried residue in 1 mL of a 50:50 (v/v) water-methanol mixture. h. Filter the reconstituted sample through a 0.1-µm syringe filter prior to analysis.

2. LC-MS/MS Analysis: a. Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 25 cm x 4.6 mm, 5-µm particle size).
  • Mobile Phase A: Water with 0.1% trifluoroacetic acid.
  • Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid.
  • Gradient Elution: Start with 100% Mobile Phase A, ramping to 30% Mobile Phase B over 15 minutes. This gradient is designed to separate HMTBa from matrix interferences. b. Mass Spectrometry (ESI-MS/MS):
  • Ionization Mode: Negative Electrospray Ionization (ESI-).
  • Precursor Ion (Q1): Set to transmit the pseudomolecular anion of HMTBa at m/z 149.
  • Collision Gas: Argon.
  • Product Ion (Q3): Monitor the predominant fragment ion at m/z 101, which results from the loss of methyl mercaptan.
  • Quantification: Base quantification on the integrated response of the m/z 101 fragment ion.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Serum, Tissue) Quench Quenching (e.g., Liquid Nitrogen) Sample->Quench Extract Extraction (e.g., Protein Precipitation, Solvent Extraction) Quench->Extract Cleanup Cleanup & Concentration (e.g., Evaporation, Reconstitution) Extract->Cleanup LC LC Separation (Reversed-Phase Gradient) Cleanup->LC MS MS/MS Detection (ESI-, m/z 149 -> 101) LC->MS Quant Quantification (Peak Integration) MS->Quant Report Reporting & Interpretation Quant->Report

Caption: General experimental workflow for the analysis of HMTBa metabolites.

metabolic_pathway cluster_enantiomers HMTBa Enantiomers cluster_conversion Metabolic Conversion LHMTBa L-HMTBa KMB KMB (2-oxo-4-(methylthio)butanoic acid) LHMTBa->KMB DHMTBa D-HMTBa DHMTBa->KMB LMet L-Methionine KMB->LMet Enz1 L-hydroxy acid oxidase Enz1->LHMTBa Enz2 D-hydroxy acid dehydrogenase Enz2->DHMTBa Enz3 Transaminase Enz3->KMB

Caption: Metabolic conversion of D- and L-HMTBa to L-Methionine.

References

Technical Support Center: Mitigating Interactions of Calcium 2-hydroxy-4-(methylthio)butanoate with other feed additives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Calcium 2-hydroxy-4-(methylthio)butanoate (MHA). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MHA) and what is its primary function in animal feed?

This compound, often abbreviated as MHA, is a widely used feed additive that serves as a source of methionine, an essential amino acid for protein synthesis in animals. It is the calcium salt of the hydroxy analogue of methionine. MHA is utilized in diets for various livestock species, including poultry, swine, and ruminants, to ensure optimal growth, feed conversion, and overall health.

Q2: Are there any known physicochemical incompatibilities of MHA with other feed additives?

While MHA is generally considered compatible with most feed ingredients, potential interactions can occur. No major physicochemical incompatibilities are expected when used with many other additives, medicinal products, or other feed materials.[1] However, its organic acid nature and ability to form chelates with minerals are key areas where interactions can arise.

Q3: How does MHA interact with trace minerals in a feed formulation?

MHA can form stable chelates with divalent metals such as zinc, copper, and manganese. This chelation can be beneficial, as it may increase the bioavailability of these essential trace minerals. The formation of MHA-mineral chelates can protect the minerals from forming insoluble complexes in the gastrointestinal tract, thereby improving their absorption and utilization by the animal.[2][3][4][5]

Q4: Can the pelleting process affect the stability and interactions of MHA in feed?

Yes, the pelleting process, which involves heat, moisture, and pressure, can potentially impact the stability of MHA and its interactions with other feed components. High temperatures during pelleting can lead to the degradation of various feed additives. The Maillard reaction, a chemical reaction between amino acids and reducing sugars, can also occur under these conditions, potentially affecting the availability of MHA. The presence of other ingredients, such as trace minerals, can catalyze these degradation reactions.

Troubleshooting Guides

Issue 1: Reduced Animal Performance Despite Adequate MHA Inclusion

Symptom: Sub-optimal growth rate, poor feed conversion, or other signs of methionine deficiency are observed in animals, even though the diet is formulated with the recommended level of MHA.

Possible Causes and Solutions:

  • Interaction with Mycotoxin Binders: Certain mycotoxin binders, particularly those with a high binding capacity, may non-selectively bind other nutrients, including MHA. This can reduce the bioavailability of MHA in the animal's gut.

    • Troubleshooting Steps:

      • Review the type and inclusion level of the mycotoxin binder being used. Clay-based binders (aluminosilicates) are known for their broad-spectrum binding.[6]

      • Conduct an in vitro binding assay to assess the affinity of the mycotoxin binder for MHA under simulated gastrointestinal conditions.

      • If a significant interaction is confirmed, consider using a more specific mycotoxin binder (e.g., yeast cell wall-based) or adjusting the inclusion levels of both MHA and the binder.

  • Interaction with Inorganic Trace Minerals: High levels of inorganic trace minerals (e.g., sulfates and oxides) can promote oxidative degradation of MHA, especially in the presence of heat and moisture during feed processing and storage.

    • Troubleshooting Steps:

      • Evaluate the source and levels of trace minerals in the premix and final feed.

      • Consider replacing a portion or all of the inorganic trace minerals with chelated minerals, such as MHA-mineral chelates, which are more stable and less reactive.[7]

      • Assess the stability of MHA in the premix and complete feed over time using HPLC analysis.

  • Degradation during Feed Processing: The heat and moisture associated with pelleting can lead to the degradation of MHA.

    • Troubleshooting Steps:

      • Monitor and control the temperature and conditioning time during the pelleting process.

      • Analyze the MHA content in the feed before and after pelleting to quantify any losses.

      • Consider using a more heat-stable form of methionine if excessive degradation is observed.

Issue 2: Inconsistent Efficacy of Coccidiostats in Poultry

Symptom: Reduced efficacy of ionophore coccidiostats (e.g., monensin, salinomycin) is observed in poultry receiving diets supplemented with MHA, leading to outbreaks of coccidiosis.

Possible Causes and Solutions:

  • Interaction between MHA and Ionophores: While direct chemical incompatibility is not well-documented, alterations in gut pH due to the organic acid nature of MHA could potentially influence the solubility and activity of certain ionophores. Some ionophores have been shown to be incompatible with other chemotherapeutics.[8][9]

    • Troubleshooting Steps:

      • Review the type and dosage of the coccidiostat in use.

      • Monitor water and feed intake, as some coccidiostats can affect these parameters.[10]

      • Evaluate gut health and lesion scores to assess the severity of the coccidiosis challenge.

      • Consider a rotation program with different classes of coccidiostats to mitigate the risk of resistance and potential interactions.

Issue 3: Reduced Stability of Vitamins in Premixes Containing MHA

Symptom: Analysis of vitamin and mineral premixes containing MHA shows a significant loss of fat-soluble vitamins (e.g., Vitamin A and E) over time.

Possible Causes and Solutions:

  • Pro-oxidative Effects: The presence of trace minerals, even when chelated with MHA, can contribute to the oxidative degradation of sensitive vitamins. The acidic nature of MHA might also influence the stability of certain vitamin forms.

    • Troubleshooting Steps:

      • Assess the storage conditions of the premix (temperature and humidity). High temperature and humidity accelerate vitamin degradation.[11][12]

      • Consider using coated or esterified forms of vitamins, which are more resistant to degradation.

      • If possible, separate the vitamin and mineral premixes to reduce direct contact between vitamins and trace minerals.

      • Regularly analyze the vitamin content of the premix to ensure adequate levels are being delivered in the final feed.

Data Presentation

Table 1: Comparative Bioavailability of Zinc from MHA-Chelate vs. Zinc Sulfate

ParameterZinc SulfateZinc-MHA Chelate% Improvement with MHA-Chelate
Zinc Retention (in vivo, rats) 40%61%+52.5%
Fecal Zinc Content (in vivo, rats) 183 mg/kg DM126 mg/kg DM-31.1%
Relative Bioavailability (vs. ZnSO4 at 100%) 100%161%+61%

Data compiled from studies on the comparative bioavailability of zinc sources.[2][4]

Table 2: Effect of Mycotoxin Binder on Broiler Performance in the Presence of DON

ParameterControl (DON)Control (DON) + Mycotoxin Binder
Average Daily Feed Intake ( g/day , d0-14) LowerSignificantly Higher
Average Daily Gain ( g/day , d0-14) LowerBetter

Qualitative summary based on findings of improved performance when a mycotoxin binder is added to a DON-contaminated diet.[13]

Experimental Protocols

Protocol 1: In Vitro Assessment of MHA Binding by Mycotoxin Binders

Objective: To determine the potential of a mycotoxin binder to adsorb MHA under simulated gastrointestinal conditions.

Methodology:

  • Preparation of Simulated Gastric and Intestinal Fluids:

    • Gastric fluid: Prepare a solution of 0.1 M HCl to achieve a pH of 2.5.

    • Intestinal fluid: Prepare a phosphate (B84403) buffer solution (pH 6.8).

  • Incubation:

    • Prepare a stock solution of MHA of a known concentration.

    • In separate tubes, add a specified amount of the mycotoxin binder to both the simulated gastric and intestinal fluids.

    • Add the MHA stock solution to each tube to achieve a final concentration relevant to typical feed inclusion rates.

    • Include control tubes with MHA but without the mycotoxin binder for each fluid type.

    • Incubate the tubes at 37°C for a specified time (e.g., 2 hours for gastric fluid, 4 hours for intestinal fluid) with constant agitation.

  • Sample Analysis:

    • After incubation, centrifuge the samples to pellet the mycotoxin binder.

    • Filter the supernatant through a 0.45 µm filter.

    • Analyze the concentration of MHA remaining in the supernatant using a validated HPLC method.

  • Calculation of Binding Capacity:

    • Binding (%) = [(C_control - C_binder) / C_control] * 100

      • Where C_control is the concentration of MHA in the control supernatant and C_binder is the concentration of MHA in the supernatant of the sample containing the mycotoxin binder.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for MHA in Feed

Objective: To quantify the concentration of MHA in a complete feed or premix.

Methodology:

  • Sample Preparation:

    • Obtain a representative, finely ground sample of the feed or premix.

    • Weigh a precise amount of the sample (e.g., 5-10 g) into a flask.

    • Add a known volume of an appropriate extraction solvent (e.g., 0.1 N HCl).[14]

    • Agitate the mixture for a specified time (e.g., 30 minutes) to ensure complete extraction of MHA.

    • Centrifuge the mixture and filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).[14]

    • Mobile Phase: An isocratic mobile phase consisting of a buffered aqueous solution and an organic solvent (e.g., 5% acetonitrile (B52724) in a phosphate buffer).[14]

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: UV detector at a wavelength of approximately 210-220 nm.

  • Quantification:

    • Prepare a standard curve using known concentrations of a certified MHA reference standard.

    • Run the standards and samples on the HPLC system.

    • Quantify the MHA concentration in the samples by comparing the peak area to the standard curve.

Mandatory Visualization

MHA_Interaction_Pathway cluster_feed In Feed / Premix cluster_interactions Potential Interactions cluster_outcomes Potential Outcomes MHA MHA (Calcium 2-hydroxy-4- (methylthio)butanoate) Chelation Chelation MHA->Chelation forms stable chelates with Adsorption Non-specific Adsorption MHA->Adsorption pH_Effect pH Modification MHA->pH_Effect contributes to Minerals Inorganic Trace Minerals (Sulfates, Oxides) Minerals->Chelation Oxidation Oxidative Degradation Minerals->Oxidation catalyze Vitamins Fat-Soluble Vitamins (A, E) Vitamins->Oxidation MycotoxinBinder Mycotoxin Binders (e.g., Clays) MycotoxinBinder->Adsorption can cause OrganicAcids Organic Acids OrganicAcids->pH_Effect influence IncreasedBioavailability Increased Mineral Bioavailability Chelation->IncreasedBioavailability leads to ReducedVitaminStability Reduced Vitamin Stability Oxidation->ReducedVitaminStability results in ReducedMHA_Efficacy Reduced MHA Efficacy Adsorption->ReducedMHA_Efficacy leads to AlteredGutEnvironment Altered Gut Environment pH_Effect->AlteredGutEnvironment results in Troubleshooting_Workflow Start Symptom: Reduced Animal Performance CheckBinder Is a mycotoxin binder used? Start->CheckBinder CheckMinerals Are high levels of inorganic minerals present? CheckBinder->CheckMinerals No InVitroTest Action: Conduct in vitro binding assay for MHA CheckBinder->InVitroTest Yes CheckProcessing Is the feed pelleted? CheckMinerals->CheckProcessing No AnalyzePremix Action: Analyze premix for MHA & vitamin stability CheckMinerals->AnalyzePremix Yes AnalyzeFeed Action: Analyze MHA content pre- and post-pelleting CheckProcessing->AnalyzeFeed Yes End Performance Restored CheckProcessing->End No/ No Issues Found ChangeBinder Solution: Consider alternative binder or adjust inclusion rates InVitroTest->ChangeBinder ChangeBinder->End UseChelates Solution: Replace inorganic with chelated minerals AnalyzePremix->UseChelates UseChelates->End OptimizePelleting Solution: Optimize pelleting conditions (temp/time) AnalyzeFeed->OptimizePelleting OptimizePelleting->End

References

"long-term storage and handling of Calcium 2-hydroxy-4-(methylthio)butanoate"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Calcium 2-hydroxy-4-(methylthio)butanoate. This guide provides essential information for researchers, scientists, and drug development professionals on the long-term storage, handling, and troubleshooting of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound powder?

A1: For optimal stability, the compound in its solid form should be stored in a cool, dry, and well-ventilated area.[1][2] It is crucial to keep the container tightly sealed and stored in its original packaging.[1] While general recommendations are broad, specific temperature ranges have been suggested for the powder form. For solutions, storage at low temperatures is recommended.[3]

Q2: What are the recommended storage conditions for stock solutions of this compound?

A2: Stock solutions should be stored at low temperatures to ensure stability. For instance, stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] If water is used as the solvent for the stock solution, it is advised to filter and sterilize it using a 0.22 μm filter before use.[3]

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: When handling this compound, it is important to wear appropriate personal protective equipment to minimize exposure. This includes impervious gloves, safety glasses, and protective clothing.[1] Work should be conducted in a well-ventilated area to avoid inhalation of any dust.[2]

Q4: How should I handle spills of this compound?

A4: In the event of a spill, all spills should be cleaned up immediately.[1] Use dry clean-up procedures and avoid generating dust.[1] Ensure the area is clear of personnel and, if necessary, move upwind of the spill.[1] Protective equipment, including a dust respirator, should be used during cleanup.[1] Prevent the spilled material from entering drains, sewers, or water courses.[1]

Q5: Is this compound considered a hazardous substance?

A5: According to some safety data sheets, this compound is not considered a hazardous substance.[1] However, it is always recommended to handle all chemicals with care and follow good laboratory practices.

Troubleshooting Guide

Issue: The compound is not dissolving properly in DMSO.

  • Possible Cause: The compound has limited solubility in DMSO.[4] Additionally, the presence of moisture in the DMSO can reduce its solubility.[4]

  • Solution:

    • Use fresh, anhydrous DMSO for preparing your solution.[4]

    • Sonication may be recommended to aid in dissolution.[5]

    • Consider alternative solvent systems if solubility in DMSO remains an issue. One suggested solvent system for in vivo experiments is a combination of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3]

Issue: Inconsistent results in animal studies.

  • Possible Cause: Improper preparation of the working solution for in vivo experiments.

  • Solution: It is recommended to prepare working solutions for animal experiments freshly on the day of use.[3] This ensures the stability and potency of the compound.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormTemperatureDurationAdditional Notes
Powder 2-8°C[6] or 10-25°C[7]Long-termStore in a cool, dry, well-ventilated area in the original, tightly sealed container.[1][2]
Stock Solution -20°C1 monthUse within one month for optimal stability.[3]
Stock Solution -80°C6 monthsUse within six months for optimal stability.[3] If using water, filter and sterilize before use.[3]
In vivo Solution Prepare FreshlySame dayIt is recommended to prepare and use on the same day for animal experiments.[3]

Experimental Protocols

Protocol 1: General Handling and Preparation of this compound for Experiments

  • Acclimatization: Before opening, allow the container of this compound to equilibrate to room temperature to prevent condensation.

  • Weighing: In a well-ventilated fume hood, carefully weigh the desired amount of the compound using an analytical balance. Avoid generating dust.[2]

  • Dissolution:

    • For cell-based assays, dissolve the compound in a suitable solvent, such as a mixture of DMSO and cell culture medium. Be aware of potential solubility issues in DMSO.[4] Sonication can be used to facilitate dissolution.[5]

    • For in vivo studies, prepare the working solution fresh on the day of the experiment.[3] A common solvent system is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3]

  • Sterilization: If the final solution is for cell culture or in vivo use, sterilize it by passing it through a 0.22 μm syringe filter.[3]

  • Storage of Stock Solutions: If preparing a stock solution for future use, aliquot it into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C as recommended.[3]

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_application Application cluster_troubleshooting Troubleshooting start Start: Equilibrate Container weigh Weigh Compound in Fume Hood start->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve sterilize Sterilize with 0.22um Filter dissolve->sterilize solubility_issue Solubility Issue? dissolve->solubility_issue use_fresh Use Immediately (in vivo) sterilize->use_fresh store Store Stock Solution (-20C / -80C) sterilize->store use_anhydrous use_anhydrous solubility_issue->use_anhydrous Use Anhydrous Solvent / Sonicate troubleshooting_logic start Start: Compound does not dissolve check_solvent Is the solvent fresh and anhydrous? start->check_solvent use_fresh Action: Use fresh, anhydrous solvent check_solvent->use_fresh No sonicate Have you tried sonication? check_solvent->sonicate Yes use_fresh->sonicate apply_sonication Action: Apply sonication sonicate->apply_sonication No consider_alternative Consider alternative solvent systems sonicate->consider_alternative Yes apply_sonication->consider_alternative

References

Technical Support Center: Refining Experimental Protocols for Consistent Results with HMTBa

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to ensure consistent and reliable results when working with 2-hydroxy-4-(methylthio)butanoic acid (HMTBa).

Frequently Asked Questions (FAQs)

Q1: What is HMTBa and what is its primary function in experimental settings?

A1: HMTBa, or 2-hydroxy-4-(methylthio)butanoic acid, is a hydroxy analogue of the essential amino acid methionine.[1][2] In research, it primarily serves as a precursor to L-methionine, delivering methionine activity to animals.[1][2] It is often used in animal nutrition studies to evaluate its effects on growth performance, feed utilization, and various metabolic functions.[3][4][5]

Q2: What are the key differences between HMTBa and DL-methionine (DL-Met) that I should consider in my experimental design?

A2: HMTBa and DL-methionine differ in their chemical structure, with HMTBa having a hydroxyl group in place of the amino group on the alpha-carbon.[1] This structural difference affects their absorption and metabolic conversion to L-methionine. HMTBa is absorbed in part through passive diffusion, not solely by active transport like DL-methionine.[6] Additionally, HMTBa has organic acid properties, which can influence gut health and feed preservation.[1][7]

Q3: How should I handle and store HMTBa to ensure its stability?

A3: HMTBa is an organic acid and should be handled with appropriate laboratory precautions, including wearing gloves and eye protection.[8] It is available in liquid and calcium salt forms. For storage, it is recommended to keep it in a cool, dry place. The stability of HMTBa in feed can be affected by factors such as temperature, moisture, and the presence of other feed ingredients.[8] As an organic acid, it can help lower the load of bacteria and mold during feed storage.[1]

Q4: What is the typical inclusion rate of HMTBa in animal diets for experimental purposes?

A4: The inclusion rate of HMTBa can vary depending on the animal species, production stage, and specific experimental objectives. In dairy cow studies aimed at mitigating milk fat depression, a common supplementation level is 0.1% of the total dry matter intake.[9][10] For broiler chickens, supplementation levels can range from 0.07% to 0.56% of the diet, depending on the study's goals.[3] It is crucial to consult relevant literature for the specific model and research question.

Troubleshooting Guides

Inconsistent Milk Fat Response in Dairy Cow Trials
Issue Potential Cause Troubleshooting Steps
No significant increase in milk fat percentage or yield. Dietary composition: The effect of HMTBa on milk fat is more pronounced in diets that induce milk fat depression (MFD), typically those low in fiber and high in fermentable carbohydrates and unsaturated fatty acids.[9][11][12]- Ensure the basal diet is formulated to create a moderate to high risk of MFD. This can be achieved by reducing neutral detergent fiber (NDF) levels to around 28-31% and supplementing with sources of unsaturated fatty acids like soybean oil (0.75-1.5%).[9] - Verify the nutrient composition of your feed ingredients to ensure they meet the intended dietary challenge.
Cow-specific factors: High-producing cows are more likely to experience MFD and thus show a more significant response to HMTBa supplementation compared to lower-producing cows.[9]- Block animals by production level (high vs. low producers) in your experimental design to account for this variability. - Analyze data separately for different production groups.
Inadequate HMTBa dosage or distribution: Insufficient intake or uneven mixing in the total mixed ration (TMR) can lead to inconsistent results.- Double-check your dosage calculations based on the animals' dry matter intake. A typical dose is 0.1% of DMI.[9][10] - Ensure thorough and consistent mixing of HMTBa into the TMR to guarantee uniform consumption by all animals.
High variability in milk fat response among individual cows. Rumen microbiome differences: The rumen microbial population plays a crucial role in the biohydrogenation pathways that lead to MFD. Individual variations in the microbiome can influence the response to HMTBa.- Consider collecting rumen fluid samples for microbial analysis (e.g., 16S rRNA sequencing) to correlate microbiome composition with milk fat response.[13] - A longer adaptation period to the experimental diet before starting measurements may help stabilize the rumen environment.
Variable Growth Performance in Poultry Feed Trials
Issue Potential Cause Troubleshooting Steps
HMTBa-supplemented group shows lower than expected weight gain or feed efficiency. Bioavailability considerations: The bioavailability of HMTBa relative to DL-methionine can be a subject of debate and may vary based on the specific product formulation (e.g., presence of oligomers).[8][14]- Ensure you are comparing HMTBa and DL-methionine on an equimolar basis to account for differences in molecular weight and purity. - Be aware that some studies suggest a lower bioefficacy of HMTBa compared to DL-methionine.[8][14]
Feed mixing and stability: Improper mixing can lead to uneven intake of HMTBa. The stability of HMTBa can also be affected by the pelleting process.[8]- Implement a rigorous mixing protocol and take multiple samples of the feed to test for homogeneity of HMTBa distribution. - If using pelleted feed, be aware that the pelleting process can lead to some loss of HMTBa activity.[8]
High mortality or morbidity in the flock. Underlying health challenges: While HMTBa can support gut health due to its acidic nature, it is not a treatment for disease outbreaks.[1]- Ensure a high level of biosecurity and proper flock management to minimize disease challenges. - HMTBa's ability to reduce pathogen load in feed can be an added benefit, but should not replace standard health protocols.[1]

Quantitative Data Summary

Table 1: Effect of HMTBa Supplementation on Milk Composition in Dairy Cows Under Milk Fat Depression Risk

ParameterControl GroupHMTBa-Supplemented Group (0.1% of DMI)Reference
Milk Fat (%)2.383.11[9]
Milk Fat Yield ( kg/d )0.941.16[9]
Milk trans-10 C18:1 ( g/100g FA)6.111.50[9]
Milk Protein Yield (g/d)No significant difference reportedNo significant difference reported[15]

Table 2: Performance of Broiler Chickens Supplemented with HMTBa

ParameterBasal DietDL-Met SupplementedHMTBa SupplementedReference
Body Weight Gain (g)-22662346[4]
Feed Conversion Ratio-Lower than basalSimilar to DL-Met[4]
Livability (%)--Consistently higher than DL-Met[1]

Detailed Experimental Protocols

Protocol 1: Induction of Milk Fat Depression and Evaluation of HMTBa in Lactating Dairy Cows

This protocol is adapted from studies investigating the effect of HMTBa on milk fat synthesis in high-producing dairy cows.[9][10]

1. Animal Selection and Housing:

  • Select high-producing, lactating Holstein cows, preferably with rumen cannulas for sampling.
  • House cows in individual tie-stalls to monitor feed intake and milk production accurately.

2. Experimental Design:

  • Employ a randomized block design, blocking cows by parity and milk production.
  • Treatments: 1) Control (basal diet) and 2) HMTBa-supplemented (basal diet + 0.1% HMTBa of total dry matter intake).

3. Diet Formulation and Feeding:

  • Formulate a basal total mixed ration (TMR) to induce a moderate to high risk of milk fat depression.
  • Target Neutral Detergent Fiber (NDF): 28-31%
  • Supplement with an unsaturated fatty acid source, such as soybean oil, at 0.75% to 1.5% of DMI.
  • Feed the TMR twice daily.
  • For the HMTBa group, top-dress the daily dose of HMTBa onto the TMR and mix it in thoroughly.

4. Sampling and Data Collection:

  • Feed Intake: Record daily feed offered and refused.
  • Milk Production: Record milk yield at each milking.
  • Milk Composition: Collect composite milk samples from all milkings on specific days for analysis of fat, protein, and fatty acid profiles.
  • Rumen Samples (if applicable): Collect rumen fluid and digesta at various time points to analyze for volatile fatty acids (VFAs) and microbial populations (via 16S rRNA sequencing).

5. Data Analysis:

  • Analyze data using a mixed model with fixed effects of treatment, time, and their interaction, and random effects of cow and block.

Protocol 2: Evaluation of HMTBa on Broiler Performance

This protocol is a general guide based on broiler feeding trials.[3][4][5]

1. Bird Husbandry:

  • Use one-day-old broiler chicks of a commercial strain.
  • House chicks in floor pens with appropriate bedding, temperature, and lighting conditions.

2. Experimental Design:

  • Use a completely randomized design with multiple replicate pens per treatment.
  • Treatments can include a basal diet deficient in methionine, and diets supplemented with graded levels of HMTBa and DL-methionine on an equimolar basis.

3. Diet Formulation and Feeding:

  • Formulate corn-soybean meal-based starter, grower, and finisher diets.
  • Ensure the basal diet is deficient in methionine to allow for a measurable response to supplementation.
  • Add HMTBa and DL-methionine to the respective diets during the mixing process to ensure homogeneity.
  • Provide feed and water ad libitum.

4. Data Collection:

  • Growth Performance: Measure body weight and feed intake on a pen basis at the end of each feeding phase. Calculate body weight gain, feed intake, and feed conversion ratio.
  • Carcass Characteristics: At the end of the trial, a subset of birds from each pen can be processed to determine carcass yield and breast meat yield.
  • Livability: Record mortality daily.

5. Data Analysis:

  • Analyze pen-level data using ANOVA. Treatment means can be compared using appropriate post-hoc tests.

Signaling Pathway and Workflow Diagrams

HMTBa_Metabolism_and_Action cluster_ingestion Dietary Intake cluster_rumen Rumen (in Ruminants) cluster_absorption Absorption cluster_conversion Metabolic Conversion cluster_effects Physiological Effects HMTBa HMTBa Rumen_Microbes Rumen Microbes HMTBa->Rumen_Microbes Utilization Altered_BH Altered Biohydrogenation HMTBa->Altered_BH Inhibits Passive_Diffusion Passive Diffusion HMTBa->Passive_Diffusion Absorption VFA Volatile Fatty Acids Rumen_Microbes->VFA Normal_BH Normal Biohydrogenation Rumen_Microbes->Normal_BH Milk_Fat_Synthesis Milk Fat Synthesis Altered_BH->Milk_Fat_Synthesis Inhibits Normal_BH->Milk_Fat_Synthesis Supports Keto_Met Keto-methionine Passive_Diffusion->Keto_Met Conversion L_Met L-Methionine Keto_Met->L_Met Transamination Protein_Synthesis Protein Synthesis L_Met->Protein_Synthesis Antioxidant_Capacity Antioxidant Capacity L_Met->Antioxidant_Capacity

Caption: Metabolic fate and primary actions of HMTBa.

Transsulfuration_Pathway HMTBa HMTBa L_Met L-Methionine HMTBa->L_Met Conversion SAM S-Adenosylmethionine L_Met->SAM SAH S-Adenosylhomocysteine SAM->SAH Methylation Reactions Homocysteine Homocysteine SAH->Homocysteine Cystathionine Cystathionine Homocysteine->Cystathionine CBS Cysteine Cysteine Cystathionine->Cysteine CTH Glutathione Glutathione (Antioxidant) Cysteine->Glutathione

Caption: HMTBa's role in the transsulfuration pathway.

Experimental_Workflow_Dairy start Start: Animal Selection & Acclimation design Experimental Design (Randomized Block) start->design diet Diet Formulation (MFD-inducing) design->diet feeding Feeding Period (Control vs. HMTBa) diet->feeding sampling Data & Sample Collection (Milk, Rumen Fluid) feeding->sampling analysis Laboratory Analysis (Composition, Microbiome) sampling->analysis stats Statistical Analysis analysis->stats end End: Results & Interpretation stats->end

Caption: Dairy cow experimental workflow with HMTBa.

References

Technical Support Center: Calcium 2-hydroxy-4-(methylthio)butanoate Integrity in Heat Processing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of heat processing on the integrity of Calcium 2-hydroxy-4-(methylthio)butanoate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its thermal stability a concern?

This compound, the calcium salt of the methionine hydroxy analogue (MHA), is a widely used nutritional supplement in animal feed and potentially in pharmaceutical applications. Heat processing, a common step in feed manufacturing (e.g., pelleting) and drug formulation, can potentially degrade the molecule, reducing its bioavailability and efficacy. Understanding its thermal stability is crucial for ensuring product quality and delivering the intended nutritional or therapeutic benefit.

Q2: At what temperatures does this compound begin to degrade?

Precise degradation kinetics for this compound are not extensively published. However, data on the related amino acid, methionine, shows significant decomposition at elevated temperatures. For instance, one study reported an 86% decomposition of methionine after 24 hours at 180°C.[1] While the calcium salt form may offer some stability, it is prudent to anticipate potential degradation at temperatures commonly used in heat processing, typically ranging from 80°C to 180°C. A stability study on the hydroxy analogue of methionine (HMTBa) indicated minimal loss (≤ 1.2%) at temperatures up to 30°C over a one-year period, suggesting good stability at ambient and slightly elevated storage temperatures.[2]

Q3: What are the likely degradation products of this compound when exposed to heat?

While specific degradation products for the calcium salt under typical processing conditions are not well-documented, studies on the pyrolysis of methionine-containing peptides suggest potential pathways. Thermal degradation may involve the loss of the methylthio group and decarboxylation. Potential degradation products could include volatile sulfur compounds and various oxidized forms of the parent molecule.

Q4: How can I assess the stability of my this compound formulation during my experiments?

Several analytical techniques can be employed to evaluate thermal stability. A recommended approach involves using High-Performance Liquid Chromatography (HPLC) to quantify the remaining active compound after heat exposure. Additionally, Thermogravimetric Analysis (TGA) can provide a profile of weight loss as a function of temperature, indicating the onset of thermal decomposition.

Troubleshooting Guides

Issue: Loss of product efficacy after heat treatment.

  • Potential Cause: Thermal degradation of this compound.

  • Troubleshooting Steps:

    • Quantify the active ingredient: Use a validated HPLC method to determine the concentration of this compound in your formulation before and after heat processing.

    • Optimize processing parameters: If significant degradation is observed, consider lowering the processing temperature or reducing the duration of heat exposure.

    • Evaluate excipient effects: The presence of other components in your formulation could either protect or accelerate the degradation of the active ingredient. Conduct stability studies on the active ingredient alone and in the full formulation to assess these effects.

Issue: Inconsistent results in animal studies using heat-processed feed.

  • Potential Cause: Variable degradation of this compound due to inconsistencies in the heat treatment process.

  • Troubleshooting Steps:

    • Monitor and control processing temperature: Ensure that the temperature during feed processing (e.g., pelleting) is uniform and consistently maintained.

    • Analyze multiple batches: Collect and analyze samples from different batches of the heat-treated feed to assess the consistency of the active ingredient concentration.

    • Consider a post-processing analytical check: Implement a routine quality control step to measure the level of this compound in the final product.

Data Presentation

Table 1: Summary of Thermal Stability Data for Methionine (as a proxy)

Temperature (°C)Duration (hours)Percent Decomposition (%)Reference
1802486[1]

Table 2: Stability of Hydroxy Analogue of Methionine (HMTBa) at Storage Temperatures

Temperature (°C)Duration (years)Percent Loss (%)Reference
51≤ 1.2[2]
251≤ 1.2[2]
301≤ 1.2[2]

Experimental Protocols

Protocol 1: Determination of Thermal Stability using High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation:

    • Accurately weigh a sample of this compound.

    • Subject the sample to a specific temperature (e.g., 100°C, 120°C, 150°C, 180°C) for a defined period (e.g., 15, 30, 60 minutes) in a calibrated oven or thermal cycler.

    • Prepare an unheated control sample.

    • After heat treatment, allow the samples to cool to room temperature.

    • Dissolve a precise amount of both the heated and unheated samples in a suitable solvent (e.g., deionized water) to a known concentration.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A suitable gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at an appropriate wavelength (e.g., 210 nm).

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Quantify the peak area of this compound in both the heated and unheated samples.

    • Calculate the percentage of degradation using the following formula: % Degradation = [(Area_unheated - Area_heated) / Area_unheated] * 100

Protocol 2: Assessment of Thermal Decomposition using Thermogravimetric Analysis (TGA)

  • Instrument Setup:

    • Calibrate the TGA instrument according to the manufacturer's instructions.

    • Use an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.

  • Sample Analysis:

    • Accurately weigh a small amount of the this compound sample (typically 5-10 mg) into a tared TGA pan.

    • Place the pan in the TGA furnace.

    • Heat the sample from ambient temperature to a final temperature (e.g., 500°C) at a constant heating rate (e.g., 10°C/min).

  • Data Analysis:

    • Record the sample weight as a function of temperature.

    • The resulting TGA curve will show the onset temperature of decomposition, which is the temperature at which significant weight loss begins.

    • The percentage of weight loss at different temperatures can be determined from the curve.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Interpretation Sample Sample Control Unheated Control Sample->Control Heated Heated Samples (Various T & t) Sample->Heated HPLC HPLC Analysis Control->HPLC Heated->HPLC TGA TGA Analysis Heated->TGA Quantification Quantification of Degradation (%) HPLC->Quantification Decomposition Decomposition Profile (TGA Curve) TGA->Decomposition

Caption: Workflow for assessing the thermal stability of this compound.

Degradation_Pathway Compound This compound Heat Heat (Processing) Compound->Heat Intermediate Potential Intermediates Heat->Intermediate Initiates Degradation Products Degradation Products (e.g., Volatile Sulfur Compounds, Oxidized Forms) Intermediate->Products

Caption: A simplified potential degradation pathway for this compound under heat stress.

References

Validation & Comparative

A Comparative Analysis of Calcium 2-hydroxy-4-(methylthio)butanoate and DL-methionine Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of animal nutrition, the supplementation of essential amino acids is paramount for optimal growth and development. Methionine, often the first limiting amino acid in poultry and swine diets, is commonly supplemented in synthetic forms. Two prominent sources are DL-methionine (B7763240) (DL-Met) and its hydroxy analog, Calcium 2-hydroxy-4-(methylthio)butanoate (MHA-Ca). This guide provides an objective comparison of their efficacy, supported by experimental data, detailed methodologies, and visual representations of their metabolic and signaling roles.

Chemical and Metabolic Distinctions

DL-methionine is a racemic mixture containing both D- and L-isomers of the amino acid methionine.[1] In contrast, MHA-Ca is the calcium salt of 2-hydroxy-4-(methylthio)butanoic acid, where the amino group of methionine is replaced by a hydroxyl group.[2][3] This structural difference necessitates enzymatic conversion of MHA into L-methionine (B1676389) within the animal's body to become biologically active.[3] MHA-Ca typically contains about 84% of the active 2-hydroxy-4-(methylthio)butanoic acid.[1][3]

Comparative Efficacy: A Data-Driven Overview

The relative biological efficacy (RBE) of MHA compared to DL-Met has been the subject of numerous studies, particularly in commercially important species like broiler chickens and swine. The general consensus indicates that on an equimolar basis, the efficacy of MHA is lower than that of DL-Met.

Performance in Broiler Chickens

Studies in broiler chickens have consistently demonstrated a lower relative bioavailability of MHA-FA (the free acid form of MHA) compared to DL-Met. The RBE of MHA-FA has been estimated to be between 66% and 89% on an equimolar basis.[2] On a weight-to-weight basis, this efficacy is further reduced to a range of 59% to 79%.[2] Factors such as the age of the broiler and the specific performance metric being evaluated can influence the determined RBE.[2]

Performance MetricSpeciesMHA-FA RBE vs. DL-Met (equimolar basis)MHA-FA RBE vs. DL-Met (weight basis)Reference
Growth PerformanceBroiler Chickens66% - 89%59% - 79%[2]
Body Weight Gain (BWG)Broiler Chickens-64%[4]
Feed Conversion Ratio (FCR)Broiler Chickens-59%[4]
Overall EfficacyBroiler Chickens-68%[5]
Performance in Swine

In starter pigs, the relative bioavailability value (RBV) of MHA-Ca compared to L-methionine for nitrogen retention was determined to be 83% on an equimolar basis.[1] When compared directly with DL-methionine in nursery pigs, the RBV of MHA-Ca for nitrogen retention was found to be approximately 78.2% to 81.4% on an equimolar basis in two different experiments.[6][7]

Performance MetricSpeciesMHA-Ca RBV vs. DL-Met (equimolar basis)MHA-Ca RBV vs. DL-Met (product-to-product basis)Reference
Nitrogen Retention (g/d)Nursery Pigs75.0%63.0%[6][7]
Nitrogen Retention (g/d)Nursery Pigs81.4%68.4%[6][7]
Overall EfficacyGrowing Pigs63% - 78%-[8]

Experimental Protocols

The determination of relative bioavailability and efficacy relies on standardized experimental designs. A common approach is the slope-ratio assay.

Slope-Ratio Assay for Relative Bioavailability

Objective: To determine the relative bioavailability of a test amino acid source (e.g., MHA-Ca) compared to a reference standard (e.g., DL-Met).

Methodology:

  • Basal Diet Formulation: A basal diet is formulated to be deficient in the target amino acid (methionine) but adequate in all other nutrients.

  • Treatment Groups: Multiple experimental diets are created by supplementing the basal diet with graded levels of the reference standard (DL-Met) and the test substance (MHA-Ca). A negative control group receiving only the basal diet is also included.

  • Animal Allocation: Animals (e.g., broiler chicks, piglets) are randomly assigned to the different dietary treatment groups.

  • Feeding Trial: The animals are fed their respective diets for a specified period. Key performance indicators such as body weight gain, feed intake, and feed conversion ratio are meticulously recorded. For nitrogen retention studies, total nitrogen intake and excretion are measured.

  • Data Analysis: A multiple linear regression model is used to analyze the response (e.g., weight gain, nitrogen retention) as a function of the supplemental intake of each methionine source. The relative bioavailability is calculated as the ratio of the slopes of the regression lines for the test substance and the reference standard.[1]

The following diagram illustrates the general workflow of a slope-ratio assay.

experimental_workflow A Basal Diet Formulation (Methionine Deficient) B Supplementation with Graded Levels A->B C DL-Methionine Groups B->C D MHA-Ca Groups B->D E Random Animal Allocation C->E D->E F Feeding Trial & Data Collection (Weight Gain, FCR, N-balance) E->F G Slope-Ratio Analysis (Regression Modeling) F->G H Determination of Relative Bioavailability G->H

Experimental workflow for a slope-ratio assay.

Metabolic and Signaling Pathways

The biological activity of methionine and its analogs is contingent on their participation in crucial metabolic and signaling pathways.

Conversion of MHA to L-Methionine

For MHA to be utilized for protein synthesis and other metabolic functions, its hydroxyl group must be converted to an amino group. This bioconversion is a two-step enzymatic process.

MHA_Conversion MHA Calcium 2-hydroxy-4- (methylthio)butanoate (MHA-Ca) KMB α-keto-4-(methylthio)butyrate (KMB) MHA->KMB Hydroxyacid Oxidase LMet L-Methionine KMB->LMet Transaminase

Biotransformation of MHA-Ca to L-Methionine.
Methionine's Central Role in Metabolism and Signaling

L-methionine is not only a building block for proteins but also a key player in cellular signaling and metabolism. It is the precursor to S-adenosylmethionine (SAM), the primary methyl donor in the cell, which is essential for numerous processes including epigenetic regulation.[9][10] Methionine metabolism is intricately linked to major signaling pathways such as the Target of Rapamycin Complex 1 (TORC1) pathway, which is a master regulator of cell growth and proliferation.[9][11]

Methionine_Signaling Met Methionine SAM S-adenosylmethionine (SAM) Met->SAM Methionine Adenosyltransferase ProteinSynth Protein Synthesis Met->ProteinSynth Methylation Methylation Reactions (DNA, RNA, Proteins) SAM->Methylation TORC1 TORC1 Pathway SAM->TORC1 Activates CellGrowth Cell Growth & Proliferation TORC1->CellGrowth Promotes ProteinSynth->CellGrowth Contributes to

Simplified overview of Methionine's metabolic and signaling roles.

Conclusion

The choice between this compound and DL-methionine as a methionine source in animal nutrition involves a trade-off between cost and biological efficacy. Experimental evidence consistently indicates that MHA-Ca has a lower relative bioavailability compared to DL-Met on an equimolar basis in both poultry and swine. This difference is attributed to the necessary enzymatic conversion of the hydroxy analog to L-methionine. While both sources effectively improve animal performance when supplementing a methionine-deficient diet, the inclusion levels of MHA-Ca need to be adjusted to account for its lower efficacy. Researchers and nutritionists must consider these factors to formulate diets that are both economically viable and nutritionally optimal.

References

Unlocking Methionine's Potential: A Comparative Guide to HMTBa's Bio-efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of animal nutrition, the essential amino acid methionine is a cornerstone for optimal growth, development, and protein synthesis. While L-methionine is the biologically active form, various synthetic sources are utilized in feed formulations. This guide provides a comprehensive comparison of the bio-efficacy of 2-hydroxy-4-(methylthio)butanoic acid (HMTBa), a methionine analogue, with the widely used DL-methionine (B7763240) (DLM) and L-methionine (LM). We delve into experimental data from poultry, swine, and ruminant studies to offer a clear perspective for researchers, scientists, and professionals in drug and feed development.

Metabolic Pathway: The Conversion to L-Methionine

For any methionine source to be effective, it must be converted to L-methionine in the animal's body. The metabolic pathway for HMTBa and the D-isomer of methionine involves a two-step enzymatic conversion.

cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 dlm DL-Methionine dmet D-Methionine dlm->dmet lmet_source L-Methionine dlm->lmet_source hmtba HMTBa dhmtba D-HMTBa hmtba->dhmtba lhmtba L-HMTBa hmtba->lhmtba kmb α-keto-γ- (methylthio)butyric acid (KMB) dmet->kmb D-amino acid oxidase lmet_final L-Methionine lmet_source->lmet_final dhmtba->kmb D-hydroxy acid dehydrogenase lhmtba->kmb L-hydroxy acid oxidase kmb->lmet_final Transaminase protein Protein Synthesis & Other Metabolic Functions lmet_final->protein

Diagram 1: Metabolic conversion of methionine sources.

This diagram illustrates that both D-methionine (from DLM) and the D- and L-isomers of HMTBa are first converted to α-keto-γ-(methylthio)butyric acid (KMB).[1] KMB is then transaminated to form L-methionine, which is available for protein synthesis and other metabolic functions.[1][2]

Poultry: Broiler Performance

Methionine is the first limiting amino acid in typical corn-soybean meal-based diets for poultry.[3] The bio-efficacy of HMTBa in comparison to DLM has been a subject of extensive research.

Experimental Protocol: Broiler Growth Trial

A common experimental design to evaluate methionine sources in broilers is as follows:

cluster_treatments Dietary Treatments start Day-old broiler chicks (e.g., Ross 308) acclimation Acclimation Period (e.g., 3-5 days) start->acclimation randomization Random Allocation to Treatment Groups acclimation->randomization control Basal Diet (Methionine deficient) randomization->control dlm_group Basal Diet + Graded levels of DL-Methionine randomization->dlm_group hmtba_group Basal Diet + Graded levels of HMTBa randomization->hmtba_group feeding Experimental Feeding Period (e.g., 21-42 days) data_collection Data Collection: - Body Weight Gain (BWG) - Feed Intake (FI) - Feed Conversion Ratio (FCR) feeding->data_collection carcass_analysis Carcass Analysis at end of trial: - Breast Meat Yield - Leg Yield data_collection->carcass_analysis stats Statistical Analysis (e.g., ANOVA, Regression) carcass_analysis->stats

Diagram 2: Typical broiler bio-efficacy trial workflow.

In such a trial, day-old chicks are randomly assigned to different dietary groups.[4] One group receives a basal diet deficient in methionine, while other groups receive the basal diet supplemented with increasing levels of either DLM or HMTBa.[4][5] Performance parameters are measured throughout the trial, and carcass characteristics are evaluated at the end.[4]

Comparative Performance Data in Broilers
Performance MetricHMTBa Bio-efficacy vs. DLM (100%)SpeciesKey Findings
Average Daily Gain (ADG) 79% - 81%ChickensA meta-analysis of 27 papers concluded HMTBa has lower bioavailability than DLM for ADG.[6]
Feed Conversion Ratio (FCR) 79%ChickensThe same meta-analysis showed lower bio-efficacy for HMTBa in terms of FCR.[6]
Overall Performance SimilarBroilersSome studies show that at TSAA values around the requirement, both sources lead to similar performance.[5]
Breast Meat Yield 75% (MHA-Ca vs. DLM)BroilersThe calcium salt of HMTBa (MHA-Ca) showed 75% relative efficiency compared to DLM for breast meat yield.[7]
Antioxidant Status ImprovedDucksHMTBa supplementation significantly increased total antioxidant capacity compared to DLM.[4]

It is important to note that while some studies suggest a lower bio-efficacy for HMTBa on an equimolar basis, others have found no significant difference in performance, particularly when diets are formulated to meet the birds' requirements.[4][5]

Swine Nutrition

In swine diets, methionine is often the third limiting amino acid.[8] The choice between HMTBa and DLM can impact performance and feed formulation.

Experimental Protocol: Swine Growth Trial

A typical swine growth trial involves:

  • Animals: Weanling or growing pigs are allocated to different dietary treatments.

  • Diets: A basal diet, often corn-soybean meal-based, is supplemented with either DLM or HMTBa at varying inclusion rates.

  • Duration: The trial can last through the nursery, growing, and finishing phases.

  • Measurements: Key parameters include average daily gain (ADG), feed intake, and feed efficiency (G:F). Carcass characteristics may also be evaluated.

Comparative Performance Data in Swine
Performance MetricHMTBa Bio-efficacy vs. DLM (100%)Key Findings
Relative Bioavailability ~65% (product basis)Studies have consistently shown the bioavailability of HMTBa to be around 65% compared to DLM on a product-to-product basis.[8][9]
Overall Performance Similar when adjustedWhen diets are formulated based on a 65% bio-efficacy for HMTBa relative to DLM, minimal differences in growth performance and carcass characteristics are observed.[9]
Neonatal Growth Potentially higherPiglets from sows fed HMTBa had higher body weight at day 14 compared to those from sows fed a control diet.[10]

Ruminant Nutrition

In ruminants, the fate of methionine sources in the rumen is a critical factor. HMTBa is considered more slowly degraded in the rumen compared to DLM, allowing a portion to bypass ruminal degradation.[6]

Experimental Protocol: Dairy Cow Lactation Trial
  • Animals: Lactating dairy cows are used in a crossover or randomized block design.

  • Diets: Cows are fed a total mixed ration (TMR). The treatment group receives supplemental HMTBa.

  • Duration: The experimental period typically lasts for several weeks to allow for adaptation and measurement of lactation performance.

  • Measurements: Milk yield, milk composition (fat, protein), dry matter intake, and blood metabolites are monitored. Rumen fermentation parameters may also be assessed.

Comparative Performance Data in Ruminants
Performance MetricEffect of HMTBa SupplementationKey Findings
Ruminal Degradation Slower than DLMHMTBa is degraded more slowly in the rumen, with 20-60% potentially escaping degradation.[6]
Microbial Protein Synthesis IncreasedHMTBa can increase microbial protein synthesis in the rumen.[11]
Milk Fat Content IncreasedSupplementation with HMTBa has been shown to increase milk fat content and yield.[12]
Milk Protein Content SupportedHMTBa serves as a source of metabolizable methionine, which supports milk protein synthesis.[11]
Blood Metabolites Lower Urea (B33335) NitrogenHMTBa supplementation has been associated with lower blood urea nitrogen concentrations.[12]

Conclusion

The bio-efficacy of HMTBa as a replacement for DL-methionine is dependent on the species and the specific performance metric being evaluated.

  • In poultry , while some meta-analyses suggest a lower bio-efficacy for HMTBa compared to DLM, other studies indicate comparable performance when diets are formulated to meet the birds' needs. HMTBa may also offer additional benefits related to antioxidant status.[4][5][6]

  • In swine , HMTBa is generally considered to have a lower bioavailability than DLM on a product basis, and diets are often formulated accordingly.[8][9]

  • In ruminants , HMTBa's slower degradation in the rumen presents a key advantage, allowing it to serve as a source of both rumen microbial protein and bypass methionine, ultimately benefiting milk production and composition.[6][11]

The selection of a methionine source should be based on a comprehensive evaluation of bio-efficacy data, economic considerations, and specific production goals for the target animal species.

References

A Comparative Guide to Calcium 2-hydroxy-4-(methylthio)butanoate and Methionine Hydroxy Analogue (MHA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison between Calcium 2-hydroxy-4-(methylthio)butanoate and other forms of Methionine Hydroxy Analogue (MHA), supported by experimental data. MHA is a widely utilized synthetic source of methionine, an essential amino acid, in animal nutrition and various research applications. It is commercially available in two primary forms: a liquid free acid (MHA-FA or HMTBa) and a dry calcium salt (MHA-Ca), which is chemically known as this compound.

Chemical Composition and Physical Properties

The fundamental difference between the two forms lies in their chemical structure and composition. MHA-FA is an aqueous solution containing the monomeric acid form of 2-hydroxy-4-(methylthio)butanoic acid, along with some dimers and oligomers. In contrast, this compound is the calcium salt of HMTBa, presenting as a solid powder.

PropertyThis compound (MHA-Ca)Methionine Hydroxy Analogue - Free Acid (MHA-FA)
Chemical Name Calcium bis(2-hydroxy-4-(methylthio)butanoate)2-hydroxy-4-(methylthio)butanoic acid (HMTBa)
Physical Form Dry, crystalline powderLiquid
Active Substance Typically ≥ 84% 2-hydroxy-4-(methylthio)butanoic acidTypically ~88% 2-hydroxy-4-(methylthio)butanoic acid
Calcium Content Approximately 12%Not applicable
Water Content Maximum of 2%Approximately 12%
Other Components ImpuritiesDimers, oligomers, and other polymers (~23%)

Performance and Bioavailability: A Comparative Analysis

The efficacy of methionine sources is often evaluated based on their relative bioavailability (RBV) compared to a standard, typically DL-methionine. Numerous studies have been conducted to assess the performance of MHA-Ca and MHA-FA in various animal models, primarily focusing on growth performance and nutrient utilization.

Broiler Chicken Performance

In broiler chickens, studies have compared the effects of MHA-Ca and MHA-FA on key performance indicators such as body weight gain (BWG) and feed conversion ratio (FCR).

Performance MetricMHA-Ca vs. MHA-FADL-Methionine vs. MHA-FADL-Methionine vs. MHA-CaReference
Body Weight Gain (BWG) MHA-Ca performed better than MHA-FA.DL-Methionine supplementation resulted in an 8% higher daily weight gain compared to MHA-FA.-[1]
Feed Conversion Ratio (FCR) FCR was enhanced in chicks fed MHA-Ca versus MHA-FA.Feed to gain ratio was similar for both.The relative efficiency of MHA-Ca was 75% that of DL-Methionine.[1]
Mortality Mortality was higher in chicks fed MHA-FA compared to MHA-Ca.--[1]
Swine Performance

Nitrogen balance trials are a common method to determine the bioavailability of amino acids in swine. These studies measure the amount of nitrogen retained by the animal, which is an indicator of protein synthesis and, consequently, the efficiency of the amino acid source.

ParameterMHA-Ca vs. DL-Methionine (Product-to-Product Basis)MHA-Ca vs. DL-Methionine (Equimolar Basis)Reference
Relative Bioavailability (RBV) for N-retention 63%75%[2]
Relative Bioavailability (RBV) for N-retention 71.2%84.8%[3]
Relative Bioavailability (RBV) for N-retention 70%83%[4]

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, detailed experimental methodologies are provided below.

Broiler Performance Trial Methodology

A typical experimental design to evaluate methionine sources in broilers involves the following steps:

  • Animal Model: Day-old broiler chicks (e.g., Ross 308 or Cobb 500) are randomly allocated to different dietary treatment groups.

  • Diet Formulation: A basal diet is formulated to be deficient in methionine and cysteine but adequate in all other nutrients. The experimental diets are created by supplementing the basal diet with graded levels of the different methionine sources being tested (e.g., MHA-Ca, MHA-FA, DL-Methionine).

  • Experimental Period: The trial is typically divided into starter, grower, and finisher phases, with the diets adjusted for each phase.

  • Data Collection: Key performance indicators are measured throughout the trial, including body weight gain, feed intake, and feed conversion ratio (feed intake/body weight gain). Mortality is also recorded.

  • Statistical Analysis: The data is analyzed using appropriate statistical models, such as analysis of variance (ANOVA), to determine significant differences between the treatment groups. Regression analysis is often used to determine the relative bioavailability of the methionine sources.

Nitrogen Balance Trial Methodology in Swine

The protocol for a nitrogen balance study in growing pigs generally includes:

  • Animal Model: Growing barrows are individually housed in metabolism crates that allow for the separate collection of feces and urine.

  • Acclimatization Period: An adaptation period of several days allows the pigs to adjust to the experimental diets and crates.

  • Diet Formulation: A basal diet deficient in methionine is used. Experimental diets are formulated by supplementing the basal diet with graded levels of the test methionine sources.

  • Collection Period: A total collection of feces and urine is conducted over a period of several days. Feed intake is precisely measured.

  • Sample Analysis: The nitrogen content of the feed, feces, and urine is determined using methods like the Kjeldahl analysis.

  • Calculation of Nitrogen Balance: Nitrogen retention is calculated as: N intake - (N in feces + N in urine).

  • Statistical Analysis: The nitrogen retention data is analyzed using slope-ratio assays to determine the relative bioavailability of the different methionine sources.

Metabolic Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the metabolic conversion of MHA to L-methionine and a typical experimental workflow for comparing methionine sources.

Metabolic_Pathway_MHA_to_L_Methionine D-HMTBa D-HMTBa D-HADH D-2-hydroxy acid dehydrogenase D-HMTBa->D-HADH KMB_D α-keto-4-(methylthio)butanoic acid (KMB) Transaminase Transaminase KMB_D->Transaminase D-HADH->KMB_D L-HMTBa L-HMTBa L-HAOX L-2-hydroxy acid oxidase L-HMTBa->L-HAOX KMB_L α-keto-4-(methylthio)butanoic acid (KMB) KMB_L->Transaminase L-HAOX->KMB_L L-Methionine L-Methionine Transaminase->L-Methionine

Metabolic conversion of D- and L-isomers of HMTBa to L-Methionine.

Experimental_Workflow cluster_Preparation Preparation Phase cluster_Execution Execution Phase cluster_Analysis Analysis Phase Animal_Selection Animal Selection (e.g., Day-old Chicks) Randomization Randomization to Treatment Groups Animal_Selection->Randomization Diet_Formulation Diet Formulation (Basal Diet + Met Sources) Diet_Formulation->Randomization Feeding_Trial Feeding Trial (e.g., 21 days) Randomization->Feeding_Trial Data_Collection Data Collection (BWG, FCR, etc.) Feeding_Trial->Data_Collection Sample_Analysis Sample Analysis (if applicable) Data_Collection->Sample_Analysis Statistical_Analysis Statistical Analysis (ANOVA, Regression) Data_Collection->Statistical_Analysis Sample_Analysis->Statistical_Analysis Conclusion Conclusion on Bioavailability & Efficacy Statistical_Analysis->Conclusion

Generalized experimental workflow for comparing methionine sources.

Conclusion

The choice between this compound (MHA-Ca) and the free acid form of MHA (MHA-FA) depends on various factors including the specific application, handling and mixing requirements, and cost-effectiveness. Experimental evidence suggests that while both are effective precursors to L-methionine, their bioavailability and subsequent performance can differ.[1] In broiler chickens, MHA-Ca has been shown to result in better growth performance and lower mortality compared to MHA-FA.[1] In swine, the relative bioavailability of MHA-Ca compared to DL-methionine has been quantified in several studies, providing a basis for equivalent dosing.[2][3][4] The metabolic conversion of both D- and L-isomers of HMTBa to the biologically active L-methionine is a two-step enzymatic process. A thorough understanding of the experimental protocols used to generate comparative data is crucial for the critical appraisal of these findings. The provided diagrams offer a visual representation of the metabolic pathway and a standard experimental workflow to aid in this understanding.

References

A Comparative Guide to Liquid vs. Powder Forms of 2-Hydroxy-4-(Methylthio)butanoate (HMTBA)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: 2-hydroxy-4-(methylthio)butanoate (HMTBA), a widely utilized precursor to L-methionine, is commercially available in both a liquid free acid form and a solid calcium salt powder.[1][2] This guide provides a comparative analysis of these two forms, focusing on their physicochemical properties, metabolic conversion, and the requisite experimental frameworks for their evaluation. Data is presented to aid researchers, scientists, and drug development professionals in selecting the appropriate form for their specific application and in designing robust comparative studies.

Introduction and Physicochemical Properties

2-hydroxy-4-(methylthio)butanoate (HMTBA) serves as a synthetic source of the essential amino acid L-methionine, primarily in nutritional applications.[3][4] The two principal commercial forms are:

  • Liquid HMTBA: A free acid (HMTBA-FA), typically an aqueous solution containing HMTBA monomers, dimers, and oligomers.[1][2] The liquid form is composed of approximately 88% HMTBA (monomers and oligomers) and 12% water.[2]

  • Powder HMTBA: The calcium salt of HMTBA (HMTBA-Ca), a light beige powder.[2][5] This form consists of a minimum of 84% HMTBA, around 12% calcium, and a maximum of 4% water.[2]

The choice between the liquid and powder form can be influenced by factors such as handling requirements, formulation compatibility, and stability. Below is a summary of their key physicochemical properties based on available data.

Table 1: Comparative Physicochemical Properties of Liquid and Powder HMTBA
PropertyLiquid HMTBA (Free Acid)Powder HMTBA (Calcium Salt)Reference(s)
Chemical Name 2-hydroxy-4-(methylthio)butanoic acid2-hydroxy-4-(methylthio)butanoic acid, calcium salt[5]
CAS Number 583-91-54857-44-7[5]
Molecular Formula C₅H₁₀O₃S(C₅H₉O₃S)₂Ca[5]
Molecular Weight 150.2 g/mol 338.45 g/mol [5]
Physical Form Viscous LiquidLight Beige Powder[2][5]
Composition ~88% HMTBA (monomers & oligomers), ~12% Water≥84% HMTBA, ~12% Calcium, ≤4% Water[2]
Solubility in Water Miscible~5% at 25°C[5]
Absorption Mechanism Primarily passive diffusion[6][7]Passive diffusion and carrier-mediated transport[6]

Metabolic Conversion Pathway

Both liquid and powder forms of HMTBA are precursors that must be converted into L-methionine to be utilized by the body for protein synthesis and other metabolic functions.[8] This conversion is a two-step enzymatic process that occurs in various tissues, including the liver, kidney, and intestine.[3][8][9]

  • Step 1: Oxidation to KMB: The D- and L-enantiomers of HMTBA are first converted to a common intermediate, α-keto-4-(methylthio)butanoic acid (KMB). This step is stereospecific:

    • L-HMTBA is oxidized by L-hydroxy acid oxidase (L-HAOX).[10][11]

    • D-HMTBA is dehydrogenated by D-hydroxy acid dehydrogenase (D-HADH).[10][11]

  • Step 2: Transamination to L-Methionine: KMB is then transaminated by various transaminases, using amino acid donors, to form the biologically active L-methionine.[10][11]

The efficiency of this conversion is a key determinant of the overall bioefficacy of any HMTBA source.

G cluster_forms HMTBA Forms cluster_conversion Metabolic Conversion Liquid_HMTBA Liquid HMTBA (D- & L-HMTBA) KMB α-keto-4-(methylthio)butanoic acid (KMB) Liquid_HMTBA->KMB L-HAOX & D-HADH Powder_HMTBA Powder HMTBA (D- & L-HMTBA) Powder_HMTBA->KMB L-HAOX & D-HADH L_Met L-Methionine (Biologically Active) KMB->L_Met Transaminases

Caption: Metabolic conversion pathway of HMTBA to L-Methionine.

Comparative Performance Framework

A direct comparison of liquid and powder HMTBA requires rigorous analysis of bioavailability, stability, and efficacy. While comprehensive head-to-head data is limited in publicly available literature, the following tables outline the key parameters that should be evaluated in a comparative study.

Table 2: Bioavailability and Pharmacokinetic Comparison
ParameterLiquid HMTBA (Free Acid)Powder HMTBA (Calcium Salt)Significance
Tmax (Time to Peak) Data NeededData NeededIndicates the rate of absorption. A shorter Tmax suggests faster absorption into the systemic circulation.
Cmax (Peak Concentration) Data NeededData NeededThe maximum concentration reached in plasma, reflecting the extent and rate of absorption.
AUC (Area Under Curve) Data NeededData NeededRepresents the total systemic exposure to the compound over time; a primary indicator of bioavailability.
Relative Bioavailability Data NeededData NeededA direct percentage comparison of the bioavailability of one form relative to the other.
Table 3: Stability and Handling Comparison
ParameterLiquid HMTBA (Free Acid)Powder HMTBA (Calcium Salt)Significance
Hygroscopicity LowData NeededThe tendency to absorb moisture from the air, which can affect powder flowability and stability.
Thermal Stability Data NeededData NeededResistance to degradation at elevated temperatures, crucial for processing and storage.
pH Stability AcidicNear-neutral in solutionImportant for formulation compatibility and interaction with other components.
Handling & Dosing Requires pumping systemsRequires dry powder handlingLogistical considerations for manufacturing and formulation processes.

Experimental Protocols

To generate the comparative data outlined above, specific and validated experimental protocols are necessary. Below is a representative protocol for a pharmacokinetic study designed to compare the bioavailability of liquid versus powder HMTBA in a relevant animal model.

Protocol: Comparative Pharmacokinetic Analysis of HMTBA Forms

1. Objective: To determine and compare the pharmacokinetic profiles (Tmax, Cmax, AUC) of liquid HMTBA and powder HMTBA following oral administration.

2. Materials:

  • Test Articles: Liquid HMTBA (free acid), Powder HMTBA (calcium salt).

  • Subjects: Male Sprague-Dawley rats (n=24), weight-matched.

  • Vehicle: Deionized water.

  • Analytical Equipment: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS).

3. Study Design:

  • A parallel-group study design with three groups (n=8 per group):

    • Group 1: Vehicle Control (Deionized water).

    • Group 2: Liquid HMTBA (dosed equimolar to Group 3).

    • Group 3: Powder HMTBA (suspended in deionized water).

  • Animals are fasted overnight prior to administration.

  • Test articles are administered via oral gavage at a single dose.

4. Procedure:

  • Administration: Administer the respective test or control article to each rat. Record the precise time of administration.

  • Blood Sampling: Collect blood samples (~150 µL) from the tail vein into heparinized tubes at the following time points: 0 (pre-dose), 15, 30, 60, 90, 120, 240, 360, and 480 minutes post-administration.

  • Sample Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate an HPLC-MS/MS method for the quantification of HMTBA in plasma, based on established methods.[12]

    • Prepare plasma samples using protein precipitation or liquid-liquid extraction.

    • Analyze samples to determine the concentration of HMTBA at each time point.

5. Data Analysis:

  • Calculate the mean plasma concentration of HMTBA for each group at each time point.

  • Use non-compartmental analysis software to determine the key pharmacokinetic parameters: Cmax, Tmax, and AUC₀₋t.

  • Perform statistical analysis (e.g., t-test or ANOVA) to identify significant differences between the liquid and powder HMTBA groups.

G start Start: Acclimatize & Fast Subjects grouping Randomize into 3 Groups (Liquid, Powder, Control) start->grouping admin Oral Gavage Administration grouping->admin sampling Serial Blood Sampling (0-480 min) admin->sampling processing Plasma Separation & Storage (-80°C) sampling->processing analysis Bioanalysis via HPLC-MS/MS processing->analysis pk_calc Calculate PK Parameters (Cmax, Tmax, AUC) analysis->pk_calc stats Statistical Comparison (Liquid vs. Powder) pk_calc->stats end End: Comparative Bioavailability Profile stats->end

Caption: Experimental workflow for a comparative pharmacokinetic study.

Conclusion

Both liquid (free acid) and powder (calcium salt) forms of HMTBA serve as effective precursors to L-methionine, undergoing the same two-step enzymatic conversion in vivo.[8][10][11] The primary differences lie in their physicochemical properties, such as solubility and physical form, which influence handling, formulation, and potentially their absorption kinetics.[2][5][6]

While claims exist regarding the relative absorption efficiency, with some studies suggesting HMTBA is absorbed completely along the gastrointestinal tract, a definitive, data-rich comparison between the modern liquid and powder forms requires further dedicated research.[7][13] The experimental frameworks and protocols provided in this guide offer a clear pathway for conducting such a comparative study, enabling researchers to generate robust data to inform their specific scientific and developmental needs.

References

Cross-Species Comparison of Calcium 2-hydroxy-4-(methylthio)butanoate Metabolism: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the metabolic fate of Calcium 2-hydroxy-4-(methylthio)butanoate (MHA), a widely used methionine supplement, reveals significant variations across poultry, swine, and ruminant species. This guide provides a comparative overview of MHA metabolism, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals in understanding its species-specific efficacy.

This compound, the calcium salt of methionine hydroxy analog, serves as a precursor to the essential amino acid L-methionine. Its conversion to the biologically active L-methionine form is a multi-step enzymatic process that differs in efficiency and rate across various animal species. These differences in absorption, metabolic conversion, and bioavailability are critical for optimizing animal nutrition and for the development of new therapeutic agents.

Comparative Bioavailability and Metabolic Efficiency

The nutritional value of MHA is determined by its conversion to L-methionine. The relative bioavailability (RBV) of MHA compared to other methionine sources like DL-methionine (DL-Met) and L-methionine varies significantly among species.

Data Summary: Bioavailability of Calcium MHA
SpeciesParameterMHA-Ca Bioavailability (Relative to DL-Met)Reference
Swine (Starter Pigs) Nitrogen Retention (% of intake)71.2% (product basis), 84.8% (equimolar basis)[1]
Swine (Starter Pigs) Nitrogen Retained (g/d)68.4% (product basis), 81.4% (equimolar basis)[1]
Broiler Chickens Weight Gain, Feed Conversion, Breast Meat YieldOn average 60% (product basis)[2]
Rainbow Trout Weight Gain, Growth Rate, Retained Nitrogen60-73%[3]
Dairy Cows (HMBi) Methionine Availability (vs. Smartamine M)48.34% ± 2.05%[4]

Metabolic Pathways: A Cross-Species Overview

The conversion of MHA to L-methionine is a two-step enzymatic process. The D- and L-isomers of MHA are first oxidized to α-keto-4-(methylthio)butanoic acid (KMB), which is then transaminated to form L-methionine. The key enzymes involved are L-2-hydroxy acid oxidase (L-HAOX) and D-2-hydroxy acid dehydrogenase (D-HADH). The activity of these enzymes varies across tissues and species, influencing the overall efficiency of MHA utilization.

MHA to L-Methionine Conversion Pathway

MHA_Metabolism cluster_absorption Absorption cluster_utilization Utilization MHA_D D-MHA KMB α-Keto-4-(methylthio)butanoic Acid (KMB) MHA_D->KMB D-2-hydroxy acid dehydrogenase (D-HADH) MHA_L L-MHA MHA_L->KMB L-2-hydroxy acid oxidase (L-HAOX) L_Met L-Methionine KMB->L_Met Transaminases Protein Synthesis Protein Synthesis L_Met->Protein Synthesis Intestinal Lumen Intestinal Lumen Intestinal Lumen->MHA_D Diffusion Intestinal Lumen->MHA_L Diffusion Infusion_Workflow start Animal Acclimatization (e.g., 2 weeks) catheterization Surgical Catheterization (Jugular, Mesenteric, Portal Veins) start->catheterization recovery Post-Surgery Recovery (e.g., 1 week) catheterization->recovery baseline Baseline Blood Sampling (Pre-infusion) recovery->baseline infusion Continuous Infusion of MHA (e.g., 6 hours) baseline->infusion sampling Serial Blood Sampling (Arterial, Portal, Hepatic Veins) infusion->sampling analysis Plasma Analysis (HPLC-MS/MS for MHA & Met) sampling->analysis data_analysis Data Analysis (Net Flux Calculation) analysis->data_analysis end Conclusion data_analysis->end

References

The Cost-Effectiveness of Calcium 2-hydroxy-4-(methylthio)butanoate in Animal Feed: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of Calcium 2-hydroxy-4-(methylthio)butanoate (MHA) versus traditional methionine sources in livestock nutrition, supported by experimental data and detailed methodologies.

In the competitive landscape of animal nutrition, optimizing feed formulations for both efficacy and cost is paramount. Methionine, an essential sulfur-containing amino acid, is a critical component in the diets of poultry, swine, and ruminants, playing a vital role in protein synthesis, growth, and overall health. For decades, DL-methionine has been the industry standard. However, this compound (MHA), a methionine analogue, has emerged as a prominent alternative. This guide provides a comprehensive, data-driven comparison of the cost-effectiveness and performance of MHA against other methionine sources, tailored for researchers, scientists, and professionals in drug and feed development.

Performance Comparison: MHA vs. DL-Methionine

The efficacy of any feed additive is ultimately measured by its impact on key performance indicators in livestock. Numerous studies have been conducted to evaluate the relative bioavailability and performance of MHA in comparison to DL-methionine across various species.

Poultry

In broiler chickens, the feed conversion ratio (FCR) and body weight gain (BWG) are critical metrics for assessing the effectiveness of a methionine source.

Performance MetricMHA SupplementationDL-Methionine SupplementationSpeciesReference
Feed Conversion Ratio (FCR) 1.691.65Broiler Chickens[1]
Body Weight Gain (g) 15501600Broiler Chickens[1]
Relative Bioavailability (%) 88-95100 (Reference)Broiler Chickens[2][3]
Swine

For growing pigs, average daily gain (ADG) and feed efficiency are primary indicators of a methionine source's value. Nitrogen balance studies also provide insight into protein utilization.

Performance MetricMHA SupplementationDL-Methionine SupplementationSpeciesReference
Average Daily Gain ( g/day ) 850870Growing Pigs[4]
Feed Conversion Ratio (FCR) 2.52.45Growing Pigs[5][6][7]
Nitrogen Retention (%) 5558Growing Pigs[8][9][10]
Ruminants

In dairy cows, the focus is on milk production, milk composition (fat and protein content), and the efficiency of nitrogen utilization. Rumen-protected forms of methionine are often used to ensure it bypasses rumen degradation.

Performance MetricRumen-Protected MHARumen-Protected DL-MethionineSpeciesReference
Milk Yield ( kg/day ) 38.539.0Dairy Cows[11][12]
Milk Protein (%) 3.253.30Dairy Cows[11][12]
Milk Fat (%) 3.803.85Dairy Cows[13][14]

Experimental Protocols

To ensure transparency and reproducibility, the following sections detail the methodologies employed in key experiments comparing MHA and DL-methionine.

Bioavailability Assay in Broiler Chickens

This protocol outlines the slope-ratio assay method used to determine the relative bioavailability of a test methionine source compared to a reference standard (e.g., DL-methionine).

Objective: To determine the relative bioavailability (RBV) of MHA compared to DL-methionine.

Animals: One-day-old male broiler chicks (e.g., Ross 308) are randomly allocated to dietary treatment groups.

Experimental Design:

  • A basal diet is formulated to be deficient in methionine but adequate in all other nutrients.

  • Graded levels of the reference methionine source (DL-methionine) and the test source (MHA) are added to the basal diet, creating a series of experimental diets.

  • Chicks are housed in pens and provided with their respective diets and water ad libitum for a specified period (e.g., 21 days).

Data Collection:

  • Body weight and feed intake are recorded weekly for each pen.

  • At the end of the trial, birds are euthanized to determine carcass traits such as breast meat yield.

Statistical Analysis:

  • The response criteria (e.g., body weight gain, feed intake) are regressed against the supplemental methionine intake.

  • The RBV is calculated as the ratio of the slopes of the regression lines for the test and reference sources.[1][2][3][15][16]

Feed Conversion Ratio Trial in Growing Pigs

This protocol describes a typical growth performance trial to evaluate the effect of different methionine sources on the feed conversion ratio in growing pigs.

Objective: To compare the FCR of pigs fed diets supplemented with either MHA or DL-methionine.

Animals: Weaned pigs are blocked by initial body weight and randomly assigned to dietary treatments.

Experimental Design:

  • A common basal diet, typically corn and soybean meal-based, is formulated to be marginally deficient in methionine.

  • The basal diet is supplemented with either MHA or DL-methionine at specified inclusion levels.

  • Pigs are housed in individual or group pens and have ad libitum access to their assigned diet and water.

  • The trial is conducted over a set period, often corresponding to different growth phases (e.g., starter, grower, finisher).

Data Collection:

  • Individual pig weights and the feed disappearance from the feeder for each pen are recorded at the beginning and end of each phase.

  • FCR is calculated as the total feed intake divided by the total weight gain for each pen.[5][6][7][17][18]

Evaluation of Rumen-Protected Methionine in Dairy Cows

This protocol details an in situ and in vivo experiment to assess the efficacy of rumen-protected methionine sources in lactating dairy cows.

Objective: To evaluate the ruminal protection and intestinal digestibility of a rumen-protected methionine product and its effect on milk production.

In Situ Procedure (Ruminal and Intestinal Digestibility):

  • Ruminally and duodenally cannulated cows are used.

  • The rumen-protected methionine product is placed in polyester (B1180765) bags.

  • The bags are incubated in the rumen for various time intervals (e.g., 3, 6, 12, 24, 96 hours) to determine the rate of ruminal disappearance.

  • Bags retrieved from the rumen are then treated with pepsin-HCl and inserted into the duodenum to measure post-ruminal disappearance.[13][14][19]

In Vivo Procedure (Production Trial):

  • Lactating dairy cows are assigned to either a control diet or a diet supplemented with the rumen-protected methionine product.

  • The trial is conducted over a period of several weeks.

  • Dry matter intake (DMI) and milk yield are recorded daily.

  • Milk samples are collected regularly and analyzed for fat, protein, and other components.

  • Blood samples may also be taken to measure plasma methionine concentrations.[11][12][13][14]

Nitrogen Balance Study in Pigs

This protocol describes the methodology for conducting a nitrogen balance trial to determine the efficiency of dietary protein utilization.

Objective: To measure and compare nitrogen intake, excretion, and retention in pigs fed diets with different methionine sources.

Animals: Growing pigs are individually housed in metabolism crates that allow for the separate collection of feces and urine.

Experimental Design:

  • Pigs are adapted to the experimental diets for a period (e.g., 7-10 days) before the collection phase.

  • Diets are formulated to contain different levels or sources of methionine.

  • Feed intake is precisely measured.

Data Collection:

  • Total feces and urine are collected over a specific period (e.g., 5-7 days).

  • The nitrogen content of the feed, feces, and urine is determined using the Kjeldahl method.

  • Nitrogen balance is calculated as: Nitrogen Intake - (Fecal Nitrogen + Urinary Nitrogen).[4][8][9][10][20]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the comparative efficacy of MHA and DL-methionine.

Methionine_Metabolism cluster_absorption Intestinal Absorption cluster_conversion Metabolic Conversion Dietary Protein Dietary Protein DL-Methionine DL-Methionine Dietary Protein->DL-Methionine Digestion L-Methionine L-Methionine DL-Methionine->L-Methionine Direct Absorption Dietary Supplement Dietary Supplement This compound (MHA) This compound (MHA) Dietary Supplement->this compound (MHA) Ingestion S-Adenosylmethionine (SAM) S-Adenosylmethionine (SAM) L-Methionine->S-Adenosylmethionine (SAM) Methionine Adenosyltransferase Protein Synthesis Protein Synthesis L-Methionine->Protein Synthesis MHA MHA 2-hydroxy-4-(methylthio)butanoate 2-hydroxy-4-(methylthio)butanoate MHA->2-hydroxy-4-(methylthio)butanoate Absorption L-keto-4-(methylthio)butanoate L-keto-4-(methylthio)butanoate 2-hydroxy-4-(methylthio)butanoate->L-keto-4-(methylthio)butanoate L-2-hydroxyacid dehydrogenase L-keto-4-(methylthio)butanoate->L-Methionine Transaminase SAM SAM S-Adenosylhomocysteine (SAH) S-Adenosylhomocysteine (SAH) SAM->S-Adenosylhomocysteine (SAH) Methylation Reactions Polyamine Synthesis Polyamine Synthesis SAM->Polyamine Synthesis SAH SAH Homocysteine Homocysteine SAH->Homocysteine SAH Hydrolase Homocysteine->L-Methionine Remethylation Cystathionine Cystathionine Homocysteine->Cystathionine Transsulfuration Cysteine Cysteine Cystathionine->Cysteine Glutathione Glutathione Cysteine->Glutathione Antioxidant Defense Antioxidant Defense Glutathione->Antioxidant Defense

Caption: Methionine Metabolism Pathway.

Experimental_Workflow cluster_animal_selection Phase 1: Animal Selection & Acclimation cluster_dietary_treatment Phase 2: Dietary Intervention cluster_data_collection Phase 3: Data Collection cluster_analysis Phase 4: Analysis & Evaluation Species Selection (Poultry, Swine, Ruminant) Species Selection (Poultry, Swine, Ruminant) Random Allocation to Treatment Groups Random Allocation to Treatment Groups Species Selection (Poultry, Swine, Ruminant)->Random Allocation to Treatment Groups Acclimation Period Acclimation Period Random Allocation to Treatment Groups->Acclimation Period Basal Diet Formulation (Methionine Deficient) Basal Diet Formulation (Methionine Deficient) Supplementation Supplementation Basal Diet Formulation (Methionine Deficient)->Supplementation Control Group (DL-Methionine) Control Group (DL-Methionine) Supplementation->Control Group (DL-Methionine) Test Group (MHA) Test Group (MHA) Supplementation->Test Group (MHA) Feeding Trial Feeding Trial Control Group (DL-Methionine)->Feeding Trial Test Group (MHA)->Feeding Trial Performance Metrics (BWG, FCR, Milk Yield) Performance Metrics (BWG, FCR, Milk Yield) Feeding Trial->Performance Metrics (BWG, FCR, Milk Yield) Sample Collection (Blood, Tissues, Excreta) Sample Collection (Blood, Tissues, Excreta) Feeding Trial->Sample Collection (Blood, Tissues, Excreta) Statistical Analysis Statistical Analysis Performance Metrics (BWG, FCR, Milk Yield)->Statistical Analysis Biochemical Analysis (Plasma Met, N-Balance) Biochemical Analysis (Plasma Met, N-Balance) Sample Collection (Blood, Tissues, Excreta)->Biochemical Analysis (Plasma Met, N-Balance) Cost-Effectiveness Evaluation Cost-Effectiveness Evaluation Statistical Analysis->Cost-Effectiveness Evaluation Biochemical Analysis (Plasma Met, N-Balance)->Cost-Effectiveness Evaluation

Caption: General Experimental Workflow.

Conclusion

The decision to use this compound as a substitute for DL-methionine is a multifaceted one that requires careful consideration of relative bioavailability, animal performance data, and economic factors. While DL-methionine has historically been the benchmark, MHA presents a viable alternative. The data presented in this guide, derived from numerous scientific studies, indicates that while MHA may have a slightly lower relative bioavailability on a weight-for-weight basis, it can effectively support animal growth and production.

The cost-effectiveness of MHA is ultimately dependent on its market price relative to DL-methionine and the specific performance goals of the production system. By utilizing the detailed experimental protocols and understanding the metabolic pathways involved, researchers and nutritionists can make informed decisions to optimize animal feed formulations for both biological efficacy and economic sustainability.

References

Comparative Guide to Analytical Techniques for Calcium 2-hydroxy-4-(methylthio)butanoate Detection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of analytical techniques for the quantitative determination of Calcium 2-hydroxy-4-(methylthio)butanoate, a calcium salt of the methionine analogue, 2-hydroxy-4-(methylthio)butanoic acid (HMTBA). The methodologies and performance data presented are intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical method for their specific needs.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. For this compound, Reversed-Phase HPLC (RP-HPLC) is a common and effective approach.

Experimental Protocol: RP-HPLC with UV Detection

A validated RP-HPLC method has been developed for the simultaneous estimation of Calcium DL-2-hydroxy-4-(methylthio)butyrate (CHMTB) in tablet formulations.[1]

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Chromatographic Conditions:

    • Column: Waters XBridge C18 column (250 mm x 4.6 mm, 5 µm particle size).[1]

    • Mobile Phase: A binary mixture of ammonium (B1175870) hydrogen sulphate buffer (pH 7.0) and acetonitrile.[1]

    • Elution: Gradient elution.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Detection: UV detector set at 210 nm.[1]

    • Column Oven Temperature: Maintained between 35°C and 45°C.[1]

  • Sample Preparation:

    • Standard and sample solutions are prepared as per the test method for the specific formulation.[1]

    • Solutions are filtered through a 0.45 µm membrane filter before injection.

Method Validation Data

The following table summarizes the validation parameters for the RP-HPLC method as per ICH guidelines (Q2R2) and USP chapter 1225.[1]

ParameterResult
Linearity Range 50-150% of the operating range
Correlation Coefficient (r²) 0.9998
Accuracy (% Recovery) 98-102%
Precision Method was found to be precise
Specificity Method was found to be specific
Robustness Method was found to be robust under variations in flow rate (±0.1 mL/min), column oven temperature (±5°C), and mobile phase pH (±0.2)

Experimental Workflow: RP-HPLC

References

A Comparative Analysis of HMTBa and Herbal Methionine Sources on Animal Performance

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers and animal nutritionists on the comparative efficacy of 2-hydroxy-4-(methylthio)butanoic acid (HMTBa) and emerging herbal methionine alternatives, supported by experimental data and metabolic insights.

Methionine, an essential sulfur-containing amino acid, is a critical component in animal nutrition, playing a pivotal role in protein synthesis, methyl group donation, and antioxidant defense systems. For decades, synthetic methionine sources, such as DL-methionine (DL-Met) and its hydroxy analogue, HMTBa, have been the industry standard for supplementing animal feeds. Recently, herbal methionine formulations have emerged as a potential alternative. This guide provides an objective comparison of the effects of HMTBa and herbal methionine sources on animal performance, drawing upon available experimental data.

It is important to note that while there is a substantial body of research comparing HMTBa and DL-Met, direct comparative studies between HMTBa and herbal methionine sources are scarce in the current scientific literature. Therefore, this guide will provide a detailed comparison of HMTBa to the well-established DL-methionine, and separately, a review of studies comparing herbal methionine to DL-methionine. This approach allows for an indirect assessment of their relative efficacies, with DL-methionine serving as a common benchmark.

Understanding the Methionine Sources

HMTBa (2-hydroxy-4-(methylthio)butanoic acid) is a synthetic methionine precursor that differs from methionine by having a hydroxyl group (-OH) in place of the amino group (-NH2). It is commercially available in liquid form (HMTBa) and as a calcium salt (HMTBa-Ca).[1][2] Animals must convert HMTBa into L-methionine, the biologically active form, through a two-step enzymatic process.[1]

Herbal Methionine is not a direct source of the amino acid methionine. Instead, these products are formulations of various herbs that are purported to support the animal's endogenous synthesis of methionine or improve its utilization. The composition of these herbal products can vary but often includes plants like Andrographis paniculata, Ocimum sanctum, Asparagus racemosus, and Zea mays.[3][4] The proposed mechanisms of action are often linked to providing precursors or stimulating metabolic pathways involved in methionine synthesis and function.

Metabolic Pathways: HMTBa Conversion vs. Herbal Support

The metabolic pathways for HMTBa and synthetic DL-methionine are well-characterized. In contrast, the mechanisms of herbal methionine are less direct and not fully elucidated.

HMTBa and DL-Methionine Conversion to L-Methionine:

Both D- and L-isomers of HMTBa, as well as the D-isomer of DL-methionine, must be converted to L-methionine to be utilized for protein synthesis.[1] This conversion primarily occurs in the liver and kidneys.[5] The process involves a two-step enzymatic reaction: an oxidation/dehydrogenation to form the keto-analogue of methionine (α-keto-γ-(methylthio)butyric acid or KMB), followed by a transamination to yield L-methionine.[1]

Methionine Conversion Pathways Metabolic Conversion of HMTBa and DL-Methionine to L-Methionine cluster_HMTBa HMTBa Pathway cluster_DLMet DL-Methionine Pathway D-HMTBa D-HMTBa KMB_H KMB D-HMTBa->KMB_H D-2-hydroxyacid dehydrogenase L-HMTBa L-HMTBa L-HMTBa->KMB_H L-2-hydroxyacid oxidase L-Methionine L-Methionine KMB_H->L-Methionine Transaminases D-Methionine D-Methionine KMB_D KMB D-Methionine->KMB_D D-amino acid oxidase L-Methionine_direct L-Methionine (Directly Utilized) KMB_D->L-Methionine Transaminases

Metabolic conversion pathways of HMTBa and DL-Methionine.

Proposed Mechanism of Herbal Methionine:

Herbal methionine products are thought to work indirectly. They may provide precursors for the in-vivo synthesis of methionine or contain compounds that stimulate the enzymes involved in methionine metabolism. For instance, some herbs may be sources of methyl donors, which are crucial for the regeneration of methionine from homocysteine. However, the precise biochemical pathways and the bioavailability of active compounds from these herbal mixtures are not well-defined in scientific literature.

Comparative Animal Performance: An Indirect Assessment

As direct comparative trials between HMTBa and herbal methionine are lacking, this section presents data from studies comparing each to the industry standard, DL-methionine, primarily in broiler chickens.

HMTBa vs. DL-Methionine

The relative bioavailability of HMTBa compared to DL-methionine has been a subject of extensive research, with results sometimes varying depending on the experimental conditions and the performance parameter measured. Some studies suggest that on an equimolar basis, HMTBa and DL-methionine have similar efficacy in supporting animal performance.[2] However, other research indicates that the bioavailability of HMTBa might be lower than that of DL-methionine. For instance, one study reported the relative bioavailability of DL-HMTBa to be 39% for weight gain and 44% for feed conversion compared to DL-methionine in broilers from 1 to 21 days of age.[6] Another source suggests that commercially accepted bioavailability levels for DL-HMTBA are around 77% compared to DL-Met.[7]

Herbal Methionine vs. DL-Methionine

The efficacy of herbal methionine in replacing DL-methionine has yielded variable results in broiler studies. Some studies indicate that herbal methionine can effectively replace synthetic methionine, while others show inferior performance. The efficacy appears to be highly dependent on the specific herbal formulation and the inclusion level.

One study found that the average bio-efficacy of a specific herbal methionine product was 67% for performance criteria (body weight gain, feed intake, feed conversion ratio) and 59% for blood parameters when compared to DL-methionine.[3] Another experiment reported that the body weight and weight gain of broilers fed 15g/kg of a herbal methionine product were higher than those fed 10g/kg of DL-methionine, with a significantly better feed conversion ratio.[8][9] Conversely, a study evaluating the replacement of DL-methionine with graded levels of another herbal methionine product concluded that the herbal source did not impart any beneficial effects on broiler performance, with the 100% DL-methionine group showing the best results.[4]

The following tables summarize the quantitative data from representative studies.

Table 1: Comparative Performance of Broilers Fed DL-Methionine vs. Herbal Methionine

StudyTreatmentFinal Body Weight (g)Body Weight Gain (g)Feed Conversion Ratio (FCR)
Chattopadhyay et al. (2006) [8][9]Control175417121.88
10g DL-M/kg diet185618141.77
10g HM/kg diet184518031.79
15g HM/kg diet190218601.72
Kaur et al. (2022) [4]100% DL-M (Control)-2039.601.91
25% HM replacement-1919.192.03
50% HM replacement-1862.932.07
75% HM replacement-1878.122.10
100% HM replacement-1794.772.20
Ahmed and Abbas (2015) [10]Control1653.3-2.01
0.15% DL-M1780.01738.71.82
0.15% HM1906.71865.31.73
0.20% DL-M1813.31772.01.80
0.20% HM1840.01798.71.76

Note: HM - Herbal Methionine; DL-M - DL-Methionine. The composition and source of herbal methionine varied between studies.

Experimental Protocols

The methodologies employed in the cited studies are crucial for interpreting the results. A generalized experimental workflow for a broiler feeding trial is depicted below, followed by specific details from the key studies.

Experimental_Workflow Generalized Experimental Workflow for a Broiler Feeding Trial Start Start Chick_Procurement Day-old chicks procured (e.g., Cobb 500, Ross 308) Start->Chick_Procurement Randomization Chicks weighed and randomly allocated to treatment groups Chick_Procurement->Randomization Dietary_Treatments Experimental diets provided: - Basal Diet (Methionine deficient) - Basal + DL-Methionine - Basal + HMTBa/Herbal Methionine Randomization->Dietary_Treatments Rearing Birds reared under controlled environmental conditions (e.g., deep litter, cages) Dietary_Treatments->Rearing Data_Collection Data collected over trial period (e.g., 42 days): - Body weight (weekly) - Feed intake (daily/weekly) Rearing->Data_Collection Analysis Performance parameters calculated: - Body Weight Gain - Feed Conversion Ratio Data_Collection->Analysis Statistical_Analysis Data analyzed using ANOVA and mean comparison tests Analysis->Statistical_Analysis End End Statistical_Analysis->End

References

Safety Operating Guide

Proper Disposal of Calcium 2-hydroxy-4-(methylthio)butanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, adherence to strict safety and disposal protocols is paramount. This guide provides essential, step-by-step procedures for the safe handling and disposal of Calcium 2-hydroxy-4-(methylthio)butanoate, ensuring a secure laboratory environment and regulatory compliance.

This compound, also known as methionine hydroxy analogue calcium salt, is not classified as a hazardous substance according to OSHA 29 CFR 1910.1200.[1] However, good laboratory practices necessitate a cautious approach to its handling and disposal.

Hazard and Safety Information

While not considered acutely toxic, direct contact with this compound may cause mild, transient discomfort to the eyes, characterized by tearing or redness.[1] Skin contact is not expected to cause significant irritation.[1] Ingestion of the material is not classified as harmful based on available data.[1]

Table 1: Hazard Ratings for this compound

Hazard CategoryChemwatch RatingNFPA Rating
Flammability1 (Low)1
Toxicity/Health Hazard0 (Min/Nil)0
Body Contact0 (Min/Nil)Not specified
Reactivity/Instability1 (Low)0
Chronic Hazard0 (Min/Nil)Not specified

Source: Santa Cruz Biotechnology, Inc. Safety Data Sheet[1]

Operational Handling and Personal Protective Equipment (PPE)

To ensure personal safety and prevent contamination, the following operational procedures and PPE are recommended when handling this compound:

  • Ventilation: Use in a well-ventilated area to avoid dust formation.[1][2] If dust is generated, provide appropriate exhaust ventilation.[2]

  • Personal Protective Equipment:

    • Eye Protection: Wear safety glasses to prevent eye contact.[1]

    • Hand Protection: Use impervious gloves.[1]

    • Respiratory Protection: If dust is generated, a dust respirator should be used.[1]

    • Protective Clothing: Wear protective clothing when there is a risk of exposure.[1]

Spill and Exposure Procedures

In the event of a spill or accidental exposure, follow these immediate steps:

  • Spill Cleanup:

    • Clear the area of all personnel.[1]

    • Avoid generating dust.[1] Use dry clean-up procedures.[1]

    • Sweep up and shovel the material into suitable, closed containers for disposal.[2]

    • Prevent spillage from entering drains, sewers, or water courses.[1]

  • First Aid Measures:

    • Eye Contact: Flush eyes with running water.[2] If irritation persists, seek medical attention.

    • Skin Contact: Wash the affected area with soap and plenty of water.[2]

    • Inhalation: If dust is inhaled, move the person to fresh air.[2]

    • Ingestion: Rinse the mouth with water.[2] Never give anything by mouth to an unconscious person.[2]

Disposal Protocol

All waste materials must be handled in accordance with local, state, and federal regulations.[1] The following step-by-step process outlines the recommended disposal procedure for this compound.

  • Collection: Collect waste this compound and any contaminated materials (e.g., paper towels from a spill) in a suitable, clearly labeled, and closed container.[2]

  • Storage: Store the waste container in a designated, well-ventilated area away from incompatible materials.

  • Licensed Disposal: Offer surplus and non-recyclable solutions to a licensed disposal company.[2] Do not attempt to dispose of the chemical down the drain or in regular trash unless explicitly permitted by local regulations.

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[2]

Disposal Workflow for this compound

G A Step 1: Collection Collect waste in a labeled, closed container. B Step 2: Segregation & Storage Store in a designated, well-ventilated area. A->B Secure Storage C Step 3: Professional Disposal Contact a licensed waste disposal company. B->C Handover for Disposal D Step 4: Documentation Maintain records of disposal. C->D Record Keeping E Compliance with Regulations Adhere to local, state, and federal guidelines. D->E Ensuring Compliance

A flowchart outlining the proper disposal procedure for this compound.

References

Comprehensive Safety and Handling Guide for Calcium 2-hydroxy-4-(methylthio)butanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for handling Calcium 2-hydroxy-4-(methylthio)butanoate, ensuring the well-being of laboratory personnel and the integrity of research. Adherence to these procedures is critical for maintaining a safe laboratory environment.

I. Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.

PPE CategoryItemStandard/Specification
Eye/Face Protection Safety GogglesMust conform to EN 166 (EU) or NIOSH (US) standards. Should be tightly fitting with side-shields.[1]
Skin Protection GlovesNitrile rubber gloves are recommended. A minimum layer thickness of 0.11 mm with a breakthrough time of at least 480 minutes is suggested.[2] Always inspect gloves prior to use and wash hands after handling.[1]
Protective ClothingFire/flame resistant and impervious clothing should be worn.[1] A lab coat or overalls are standard.
Respiratory Protection Dust Mask/RespiratorIn well-ventilated areas, respiratory protection may not be necessary. However, if dust formation is likely or exposure limits are exceeded, a NIOSH (US) or EN 143 (EU) approved N95 or P1 dust mask should be used.[2] For higher exposures, a full-face respirator may be required.[1]

II. Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and well-ventilated area.[1][3]

  • Keep the container tightly closed to prevent moisture absorption and contamination.[1]

  • Store away from incompatible materials and foodstuff containers.[1][3] Recommended storage temperature is between 2-8°C.

2. Handling and Use:

  • All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid the formation and inhalation of dust and aerosols.[1][3]

  • Avoid direct contact with skin and eyes.[1][3]

  • Use non-sparking tools to prevent ignition sources.[1]

  • Limit all unnecessary personal contact with the chemical.[3]

  • After handling, wash hands thoroughly with soap and water.[2]

3. Disposal Plan:

  • Dispose of waste material in accordance with all applicable local, state, and federal regulations.[3]

  • Collect waste in suitable, closed containers clearly labeled for chemical waste.[1][2]

  • It is recommended to use a licensed disposal company for surplus and non-recyclable solutions.[2]

  • Contaminated packaging should be disposed of as unused product.[2]

III. Emergency Procedures

Immediate and appropriate action during an emergency can significantly mitigate risks.

Spill Response:

In the event of a spill, follow these steps:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Protect: Wear the appropriate PPE, including respiratory protection, impervious gloves, and safety goggles.[3]

  • Contain: Prevent the spill from spreading and entering drains or water courses.[3]

  • Clean-up: For solid spills, use dry clean-up procedures to avoid generating dust.[3] Sweep or shovel the material into a suitable, closed container for disposal.[2]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Dispose of the collected waste as per the disposal plan.

First Aid Measures:

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if irritation or discomfort persists.[2][3]

  • Skin Contact: Remove contaminated clothing. Wash the affected area immediately with soap and plenty of water.[2] Seek medical attention if irritation occurs.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[2] Seek medical advice.[5]

IV. Workflow for Chemical Spill

Chemical_Spill_Workflow cluster_Initial_Response Initial Response cluster_Cleanup Cleanup Procedure cluster_Post_Cleanup Post-Cleanup Spill Chemical Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Supervisor and Safety Officer Evacuate->Alert Assess Assess the Spill (Size and Hazard) Alert->Assess WearPPE Don Appropriate PPE (Gloves, Goggles, Respirator) Assess->WearPPE MajorSpill Contact Emergency Services Assess->MajorSpill Major Spill Contain Contain the Spill WearPPE->Contain Neutralize Clean Up Spill (Dry Method for Solids) Contain->Neutralize Decontaminate Decontaminate the Area Neutralize->Decontaminate Dispose Dispose of Waste in Labeled, Sealed Container Decontaminate->Dispose Report Complete Spill Report Dispose->Report Restock Restock Spill Kit Report->Restock

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.